Product packaging for Butylamine hydrochloride(Cat. No.:CAS No. 3858-78-4)

Butylamine hydrochloride

Cat. No.: B1239780
CAS No.: 3858-78-4
M. Wt: 109.6 g/mol
InChI Key: ICXXXLGATNSZAV-UHFFFAOYSA-N
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Description

Butylamine Hydrochloride (CAS 3858-78-4), also known as 1-Aminobutane Hydrochloride or BACl, is a high-purity organic ammonium salt with the molecular formula C₄H₁₁N·HCl and a molecular weight of 109.60 . It is characterized as a white to almost white crystalline powder with a melting point of approximately 214 °C and high solubility in water . This compound is a versatile and critical reagent in advanced materials science and organic synthesis. Its primary research value lies in its role as a key precursor in the fabrication of perovskite solar cells . Specifically, it is employed in precursor phase engineering for formamidinium lead triiodide (FAPbI₃) films, significantly enhancing their stability and photovoltaic efficiency . Furthermore, its application in conjunction with green solvents is paving the way for more sustainable and robust photovoltaic technologies . Beyond renewable energy research, this compound serves as a fundamental building block in organic synthesis. Its predictable reactivity makes it a valuable intermediate for constructing complex organic molecules, developing novel electronic materials such as OLEDs, and synthesizing various chemicals including pharmaceuticals, dyes, and rubber accelerators . In toxicological and developmental biology research, this compound has been used as a tool compound. Studies indicate it is substantially less toxic than the n-butylamine base, with a reported oral LD₅₀ in rats ranging from 1600–3200 mg/kg for the hydrochloride salt . It has been investigated for its effects on embryonic and fetal development in animal models, where high doses have been associated with developmental toxicity . In vitro, it has been used to study lysosomal function and has shown potent spermicidal activity by inhibiting sperm motility . This product is intended for research purposes only and is classified as "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with care, as it may cause skin and serious eye irritation . Appropriate personal protective equipment (PPE), including gloves and eye protection, is recommended.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12ClN B1239780 Butylamine hydrochloride CAS No. 3858-78-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butan-1-amine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXXLGATNSZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884015
Record name 1-Butanamine, hydrochloride (1:1)
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Molecular Weight

109.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3858-78-4
Record name 1-Butanamine, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, hydrochloride (1:1)
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Record name 1-Butanamine, hydrochloride (1:1)
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Record name Butylammonium chloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylamine (B146782) hydrochloride (C₄H₁₂ClN), the hydrochloride salt of the primary aliphatic amine n-butylamine, is a versatile chemical intermediate with applications in organic synthesis and the development of pharmaceuticals and agrochemicals.[1][2] Its physical and chemical characteristics are fundamental to its handling, reactivity, and application in various scientific disciplines. This technical guide provides a comprehensive overview of the core physical and chemical properties of butylamine hydrochloride, complete with experimental protocols and graphical representations of key concepts and workflows.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[3] It is the product of the reaction between n-butylamine and hydrochloric acid. The presence of the ionic hydrochloride group significantly influences its physical properties, most notably its solubility, when compared to its free base form, n-butylamine.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Chemical Name Butan-1-amine hydrochloride[4]
Synonyms n-Butylamine hydrochloride, 1-Aminobutane hydrochloride, Butylammonium (B8472290) chloride[2]
CAS Number 3858-78-4[5]
Molecular Formula C₄H₁₂ClN[4]
Molecular Weight 109.60 g/mol [4]
Appearance White to almost white powder/crystal[3]
Melting Point 212-217 °C[5]
Solubility in Water Highly soluble ("almost transparency")[2][3]
Table 2: Acid-Base Properties
PropertyValueNotesSource(s)
pKa of n-butylamine (conjugate acid) 10.78This is the pKa of the butylammonium ion (CH₃(CH₂)₃NH₃⁺).[6]

Note: The pKa of this compound itself is not typically reported; instead, the pKa of its conjugate acid (the butylammonium ion) is the relevant value for understanding its behavior in solution.

Chemical Reactivity

As a primary amine salt, this compound can be converted back to its free amine form, n-butylamine, by treatment with a base. The free amine possesses a nucleophilic nitrogen atom with a lone pair of electrons, making it reactive towards electrophiles. Key reactions include:

  • Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, or quaternary ammonium (B1175870) salts.[2]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[2]

These reactions are fundamental to its use as a building block in organic synthesis.

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be accurately determined using the capillary method with either a Mel-Temp apparatus or a Thiele tube.

Methodology:

  • Sample Preparation: A small amount of dry this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[7]

  • Apparatus Setup (Mel-Temp): The capillary tube is placed in the heating block of the Mel-Temp apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[8]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure substance will have a sharp melting range of 1-2 °C.[9]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as titration or spectroscopy.

Determination of pKa (Potentiometric Titration)

The pKa of the butylammonium ion can be determined by potentiometric titration of an aqueous solution of this compound with a standardized solution of a strong base (e.g., NaOH).

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration: A standardized solution of NaOH is added in small increments to the this compound solution.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of NaOH added. The pKa is the pH at which half of the this compound has been neutralized (i.e., at the half-equivalence point).

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the butyl chain. The protons on the carbon adjacent to the nitrogen atom (α-protons) would be the most deshielded. The signals for the NH₃⁺ protons are often broad and may exchange with deuterium (B1214612) in D₂O.

Infrared (IR) Spectroscopy

As an amine salt, this compound exhibits characteristic IR absorption bands. A prominent feature is a broad, strong absorption in the 2500-3300 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium group.[10]

Mandatory Visualizations

Dissociation ButylamineHCl This compound (CH₃(CH₂)₃NH₃⁺Cl⁻) Butylammonium Butylammonium Ion (CH₃(CH₂)₃NH₃⁺) ButylamineHCl->Butylammonium Dissociation Chloride Chloride Ion (Cl⁻) ButylamineHCl->Chloride Water H₂O

Caption: Dissociation of this compound in Water.

ExperimentalWorkflow cluster_characterization Characterization of this compound Start Sample of This compound MeltingPoint Melting Point Determination (Capillary Method) Start->MeltingPoint Solubility Aqueous Solubility (Shake-Flask Method) Start->Solubility pKa pKa Determination (Potentiometric Titration) Start->pKa Spectroscopy Spectroscopic Analysis (¹H NMR, IR) Start->Spectroscopy DataAnalysis Data Compilation and Analysis MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis Spectroscopy->DataAnalysis

Caption: Experimental Workflow for Physical and Chemical Characterization.

References

Butylamine Hydrochloride (CAS 3858-78-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a versatile primary amine salt.

Abstract

Butylamine (B146782) hydrochloride, with the CAS number 3858-78-4, is the hydrochloride salt of the primary aliphatic amine, n-butylamine. This white to almost white crystalline powder is a versatile and important building block in organic synthesis. Its utility spans various fields, from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals to its emerging role in the development of advanced materials such as perovskite solar cells.[1][2][3] This technical guide provides a comprehensive overview of butylamine hydrochloride, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its significant applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a stable, water-soluble salt that is easier to handle and store compared to its free base, n-butylamine. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 3858-78-4[4]
Molecular Formula C₄H₁₂ClN[4]
Molecular Weight 109.60 g/mol [4]
Appearance White to almost white crystalline powder[2]
Melting Point 214-217 °C[2]
Solubility Soluble in water[1]
pKa of Conjugate Acid 10.78[1]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques. Key spectral data are summarized in Table 2.

TechniqueKey Data/SignalsReference(s)
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[4][5]
FT-IR Spectral data available.

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

Several synthetic routes are available for the preparation of n-butylamine and its subsequent conversion to the hydrochloride salt. The choice of method often depends on the starting materials, desired scale, and purity requirements.

From 1-Chlorobutane (B31608) (Delépine Reaction)

This method provides a selective route to primary amines from alkyl halides via a quaternary ammonium (B1175870) salt with hexamethylenetetramine (HMTA), followed by acid hydrolysis.

Experimental Protocol:

  • Formation of the Hexaminium Salt: Dissolve hexamethylenetetramine (28.0 g, 0.2 mol) in 150 mL of chloroform (B151607) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add a solution of 1-chlorobutane (18.5 g, 0.2 mol) in 50 mL of chloroform to the flask.

  • Heat the mixture to reflux for 3-5 hours. The quaternary ammonium salt will precipitate from the solution.

  • Cool the reaction mixture and collect the precipitated salt by suction filtration. Wash the salt with a small amount of cold chloroform or diethyl ether and air-dry.

  • Acid Hydrolysis: Place the crude hexaminium salt in a 1 L round-bottom flask.

  • Add a mixture of 95% ethanol (B145695) (400 mL) and concentrated hydrochloric acid (96 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.

  • Concentrate the filtrate by distillation to remove ethanol.

  • Evaporate the remaining aqueous solution to dryness under reduced pressure to yield crude n-butylamine hydrochloride.[6]

  • The crude product can be further purified by recrystallization.

From N-Butylbenzamide

This procedure involves the N-deacylation of a secondary amide.

Experimental Protocol:

  • To a cooled (0°C) solution of N-butylbenzamide (1.0 mmol) and 2-fluoropyridine (B1216828) (103μL, 1.2mmol) in dichloromethane (B109758) (4mL), add trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 185μL, 1.1mmol) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Cannulate the mixture to a freshly prepared organocerium reagent (3.0 mmol) in THF (15 mL) at -78°C and stir for 2 hours.

  • Quench the reaction by adding aqueous HCl solution (3 mol/L, 5 mL) and allow the mixture to warm to room temperature and stir for 2 hours.

  • Add ammonium hydroxide (B78521) solution (25%, 5 mL) to the mixture.

  • Separate the organic layer and extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine (3 x 3 mL), and concentrate under reduced pressure.

  • The aqueous phases are combined, washed with diethyl ether (5 mL), basified with an ammonium hydroxide solution (25%, 5 mL), and back-extracted with diethyl ether (5 x 20 mL).

  • Combine the ether layers, wash with brine (5 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and acidify with a solution of HCl in ethyl acetate (B1210297) (3 mol/L, 5 mL).

  • Concentrate the solution under reduced pressure to afford the desired n-butylamine hydrochloride salt.[7]

Via Reductive Amination of Butyraldehyde (B50154)

Reductive amination of an aldehyde is a common method for synthesizing primary amines. The resulting n-butylamine can then be converted to its hydrochloride salt.

Experimental Protocol:

  • Oxime Formation: To a solution of butyraldehyde in a suitable solvent, add hydroxylammonium chloride.

  • Reduction: The resulting oxime is then reduced to n-butylamine using a suitable reducing agent, such as stannous chloride.

  • Salt Formation: The crude n-butylamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated HCl) to precipitate n-butylamine hydrochloride. The solid is then collected by filtration and dried.[8][9]

G cluster_synthesis Synthesis of n-Butylamine Hydrochloride Butyraldehyde Butyraldehyde Butyraldoxime Butyraldoxime Butyraldehyde->Butyraldoxime + Hydroxylammonium chloride Hydroxylammonium_chloride Hydroxylammonium_chloride n-Butylamine n-Butylamine Butyraldoxime->n-Butylamine + Reducing Agent Reducing_Agent Reducing Agent (e.g., SnCl2) n-Butylamine_Hydrochloride n-Butylamine_Hydrochloride n-Butylamine->n-Butylamine_Hydrochloride + HCl HCl HCl cluster_workflow Benzamide Synthesis Workflow Benzoic_Acid Benzoic_Acid Acyl_Chloride Activated Carboxylic Acid (e.g., Benzoyl Chloride) Benzoic_Acid->Acyl_Chloride + Activating Agent Activating_Agent Activating Agent (e.g., SOCl2, EDC) N-Butylbenzamide N-Butylbenzamide Acyl_Chloride->N-Butylbenzamide Butylamine_HCl n-Butylamine Hydrochloride n-Butylamine_Free_Base n-Butylamine (Free Base) Butylamine_HCl->n-Butylamine_Free_Base + Base Base Base n-Butylamine_Free_Base->N-Butylbenzamide Nucleophilic Acyl Substitution G cluster_pathway Mechanism of Smooth Muscle Relaxation Butylamine_Derivative Butylamine Derivative Ca_Channel Voltage-gated Ca²⁺ Channel Butylamine_Derivative->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx Relaxation Smooth Muscle Relaxation Ca_Channel->Relaxation Promotes Intracellular_Ca [Ca²⁺]i Contraction Smooth Muscle Contraction

References

An In-depth Technical Guide on Butylamine Hydrochloride: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the molecular structure and weight of butylamine (B146782) hydrochloride, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Composition

Butylamine hydrochloride is the salt formed from the reaction of the weak base n-butylamine with hydrochloric acid. It is an organic compound that is highly soluble in water.[1][2] The presence of the hydrochloride salt enhances its solubility compared to the free amine form.[1]

Molecular Formula: C₄H₁₂ClN or C₄H₁₁N·HCl[3][4][5][6][7]

The structure consists of a butylammonium (B8472290) cation and a chloride anion. The cation is characterized by a four-carbon chain (butyl group) attached to an ammonium (B1175870) group (-NH₃⁺). The positive charge on the nitrogen atom is balanced by the negative charge of the chloride ion (Cl⁻).

Quantitative Molecular Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC₄H₁₂ClN
Molecular Weight109.60 g/mol [3][4][6][7][8]
Monoisotopic Mass109.0658271 Da[3][4]
Atomic Composition
Carbon (C)4 atoms
Hydrogen (H)12 atoms
Chlorine (Cl)1 atom
Nitrogen (N)1 atom

Molecular Structure Visualization

The ionic interaction between the butylammonium cation and the chloride anion is depicted in the following diagram.

Butylamine_Hydrochloride_Structure cluster_cation Butylammonium Cation cluster_anion Chloride Anion C1 CH₃ C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 N NH₃⁺ C4->N Cl Cl⁻ N->Cl Ionic Interaction

Caption: Ionic structure of this compound.

Experimental Determination of Molecular Structure and Weight

The determination of the molecular structure and weight of chemical compounds like this compound is typically achieved through a combination of analytical techniques. While specific experimental protocols for this compound were not detailed in the provided search results, the following are standard methodologies employed in the field:

  • Mass Spectrometry (MS): This technique is fundamental for determining the mass-to-charge ratio of ions. For this compound, MS would be used to find the precise molecular weight of the butylammonium cation, and from that, the molecular weight of the entire compound can be confirmed. High-resolution mass spectrometry can provide the exact isotopic mass, confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR would confirm the presence of the butyl chain and the number of protons attached to each carbon and the nitrogen atom.

  • X-ray Crystallography: For crystalline solids, X-ray crystallography can determine the precise three-dimensional arrangement of atoms and the nature of the ionic bond between the butylammonium cation and the chloride anion.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in a molecule. In the case of this compound, the characteristic stretches and bends of the N-H bonds in the ammonium group and the C-H and C-C bonds of the butyl group would be observable.

References

Navigating the Solubility Landscape of Butylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butylamine (B146782) hydrochloride, a compound of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for butylamine hydrochloride in publicly accessible literature, this guide synthesizes available qualitative information, presents comparative data for the free base (n-butylamine), and outlines a general experimental framework for solubility determination. This information is intended to support research and development activities where the solubility of this compound is a critical parameter.

Understanding the Solubility Profile

This compound (C₄H₁₁N·HCl) is the salt formed from the reaction of the weak base n-butylamine with hydrochloric acid. The ionic nature of the hydrochloride salt generally imparts significantly different solubility characteristics compared to its free base form. While n-butylamine, a colorless liquid, is miscible with water and soluble in many organic solvents, this compound is a solid whose solubility is governed by the polarity of the solvent and its ability to solvate the butylammonium (B8472290) and chloride ions.[1][2][3][4]

General Principles of Solubility:

The solubility of amine hydrochlorides like this compound is primarily dictated by the following factors:

  • Polarity of the Solvent: Highly polar solvents, particularly those capable of hydrogen bonding, are expected to be effective in dissolving ionic compounds.

  • Lattice Energy of the Salt: The strength of the ionic interactions within the crystal lattice of this compound must be overcome by the energy of solvation for dissolution to occur.

  • Temperature: The solubility of most solids in liquids increases with temperature, as the dissolution process is often endothermic.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
WaterHighly soluble, "almost transparency"[5][6]

Table 2: Quantitative Solubility of n-Butylamine (Free Base)

SolventTemperature (°C)SolubilitySource
Water201000 mg/mL (Miscible)[2]
Water25Miscible[2]
EthanolNot SpecifiedSoluble[2]
EtherNot SpecifiedMiscible[2]

Note: The high miscibility of n-butylamine in water is due to its ability to form hydrogen bonds. While this provides some context, it is not a direct measure of the solubility of the solid hydrochloride salt.

Experimental Protocol for Solubility Determination

The following outlines a general and robust gravimetric method for determining the solubility of a compound like this compound in a given solvent at a specific temperature. This method is adaptable for various solvents and temperatures.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., deionized water, ethanol, methanol)

  • Analytical balance (± 0.0001 g)

  • Constant temperature water bath or incubator

  • Vials with airtight caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place a magnetic stir bar in the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and stir for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of this compound.

    • Once the solvent is completely removed, cool the flask to room temperature in a desiccator and weigh it.

    • The mass of the dissolved this compound is the difference between the final and initial mass of the flask.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) using the mass of the dissolved solid and the volume of the solvent used.

Safety Precautions:

  • Handle this compound and all solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration at Constant Temperature A->B Stirring C Sample Withdrawal and Filtration B->C Settling & Syringing D Solvent Evaporation C->D Filtered Solution E Mass Determination of Solute D->E Dried Solute F Calculation of Solubility E->F Mass Data

General workflow for solubility determination.

Conclusion and Future Directions

While it is qualitatively understood that this compound is highly soluble in water, this guide highlights the significant gap in publicly available quantitative solubility data for this compound in various solvents. The provided experimental protocol offers a standardized approach for researchers and drug development professionals to generate this crucial data in-house. The acquisition of precise solubility data as a function of temperature and solvent composition will be invaluable for optimizing reaction conditions, designing purification processes, and formulating products containing this compound. Further research to quantify the solubility and explore the thermodynamic properties of its dissolution would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Commercial Sourcing and Application of High-Purity Butylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Butylamine hydrochloride (BACl), a versatile chemical intermediate with significant applications in materials science and organic synthesis. This document details commercial suppliers, quantitative specifications, and a representative experimental protocol for its application in the fabrication of perovskite solar cells, a cutting-edge area of research.

High-Purity this compound: Commercial Availability

A variety of chemical suppliers offer high-purity this compound, typically with a purity of 98.0% or greater. For researchers and drug development professionals, sourcing from reputable suppliers who provide detailed specifications and certificates of analysis is crucial for experimental reproducibility and quality control.

Table 1: Commercial Suppliers and Specifications of this compound
SupplierProduct Number (Example)Purity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
TCI America B0710>98.0% (Argentometric Titration)3858-78-4C₄H₁₁N·HCl109.60White to Almost white powder to crystal
Fisher Scientific B071025G (TCI)≥98.0%3858-78-4C₄H₁₂ClN109.60Crystalline Powder
Sigma-Aldrich 171409≥98.0% (AT)3858-78-4C₄H₁₁N·HCl109.60Powder
Santa Cruz Biotechnology sc-239103N/A3858-78-4C₄H₁₁N·HCl109.60N/A
Biosynth FB176376N/A3858-78-4C₄H₁₁N·HCl109.60N/A

Note: Product numbers and availability are subject to change. Please refer to the suppliers' websites for the most current information.

Applications in Advanced Materials: Perovskite Solar Cells

This compound is increasingly utilized as a crucial additive in the fabrication of perovskite solar cells (PSCs). Its incorporation into the perovskite precursor solution can aid in controlling crystal growth, passivating defects, and enhancing the overall stability and efficiency of the solar cell device. The butylammonium (B8472290) cation can act as a surface passivating agent, reducing non-radiative recombination losses at the perovskite grain boundaries.

Experimental Protocol: Fabrication of Perovskite Solar Cells with a this compound Additive

The following is a representative protocol for the fabrication of a planar n-i-p perovskite solar cell, adapted from established methodologies for similar amine hydrochloride additives. This protocol is intended for research purposes and should be performed in a controlled laboratory environment (e.g., a glovebox).

Materials and Reagents
  • Indium tin oxide (ITO) coated glass substrates

  • SnO₂ nanoparticle dispersion (e.g., 15 wt.%)

  • Formamidinium iodide (FAI)

  • Lead iodide (PbI₂)

  • This compound (BACl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene (B131634) (CB), anhydrous

  • Spiro-OMeTAD (hole transport material)

  • Silver (Ag) evaporation source

Substrate Preparation and Electron Transport Layer (ETL) Deposition
  • Clean ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 30 minutes.

  • Deposit the SnO₂ electron transport layer by spin-coating the nanoparticle dispersion onto the ITO substrate at 4000 rpm for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in ambient air.

  • Allow the substrates to cool and transfer them into a nitrogen-filled glovebox.

Perovskite Precursor Solution Preparation
  • Prepare the primary perovskite precursor solution by dissolving FAI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.

  • To this solution, add this compound at a desired molar percentage (e.g., 5-15 mol% relative to FAI) to create the final precursor solution.

  • Stir the solution at room temperature for at least one hour before use.

Perovskite Film Deposition
  • Dispense the this compound-containing perovskite precursor solution onto the SnO₂-coated substrate.

  • Spin-coat the solution at 4500 rpm for 25 seconds.

  • During the spin-coating process, at approximately the 17-second mark, dispense 150 µL of chlorobenzene (antisolvent) onto the rotating substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 150°C for 45 minutes.

Hole Transport Layer (HTL) and Electrode Deposition
  • Prepare a solution of Spiro-OMeTAD in chlorobenzene with appropriate additives (e.g., Li-TFSI and t-BP).

  • Spin-coat the HTL solution onto the cooled perovskite film.

  • Finally, deposit a silver (Ag) back electrode via thermal evaporation under high vacuum.

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages in the fabrication of perovskite solar cells using this compound as an additive.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning Ozone UV-Ozone Treatment Cleaning->Ozone SnO2 SnO2 Deposition (Spin-coating) Ozone->SnO2 Transfer to Glovebox Anneal_ETL Annealing (150°C) SnO2->Anneal_ETL Perovskite Perovskite Deposition (Spin-coating with BACl) Anneal_ETL->Perovskite Anneal_PVSK Annealing (150°C) Perovskite->Anneal_PVSK HTL HTL Deposition (Spin-coating) Anneal_PVSK->HTL Electrode Ag Electrode (Evaporation) HTL->Electrode Device Device Electrode->Device Completed Device

Caption: Experimental workflow for perovskite solar cell fabrication.

G cluster_precursor Precursor Solution Preparation cluster_deposition Perovskite Film Deposition FAI Formamidinium Iodide (FAI) Mix Stirring FAI->Mix PbI2 Lead Iodide (PbI2) PbI2->Mix BACl This compound (BACl) BACl->Mix Solvents DMF:DMSO (4:1) Solvents->Mix Spincoat Spin-coating Mix->Spincoat Dispense Solution Antisolvent Antisolvent Quenching (Chlorobenzene) Spincoat->Antisolvent Anneal Annealing (150°C) Antisolvent->Anneal

Caption: Detailed workflow for perovskite precursor and film preparation.

The Genesis of a Key Building Block: A Technical History of Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the historical development and discovery of Butylamine (B146782) hydrochloride, a versatile and critical intermediate in organic synthesis and modern materials science. Geared towards researchers, scientists, and drug development professionals, this document details the evolution of its synthesis, presents key quantitative data, and outlines experimental protocols, providing a comprehensive resource on this foundational chemical compound.

A Historical Perspective: The Dawn of Amine Chemistry and the Emergence of Butylamine

The story of Butylamine hydrochloride is intrinsically linked to the pioneering work on amines in the mid-19th century. The groundbreaking research by French chemist Charles-Adolphe Wurtz, who first synthesized ethylamine (B1201723) in 1849, opened the door to the systematic study of a new class of organic compounds.[1][2] Wurtz's method of reacting alkyl halides with ammonia (B1221849) laid the fundamental groundwork for the synthesis of primary amines.[1]

Shortly thereafter, the German chemist August Wilhelm von Hofmann made substantial contributions to the understanding of amine chemistry. His work on the reactions of primary amides with hypohalites, now known as the Hofmann rearrangement (1881), provided a method for synthesizing primary amines with one less carbon atom.[3][4] Another significant contribution from this era was the Gabriel synthesis, developed by Siegmund Gabriel in 1887, which offered a more controlled method for the preparation of primary amines from phthalimide (B116566).[2][5][6]

Physicochemical and Spectroscopic Data

The consistent characterization of this compound has been crucial for its application in research and industry. The following tables summarize key quantitative data for both n-butylamine and its hydrochloride salt.

PropertyValueReference(s)
Molecular FormulaC₄H₁₁N[1][9]
Molecular Weight73.14 g/mol [1][9]
Boiling Point77-79 °C[9]
Melting Point-49 °C[9]
Density0.74 g/mL at 20 °C[9]
SolubilityMiscible with water, soluble in organic solvents[9]
pKₐ of conjugate acid10.78[9]

Table 1: Physicochemical Properties of n-Butylamine

PropertyValueReference(s)
Molecular FormulaC₄H₁₂ClN[8][10]
Molecular Weight109.60 g/mol [8][10]
Melting Point214 °C[10]
AppearanceWhite to almost white crystalline powder[10]
SolubilityHighly soluble in water[7][8]

Table 2: Physicochemical Properties of n-Butylamine Hydrochloride

Spectroscopic data is essential for the identification and quality control of this compound.

TechniqueKey Peaks/ShiftsReference(s)
¹H NMRConsistent with the butyl chain and ammonium (B1175870) proton[10]
¹³C NMRShows the four distinct carbon environments of the butyl group[10]
IR SpectroscopyCharacteristic peaks for N-H stretching and bending, and C-H stretching[10]

Table 3: Spectroscopic Data for n-Butylamine Hydrochloride

Synthesis Methodologies: From Historical Syntheses to Modern Industrial Processes

The synthesis of butylamine, and consequently its hydrochloride salt, has evolved from early laboratory methods to highly optimized industrial processes.

Historical Synthesis Protocols

The following are representative protocols for early methods of preparing primary amines, adapted for the synthesis of n-butylamine.

3.1.1 Gabriel Synthesis (circa 1887)

This method provides a controlled synthesis of primary amines, avoiding the over-alkylation common in the direct reaction of alkyl halides with ammonia.[2][5][6]

Experimental Protocol:

  • N-Alkylation of Potassium Phthalimide: Potassium phthalimide is reacted with a 1-halobutane (e.g., 1-bromobutane) in a suitable solvent such as N,N-dimethylformamide (DMF). The mixture is heated to facilitate the Sₙ2 reaction, forming N-butylphthalimide.

  • Hydrolysis: The resulting N-butylphthalimide is then cleaved to release the primary amine. This can be achieved by acidic or basic hydrolysis, or more commonly, by hydrazinolysis (the Ing-Manske procedure).[2] In hydrazinolysis, N-butylphthalimide is heated with hydrazine (B178648) hydrate (B1144303) in a solvent like ethanol. The n-butylamine is liberated, and the phthalhydrazide (B32825) byproduct precipitates out of the solution.

  • Isolation as Hydrochloride: The free n-butylamine is isolated and can be converted to its hydrochloride salt by reaction with hydrochloric acid.

3.1.2 Hofmann Rearrangement (circa 1881)

This method involves the conversion of a primary amide to a primary amine with one less carbon atom.[3][4] To synthesize n-butylamine, one would start with pentanamide.

Experimental Protocol:

  • Reaction with Hypobromite (B1234621): Pentanamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) at a low temperature.

  • Rearrangement: Upon warming, the intermediate N-bromopentanamide anion rearranges to form butyl isocyanate.[1][4]

  • Hydrolysis: The butyl isocyanate is then hydrolyzed in the aqueous basic solution to n-butylamine and carbon dioxide.[1][4]

  • Isolation as Hydrochloride: The n-butylamine is isolated from the reaction mixture, for instance by distillation, and subsequently converted to its hydrochloride salt with hydrochloric acid.

Modern Industrial Synthesis

The most common industrial method for producing n-butylamine is the reaction of n-butanol with ammonia.[9][11]

Experimental Protocol:

  • Catalytic Amination: A mixture of n-butanol and ammonia, often with hydrogen gas, is passed over a heated catalyst.[11] Common catalysts include alumina, silica, or supported metal catalysts.[9][11] The reaction is typically carried out at elevated temperatures (e.g., 160-220 °C) and pressures (e.g., 0.3-0.8 MPa).[11]

  • Product Separation: The reaction produces a mixture of mono-, di-, and tri-n-butylamine, as well as water. These components are separated by distillation.

  • Hydrochloride Formation: The purified n-butylamine is then reacted with hydrochloric acid to produce n-butylamine hydrochloride.

Visualizing Synthesis and Potential Biological Pathways

The following diagrams illustrate the logical flow of the synthesis methods and a potential, generalized biological signaling pathway for biogenic amines.

G cluster_0 Historical Synthesis Routes cluster_1 Modern Industrial Route 1-Halobutane 1-Halobutane N-Butylphthalimide N-Butylphthalimide 1-Halobutane->N-Butylphthalimide Potassium Phthalimide n-Butylamine n-Butylamine N-Butylphthalimide->n-Butylamine Hydrazinolysis This compound This compound n-Butylamine->this compound HCl Pentanamide Pentanamide Butyl Isocyanate Butyl Isocyanate Pentanamide->Butyl Isocyanate Br₂, NaOH Butyl Isocyanate->n-Butylamine Hydrolysis n-Butanol + Ammonia n-Butanol + Ammonia n-Butanol + Ammonia->n-Butylamine Catalyst, Heat, Pressure

Caption: Overview of historical and modern synthesis routes to this compound.

G cluster_0 Gut Lumen cluster_1 Host Dietary Proteins Dietary Proteins Amino Acids Amino Acids Dietary Proteins->Amino Acids Digestion Gut Microbiota Gut Microbiota Biogenic Amines\n(e.g., Butylamine) Biogenic Amines (e.g., Butylamine) Gut Microbiota->Biogenic Amines\n(e.g., Butylamine) Amino Acids->Biogenic Amines\n(e.g., Butylamine) Microbial Decarboxylation Receptors Receptors Biogenic Amines\n(e.g., Butylamine)->Receptors Intestinal Epithelial Cells Intestinal Epithelial Cells Intracellular Signaling Intracellular Signaling Receptors->Intracellular Signaling Activation Physiological Response Physiological Response Intracellular Signaling->Physiological Response

Caption: Generalized signaling pathway for gut-derived biogenic amines.

Potential Role in Biological Signaling

While this compound is primarily recognized as a synthetic intermediate, its structural class—primary aliphatic amines—falls under the broader category of biogenic amines. Biogenic amines are produced by microbial decarboxylation of amino acids in the gut and are increasingly recognized as signaling molecules in the "microbiota-gut-brain axis".[3][7][9][11]

These amines can interact with various receptors on gut epithelial cells, potentially influencing physiological processes such as digestion, absorption, and local immunity.[3][11] Although specific signaling pathways for butylamine are not well-defined, it is plausible that, as a biogenic amine, it could contribute to the complex interplay between the gut microbiome and host physiology. Further research is needed to elucidate the specific biological roles, if any, of endogenously produced butylamine.

Conclusion

From its conceptual origins in the foundational era of organic chemistry to its current status as a key industrial chemical, this compound has a rich history. The development of its synthesis reflects the broader advancements in chemical methodology. While its primary role remains in the realm of synthesis, its classification as a biogenic amine opens intriguing questions about its potential, yet-to-be-explored, role in biological systems. This guide provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences, serving as a valuable resource for understanding this important compound.

References

Spectroscopic Profile of Butylamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for butylamine (B146782) hydrochloride, a primary amine salt of significant interest in chemical synthesis and pharmaceutical development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical characteristics of this compound.

Spectroscopic Data Summary

The spectroscopic data for butylamine hydrochloride is summarized in the following tables, providing a clear and concise reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The following table details the chemical shifts (δ) and multiplicities of the proton signals.

Assignment Chemical Shift (ppm) Multiplicity Integration
-NH₃⁺~8.2Broad Singlet3H
α-CH₂~3.0Triplet2H
β-CH₂~1.81Multiplet2H
γ-CH₂~1.45Multiplet2H
δ-CH₃~0.97Triplet3H

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assignment Chemical Shift (ppm)
α-C~40-42
β-C~29-31
γ-C~19-21
δ-C~13-14

Solvent: CDCl₃, Reference: TMS (0 ppm). Note: Specific literature values for the hydrochloride salt are scarce; these are estimated ranges based on the free amine and expected protonation effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below was obtained from a sample prepared as a mineral oil mull.[1]

Wavenumber (cm⁻¹) Intensity Assignment
~2900-3000 (broad)StrongN-H stretching (in -NH₃⁺)
~2960, 2930, 2870StrongC-H stretching (alkyl)
~1600-1625MediumN-H asymmetric bending (in -NH₃⁺)
~1500-1520MediumN-H symmetric bending (in -NH₃⁺)
~1465MediumC-H bending (CH₂)
~1380MediumC-H bending (CH₃)
Mass Spectrometry (MS)

The mass spectrum of this compound will reflect the fragmentation of the butylamine cation. The primary fragmentation pathway is through alpha-cleavage.

m/z Relative Intensity (%) Assignment
74Low[M+H]⁺ (Butylammonium ion)
30100[CH₂NH₂]⁺ (Base Peak)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 300 MHz NMR spectrometer.

  • ¹H NMR: The spectrum was acquired with a 90° pulse width, a relaxation delay of 1 second, and 16 scans. The spectral width was set to 12 ppm.

  • ¹³C NMR: The spectrum was acquired with proton decoupling, a 45° pulse width, a relaxation delay of 2 seconds, and 1024 scans. The spectral width was set to 220 ppm.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation (Mineral Oil Mull): A small amount of this compound (2-3 mg) was placed in an agate mortar. One to two drops of mineral oil (Nujol) were added, and the mixture was ground with a pestle until a smooth, uniform paste was formed. This mull was then spread evenly between two potassium bromide (KBr) salt plates.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound was prepared in a methanol/water (1:1) mixture to a final concentration of approximately 10 µg/mL.

Instrumentation and Data Acquisition: The mass spectrum was obtained using an electrospray ionization (ESI) source coupled to a quadrupole mass analyzer. The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The analysis was performed in positive ion mode. Key instrument parameters were optimized and included a capillary voltage of 3.5 kV, a cone voltage of 20 V, and a source temperature of 120 °C. The mass range was scanned from m/z 10 to 100.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Butylamine Hydrochloride NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Mineral Oil Mull Sample->IR_Prep MS_Prep Dissolve in MeOH/H2O Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS ESI-MS MS_Prep->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and protocols for this compound. Researchers are encouraged to use this information as a reference for their own analytical work and to further explore the properties and applications of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-Butylbenzamide using Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the synthesis of N-butylbenzamide from benzoyl chloride and butylamine (B146782) hydrochloride. This method is an adaptation of the Schotten-Baumann reaction, a widely used method for the synthesis of amides from acyl chlorides and amines. A key consideration addressed in this protocol is the use of an amine hydrochloride salt, which requires the addition of a base to liberate the free amine for the amidation reaction.

Introduction

The synthesis of amides is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. N-substituted benzamides, in particular, are common structural motifs in a variety of biologically active molecules. The reaction of an acyl chloride with an amine is a robust and efficient method for amide bond formation. While free amines are typically used, their hydrochloride salts are often more stable, less volatile, and easier to handle. This protocol details the necessary modifications to a standard amidation procedure to accommodate the use of butylamine hydrochloride. The addition of a base, such as sodium hydroxide (B78521) or a tertiary amine, is crucial to neutralize the hydrochloride salt, allowing the resulting free butylamine to act as a nucleophile and react with the benzoyl chloride.

Experimental Protocol: Synthesis of N-Butylbenzamide

This protocol outlines the synthesis of N-butylbenzamide from benzoyl chloride and this compound using a biphasic Schotten-Baumann reaction condition.

Materials:

  • Benzoyl chloride

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Amine Solution: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in deionized water (50 mL).

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve benzoyl chloride (1.0 eq) in dichloromethane (50 mL).

  • Reaction Setup: Place the round-bottom flask containing the this compound solution in an ice bath and begin stirring.

  • Addition of Base: Slowly add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the stirred this compound solution. The base will neutralize the hydrochloride, liberating the free butylamine.

  • Addition of Acyl Chloride: Add the benzoyl chloride solution to the reaction mixture dropwise over 15-20 minutes while maintaining vigorous stirring. An exothermic reaction will occur, and a white precipitate of N-butylbenzamide may form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL). The acid wash removes any unreacted amine, and the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-butylbenzamide.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel if necessary.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of N-butylbenzamide from this compound.

ParameterValue
Reactants
This compound1.0 eq
Benzoyl Chloride1.0 - 1.1 eq
Sodium Hydroxide2.5 eq
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time1 - 2 hours
SolventDichloromethane/Water
Yield
Expected Crude Yield85 - 95%
Expected Purified Yield75 - 90%

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediates Reaction cluster_products Products Butylamine_HCl This compound Free_Amine Butylamine (Free Amine) Butylamine_HCl->Free_Amine + NaOH - NaCl - H₂O Benzoyl_Cl Benzoyl Chloride N_Butylbenzamide N-Butylbenzamide Benzoyl_Cl->N_Butylbenzamide + NaOH Sodium Hydroxide (Base) Free_Amine->N_Butylbenzamide NaCl NaCl H2O H₂O

Caption: Chemical reaction pathway for the synthesis of N-butylbenzamide.

experimental_workflow start Start prep_amine Prepare Butylamine HCl and NaOH solution start->prep_amine prep_acyl Prepare Benzoyl Chloride solution start->prep_acyl end End reaction Mix reactants at 0°C, then warm to RT prep_amine->reaction prep_acyl->reaction workup Work-up: - Separate layers - Extract aqueous phase reaction->workup wash Wash organic layer: - 1M HCl - Sat. NaHCO₃ - Brine workup->wash dry Dry over Na₂SO₄ and filter wash->dry evaporate Remove solvent (Rotary Evaporator) dry->evaporate purify Purify by recrystallization or chromatography (optional) evaporate->purify product Isolated N-Butylbenzamide evaporate->product (if pure enough) purify->product product->end

Caption: Experimental workflow for the synthesis of N-butylbenzamide.

The Role of Butylamine Hydrochloride in Novel Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Butylamine (B146782) hydrochloride (CH₃(CH₂)₃NH₂·HCl) is a versatile and valuable reagent in modern organic synthesis. As a primary amine salt, it serves as a key building block for the construction of a wide array of complex organic molecules, finding applications in the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the nucleophilic nature of the butylamine moiety, which, upon in-situ generation of the free base, readily participates in various carbon-nitrogen bond-forming reactions. This application note explores the role of butylamine hydrochloride in two significant classes of reactions: the synthesis of quinoxaline (B1680401) derivatives and the formation of Schiff bases, providing detailed protocols for researchers and drug development professionals.

Application Note 1: Synthesis of N-Substituted Quinoxaline Derivatives

Quinoxaline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including antibiotics, anticancer agents, and kinase inhibitors. This compound can be employed as a key reagent in the synthesis of N-butylamino quinoxalines, typically through the nucleophilic aromatic substitution of a leaving group, such as a halogen, on the quinoxaline ring.

The general reaction involves the displacement of a chloro group from a substituted 2-chloroquinoxaline (B48734) by n-butylamine. The this compound is typically used in conjunction with a base to generate the free n-butylamine in situ, which then acts as the nucleophile.

Experimental Workflow for Quinoxaline Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation start Dissolve 2-chloroquinoxaline derivative in a suitable solvent (e.g., ethanol) add_base Add a base (e.g., triethylamine) to the reaction mixture start->add_base add_butylamine Add this compound add_base->add_butylamine reflux Reflux the reaction mixture for a specified time add_butylamine->reflux cool Cool the reaction mixture reflux->cool filter Filter to remove any solids cool->filter concentrate Concentrate the filtrate under reduced pressure filter->concentrate purify Purify the crude product (e.g., by column chromatography) concentrate->purify

Caption: Workflow for the synthesis of N-butylamino quinoxaline derivatives.

Quantitative Data for Quinoxaline Synthesis

| Entry | Substrate | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | 6-Benzoyl-2-chloro-3-methylquinoxaline | n-Butylamine | Ethanol (B145695) | 6 | 75 |[1] | | 2 | 2,3-Dichloroquinoxaline | Thiophenol | Not Specified | Not Specified | Good to Excellent |[2] | | 3 | 2,3-Dichloroquinoxaline | 4-Chloroaniline | Not Specified | Not Specified | Good to Excellent |[2] |

Experimental Protocol: Synthesis of 6-Benzoyl-3-methyl-2-(butylamino)quinoxaline

This protocol is adapted from a similar synthesis of quinoxalinone derivatives.[1]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-benzoyl-2-chloro-3-methylquinoxaline (1.0 mmol) in ethanol (20 mL).

  • To this solution, add triethylamine (1.5 mmol) to act as a base.

  • Add this compound (1.2 mmol). The triethylamine will react with the hydrochloride to generate the free n-butylamine in situ.

  • Reflux the reaction mixture with stirring for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 6-benzoyl-3-methyl-2-(butylamino)quinoxaline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application Note 2: Synthesis of Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4] this compound serves as a primary amine source for the synthesis of Schiff bases through condensation with aldehydes or ketones. The reaction is typically acid-catalyzed, and the use of the hydrochloride salt can sometimes facilitate this.

The general reaction involves the condensation of an aldehyde (e.g., salicylaldehyde) with n-butylamine (generated in situ from this compound) to form the corresponding N-butyl-substituted imine.

Logical Relationship: In-situ Formation of n-Butylamine

G cluster_reactants Initial Reactants cluster_products Generated Species butylamine_hcl This compound (CH₃(CH₂)₃NH₃⁺Cl⁻) free_amine n-Butylamine (Free Base) (CH₃(CH₂)₃NH₂) butylamine_hcl->free_amine Proton Transfer base Base (e.g., Triethylamine) base_hcl Triethylammonium Chloride base->base_hcl Protonation

Caption: In-situ generation of n-butylamine from its hydrochloride salt.

Quantitative Data for Schiff Base Synthesis
EntryAldehydeAmineSolventCatalystReaction TimeYield (%)Reference
1Salicylaldehyde (B1680747)n-ButylamineMethanol (B129727)-Not Specified89[5]
25-Chlorosalicylaldehyden-ButylamineMethanol-Not SpecifiedHigh[5]
34-Methoxysalicylaldehyden-ButylamineMethanol-Not SpecifiedHigh[5]
Experimental Protocol: Synthesis of 2-((butylamino)methyl)phenol (Schiff Base)

This protocol is based on the general synthesis of salicylaldehyde-based Schiff bases.[5]

Materials:

  • Salicylaldehyde

  • This compound

  • Sodium hydroxide (B78521)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (10 mmol) in methanol (30 mL).

  • In a separate beaker, prepare a solution of this compound (10 mmol) and sodium hydroxide (10 mmol) in methanol (20 mL). The sodium hydroxide will neutralize the HCl and liberate the free n-butylamine.

  • Slowly add the methanolic solution of n-butylamine to the salicylaldehyde solution with stirring.

  • Reflux the reaction mixture for 2-3 hours. The formation of the yellow Schiff base may be observed.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the yellow crystalline product by vacuum filtration.

  • Wash the product with cold methanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the product by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

This compound is a readily available and highly effective reagent for the introduction of a butylamino group in the synthesis of novel organic compounds. Its application in the preparation of biologically relevant quinoxaline derivatives and versatile Schiff base intermediates highlights its importance in synthetic and medicinal chemistry. The provided protocols offer a practical guide for researchers to utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Butylamine Hydrochloride in the Development of Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Butylamine (B146782) hydrochloride (BACl) is a versatile chemical compound that is finding increasing application in the development of advanced electronic materials.[1][2] Its utility is particularly pronounced in the field of perovskite solar cells (PSCs), where it plays a crucial role as a precursor and a passivating agent to enhance device efficiency and stability. This document provides detailed application notes and experimental protocols for the use of butylamine hydrochloride in the fabrication of perovskite solar cells. While the role of this compound in Organic Light-Emitting Diodes (OLEDs) has been alluded to in general terms, specific performance data and detailed protocols are not extensively available in the current body of research. Therefore, this document will focus primarily on the well-documented applications in perovskite photovoltaics and provide a general overview of the potential roles of similar amine compounds in OLEDs.

Application in Perovskite Solar Cells

This compound is a key ingredient in the fabrication of high-performance perovskite solar cells. It is primarily used in two capacities: as a component in the synthesis of perovskite precursors and as a passivating agent to reduce defects in the perovskite film.[1] These applications lead to significant improvements in the power conversion efficiency (PCE) and long-term stability of the devices.

Data Presentation: Performance of Perovskite Solar Cells

The inclusion of this compound and its derivatives in the perovskite layer has been shown to enhance the photovoltaic performance of the resulting solar cells. The following table summarizes the performance metrics of perovskite solar cells fabricated with and without amine hydrochloride additives.

Additive/TreatmentDevice ArchitectureVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Reference
Control (MACl) ITO/SnO2/Perovskite/Spiro-OMeTAD/Ag1.13024.9181.9523.07[3]
FEACl (10 mol %) ITO/SnO2/Perovskite/Spiro-OMeTAD/Ag1.15424.9684.3724.30[3]
BA-based LDRP Not SpecifiedNot SpecifiedNot SpecifiedNot Specified13.8[4]
BEA-based LDRP Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>16[4]
BYA-based LDRP Not SpecifiedNot SpecifiedNot SpecifiedNot Specified>15[4]

Note: FEACl (2-fluoroethyl-1-amine hydrochloride), BEACl (1-amino-3-butene hydrochloride), and BYACl (3-butyn-1-amine hydrochloride) are derivatives of alkylamine hydrochlorides, demonstrating the broader utility of this class of compounds. LDRP refers to Low-dimensional Ruddlesden-Popper perovskites.

Experimental Protocols

The following protocols are synthesized from various sources to provide a representative procedure for the fabrication of perovskite solar cells using an alkylamine hydrochloride additive.

This protocol describes the preparation of a formamidinium lead iodide (FAPbI3) precursor solution with a methylammonium (B1206745) chloride (MACl) additive, which can be adapted for other alkylamine hydrochlorides like this compound.

Materials:

  • Formamidinium iodide (FAI)

  • Lead(II) iodide (PbI2)

  • Methylammonium chloride (MACl) or this compound (BACl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

Procedure:

  • Prepare a binary solvent system of DMF and DMSO in a 4:1 volumetric ratio.

  • To prepare a 1 M FAPbI3-MACl precursor solution, dissolve 240.76 mg of FAI, 705.36 mg of PbI2, and 28.36 mg of MACl in 1 mL of the DMF:DMSO solvent mixture.[3]

  • For precursor solutions containing other alkylamine hydrochlorides (e.g., BACl), substitute MACl with the desired molar percentage of the alternative amine hydrochloride. The concentration can be varied (e.g., 0-15 mol % relative to FAI) to optimize device performance.[3]

  • Stir the solution at room temperature for at least 2 hours to ensure complete dissolution of all components.

  • Filter the precursor solution through a 0.22 µm PTFE syringe filter before use to remove any particulate impurities.

This protocol outlines the fabrication of a perovskite solar cell with a standard n-i-p architecture.

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • SnO2 nanoparticle dispersion (e.g., 15 wt.%)

  • Perovskite precursor solution (from Protocol 1.2.1)

  • Spiro-OMeTAD solution

  • Chlorobenzene

  • Acetonitrile

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-butylpyridine (tBP)

  • Gold (Au) or Silver (Ag) evaporation source

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • Dilute the SnO2 nanoparticle dispersion in water.

    • Spin-coat the SnO2 solution onto the ITO substrate at 4000 rpm for 30 seconds.[3]

    • Anneal the substrate at 150 °C for 30 minutes in ambient air.[3]

    • Allow the substrate to cool to room temperature.

  • Perovskite Layer Deposition:

    • Transfer the substrate into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution onto the SnO2 layer.

    • Spin-coat the precursor solution using a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate at 100-150 °C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD, Li-TFSI, and tBP in chlorobenzene.

    • Spin-coat the Spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Metal Electrode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit an 80-100 nm thick layer of gold or silver through a shadow mask to define the active area of the solar cell.

Mandatory Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication (in Glovebox) cluster_finalization Finalization ITO_Cleaning ITO Substrate Cleaning (Sonication) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone ETL_Deposition ETL Deposition (SnO2 Spin-coating) UV_Ozone->ETL_Deposition Perovskite_Deposition Perovskite Deposition (Spin-coating + Anti-solvent) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition (Spiro-OMeTAD Spin-coating) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Metal Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition Characterization Device Characterization Electrode_Deposition->Characterization

Caption: Experimental workflow for perovskite solar cell fabrication.

logical_relationship BACl This compound (BACl) Precursor Perovskite Precursor Component BACl->Precursor Role Passivation Defect Passivation Agent BACl->Passivation Role Film_Quality Improved Perovskite Film Quality Precursor->Film_Quality Reduced_Defects Reduced Defect Density Passivation->Reduced_Defects Device_Performance Enhanced Device Performance Film_Quality->Device_Performance Reduced_Defects->Device_Performance Stability Improved Device Stability Reduced_Defects->Stability oled_structure cluster_oled Typical OLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

References

Application Notes and Protocols for N-Alkylation using Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials, where secondary and tertiary amines are key structural motifs. Butylamine (B146782) and its derivatives are important building blocks in the preparation of various biologically active compounds. This document provides a detailed protocol for the N-alkylation of substrates using butylamine hydrochloride, focusing on the widely applicable method of reductive amination. This compound, a stable and easy-to-handle salt, serves as a convenient source of butylamine for these reactions.

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine.[1][2][3] This one-pot procedure is highly valued in medicinal chemistry for its efficiency, broad substrate scope, and the use of mild reducing agents.[2][4]

Reaction Principle

The use of this compound requires the in-situ generation of the free n-butylamine. This is typically achieved by the addition of a mild base to neutralize the hydrochloride salt. Once the free amine is available, it reacts with a carbonyl compound to form an iminium ion, which is then reduced by a hydride-based reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated product.[1][2][4]

Experimental Protocols

Protocol 1: Reductive Amination of a Ketone with this compound

This protocol details the N-alkylation of cyclopentanone (B42830) with this compound as a representative example.

Materials:

  • Cyclopentanone

  • This compound

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the this compound in anhydrous 1,2-dichloroethane (DCE) (approximately 5-10 mL per mmol of the hydrochloride salt).

  • Base Addition: Add triethylamine (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature to liberate the free n-butylamine.

  • Carbonyl Addition: To this mixture, add cyclopentanone (1.0-1.2 eq.).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[1][2]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in a single portion. The addition may cause a slight exotherm.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).[1]

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation to afford the pure N-butylcyclopentanamine.[1]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and corrosive reagent; handle with care.

  • 1,2-dichloroethane is a toxic and flammable solvent.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the reductive amination protocol.

Table 1: Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterMolar EquivalentsRole
This compound1.0Amine Source
Carbonyl Compound1.0 - 1.2Electrophile
Triethylamine1.1Base
Sodium Triacetoxyborohydride1.5Reducing Agent
Solvent-Anhydrous DCE or DCM
TemperatureRoom TemperatureReaction Condition
Reaction Time12 - 24 hoursReaction Condition

Table 2: Representative Examples of N-Alkylation via Reductive Amination

Carbonyl SubstrateAmine SourceReducing AgentProductTypical YieldReference
Cyclopentanonen-ButylamineNaBH(OAc)₃N-butylcyclopentanamineHigh[1]
ButyraldehydeAmmoniaRh/graphite catalystButylamine-[5]
Aldehydes/KetonesPrimary AminesNaBH(OAc)₃ / NaBH₃CNSecondary AminesGood to Excellent[2][4]
AnilineBenzyl alcoholIr(III) or Ru(II) catalystN-benzyl aminesHigh[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Dry Round-Bottom Flask add_butylamine_hcl Add Butylamine HCl (1.0 eq) start->add_butylamine_hcl add_solvent Add Anhydrous DCE add_butylamine_hcl->add_solvent add_base Add Triethylamine (1.1 eq) add_solvent->add_base stir1 Stir for 15 min add_base->stir1 add_carbonyl Add Carbonyl (1.0-1.2 eq) stir1->add_carbonyl stir2 Stir for 30-60 min (Imine Formation) add_carbonyl->stir2 add_reducing_agent Add NaBH(OAc)3 (1.5 eq) stir2->add_reducing_agent stir3 Stir for 12-24h (Reduction) add_reducing_agent->stir3 quench Quench with NaHCO3 (aq) stir3->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end End: Pure N-alkylated Product purify->end reductive_amination_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product carbonyl Carbonyl (Aldehyde/Ketone) iminium Iminium Ion carbonyl->iminium + Butylamine - H2O amine Butylamine (from Hydrochloride + Base) amine->iminium product N-Alkylated Amine iminium->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

References

Butylamine Hydrochloride: A Key Precursor for Enhanced Perovskite Solar Cell Performance and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Butylamine (B146782) hydrochloride (BACl), a primary alkylammonium halide, has emerged as a critical precursor and additive in the fabrication of high-performance perovskite solar cells (PSCs). Its incorporation into perovskite formulations, either as a component in 2D/quasi-2D Ruddlesden-Popper (RP) phases or as an additive in 3D perovskites, has been demonstrated to significantly enhance device efficiency, stability, and reliability.[1][2] This document provides detailed application notes on the role of butylamine hydrochloride in perovskite solar cells and comprehensive protocols for its use in laboratory settings.

The primary functions of this compound in perovskite solar cells include:

  • Formation of Ruddlesden-Popper Perovskites: this compound acts as a spacer between inorganic layers, forming stable 2D or quasi-2D perovskite structures that offer improved environmental stability compared to their 3D counterparts.[2]

  • Defect Passivation: The butylammonium (B8472290) cation (BA+) can effectively passivate surface and grain boundary defects in 3D perovskite films. This is achieved through the interaction of the ammonium (B1175870) group with undercoordinated halide ions and lead ions, reducing non-radiative recombination and improving charge carrier lifetime.

  • Crystal Growth Control: As an additive, this compound can modulate the crystallization process of the perovskite film, leading to improved morphology with larger grain sizes and reduced pinholes.[1]

  • Enhanced Stability: The incorporation of the hydrophobic butylammonium cation can enhance the moisture resistance of the perovskite film, a critical factor for long-term device stability.[1]

Data Presentation

Additive/PrecursorConcentration/RolePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
This compound (BACl)Spacer for LDRP Perovskite13.8---[2]
1-amino-3-butene hydrochloride (BEACl)Spacer for LDRP Perovskite>16---[2]
3-butyn-1-amine hydrochloride (BYACl)Spacer for LDRP Perovskite>15---[2]

Note: The data for BEACl and BYACl are included for comparison to show the performance of similar short-chain organic ammonium spacers in low-dimensional Ruddlesden-Popper (LDRP) perovskites.

Experimental Protocols

Protocol 1: Fabrication of Ruddlesden-Popper Perovskite Solar Cells using this compound

This protocol describes a general procedure for the fabrication of low-dimensional Ruddlesden-Popper (LDRP) perovskite solar cells where this compound serves as the organic spacer.

1. Precursor Solution Preparation:

  • Prepare a stock solution of the desired 3D perovskite precursor, for example, a 1.0 M solution of methylammonium (B1206745) lead iodide (MAPbI₃) by dissolving equimolar amounts of methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

  • Prepare a stock solution of this compound (BACl) in the same mixed solvent system (e.g., 1.0 M).

  • To synthesize the LDRP perovskite precursor solution, mix the 3D perovskite precursor solution and the BACl solution at the desired molar ratio. For example, for a (BA)₂(MA)n-1PbnI3n+1 structure, the ratio of BACl to the 3D perovskite components will determine the 'n' value.

2. Substrate Preparation and Layer Deposition:

  • Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

  • Deposit an electron transport layer (ETL), such as a compact TiO₂ layer or a SnO₂ nanoparticle layer, onto the cleaned ITO substrates.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Deposit the prepared LDRP perovskite precursor solution onto the ETL-coated substrate via spin coating. A typical two-step spin coating program can be used:

    • Step 1: 1000 rpm for 10 seconds.

    • Step 2: 4000-6000 rpm for 30-45 seconds.

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate approximately 10-15 seconds before the end of the program to induce rapid crystallization.

3. Annealing:

  • Anneal the perovskite-coated substrates on a hotplate. The annealing temperature and time are critical parameters and should be optimized. A typical starting point is 100-150°C for 10-30 minutes.

4. Hole Transport Layer (HTL) and Electrode Deposition:

  • After the perovskite film has cooled down, deposit a hole transport layer (HTL), such as Spiro-OMeTAD, onto the perovskite surface via spin coating.

  • Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.

Protocol 2: Incorporation of this compound as an Additive in 3D Perovskite Solar Cells

This protocol outlines the procedure for using this compound as an additive to improve the quality of a 3D perovskite film.

1. Perovskite Precursor Preparation with Additive:

  • Prepare the main 3D perovskite precursor solution as described in Protocol 1, Step 1.

  • Prepare a stock solution of this compound (BACl) in a suitable solvent (e.g., DMF or DMSO).

  • Add a specific molar percentage of the BACl stock solution to the 3D perovskite precursor solution. The optimal concentration needs to be determined experimentally, but a common starting range is 0.1 mol% to 5 mol% with respect to the lead halide.

2. Film Deposition and Device Fabrication:

  • Follow the same procedures for substrate preparation, layer deposition (ETL, perovskite, HTL, and electrode) as outlined in Protocol 1, Steps 2-4. The spin coating and annealing parameters may need to be re-optimized to account for the presence of the additive.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Layer Formation cluster_device Device Completion sub_clean ITO Substrate Cleaning etl_dep ETL Deposition (e.g., SnO2) sub_clean->etl_dep prec_prep Precursor Solution Preparation (+ BACl) etl_dep->prec_prep spin_coat Spin Coating prec_prep->spin_coat anneal Annealing spin_coat->anneal htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal->htl_dep electrode_dep Metal Electrode Evaporation (e.g., Au) htl_dep->electrode_dep

Figure 1. Experimental workflow for perovskite solar cell fabrication.

Defect_Passivation_Mechanism cluster_perovskite Perovskite Crystal Lattice cluster_BACl This compound (BACl) cluster_result Outcome passivated_perovskite Defect Passivated Perovskite Film I_vacancy->passivated_perovskite Pb_uncoord->passivated_perovskite BA_ion Butylammonium (BA⁺) C₄H₉NH₃⁺ BA_ion->I_vacancy Passivates halide vacancies Cl_ion Chloride (Cl⁻) Cl_ion->Pb_uncoord Coordinates with Pb²⁺ improved_performance Enhanced PCE & Stability passivated_perovskite->improved_performance

Figure 2. Proposed mechanism of defect passivation by this compound.

Conclusion

This compound is a versatile and valuable compound in the field of perovskite photovoltaics. Its utility as both a primary precursor for stable Ruddlesden-Popper perovskites and as an effective additive for defect passivation and crystal quality improvement in 3D perovskites makes it a key area of interest for researchers. The protocols provided herein offer a foundational methodology for the incorporation of this compound in perovskite solar cell fabrication. Further optimization of concentrations, processing conditions, and perovskite compositions will likely lead to even greater improvements in device performance and long-term stability.

References

Application Notes and Protocols for the Quantification of Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylamine (B146782) hydrochloride is a primary amine salt used as a reagent and intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate and precise quantification of butylamine hydrochloride is crucial for quality control, ensuring the purity of raw materials, and monitoring residual levels in final drug products. This document provides detailed application notes and experimental protocols for several analytical methods suitable for the quantification of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Additionally, considerations for Ultraviolet-Visible (UV-Vis) Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy are discussed.

Method Selection and Validation Workflow

The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the available instrumentation. The general workflow for method selection and validation is outlined below.

Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning Planning cluster_development Development & Optimization cluster_validation Validation (ICH Guidelines) cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method method_dev Method Development select_method->method_dev method_opt Method Optimization method_dev->method_opt specificity Specificity / Selectivity method_opt->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report Generation robustness->validation_report routine_use Implementation for Routine Use validation_report->routine_use

Caption: A typical workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for the quantification of this compound, particularly for trace-level analysis. Since butylamine lacks a strong UV chromophore, pre-column derivatization is typically employed to enhance its detectability.[2]

Application Note: HPLC with Pre-Column Derivatization

This method is suitable for quantifying this compound in bulk drug substances and pharmaceutical formulations. Derivatization with an agent like o-phthalaldehyde (B127526) (OPA) allows for sensitive fluorescence or UV detection.[3]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric acid buffer (pH 9.5)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in water to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before derivatization.

3. Derivatization Procedure:

  • OPA Reagent: Prepare the OPA derivatizing reagent by dissolving OPA in methanol and adding 2-mercaptoethanol. This solution should be prepared fresh daily.

  • To an aliquot of the standard or sample solution, add the boric acid buffer and the OPA reagent.

  • Vortex the mixture and allow it to react at room temperature for a specific time (e.g., 2 minutes) to ensure complete derivatization.

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[4]

  • Flow Rate: Typically 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Fluorescence Detector: Excitation at ~340 nm, Emission at ~450 nm.

    • UV Detector: ~330-340 nm.

Quantitative Data Summary (Hypothetical)

The following table summarizes typical validation parameters for an HPLC method for a related amine (tert-butylamine), which can be expected to be similar for this compound.[3]

ParameterTypical Specification
Linearity (r²)> 0.999
Range8.5 - 1500 µg/mL
Limit of Detection (LOD)2.8 ppm
Limit of Quantitation (LOQ)8.5 ppm
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds like butylamine. For the hydrochloride salt, a sample preparation step is required to liberate the free base. Headspace GC with a Flame Ionization Detector (FID) is a common approach.[5]

Application Note: Headspace GC-FID

This method is particularly useful for determining residual butylamine in pharmaceutical substances. The sample is dissolved in a high-boiling solvent, and a base is added to convert the this compound to the volatile free base, which is then analyzed in the headspace.[6]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • N,N-Dimethylacetamide (DMA) or Dimethyl sulfoxide (B87167) (DMSO) as a diluent

  • A suitable base (e.g., imidazole (B134444) or potassium hydroxide)

  • Nitrogen or Helium as carrier gas

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in the chosen diluent.

  • Working Standard Solutions: Prepare serial dilutions of the stock solution to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample into a headspace vial, add the diluent and the base. Seal the vial immediately.[5]

3. GC-FID Conditions:

  • GC System: A gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-624 or a base-deactivated polyethylene (B3416737) glycol phase (e.g., DB-CAM).[5][7]

  • Headspace Parameters:

    • Vial Oven Temperature: 100°C

    • Thermostatting Time: 30 minutes[5]

  • Chromatographic Conditions:

    • Injector Temperature: 200°C[5]

    • Detector Temperature: 260°C[5]

    • Carrier Gas: Nitrogen or Helium at a constant flow.

    • Oven Temperature Program: Start at 40°C, hold for 10 minutes, then ramp to 240°C.[5]

Quantitative Data Summary (Based on tert-butylamine)

The following table presents validation data for a headspace GC method for tert-butylamine, which serves as a good reference for a this compound method.[5]

ParameterTypical Specification
Linearity (r²)> 0.98
System Precision (% RSD)< 10%
Method Precision (% RSD)< 10%
Accuracy (% Recovery)90 - 110%
Limit of Quantitation (LOQ)Dependent on specification limit
Limit of Detection (LOD)Dependent on specification limit

Acid-Base Titration

Titration is a classical and cost-effective analytical method for the assay of bulk this compound. It relies on the basic nature of the amine functional group.

Application Note: Potentiometric Titration

This method is suitable for the determination of the purity of this compound as a raw material. The sample is dissolved in a suitable solvent and titrated with a standardized acid. The endpoint is determined potentiometrically.[8]

Experimental Protocol

1. Materials and Reagents:

  • This compound sample

  • Glacial acetic acid

  • Perchloric acid (0.1 N in glacial acetic acid), standardized

  • Crystal violet indicator (for visual titration) or a pH meter with a suitable electrode for potentiometric titration.

2. Procedure:

  • Accurately weigh a quantity of the this compound sample.

  • Dissolve the sample in glacial acetic acid.

  • For visual titration, add a few drops of crystal violet indicator.

  • Titrate the solution with standardized 0.1 N perchloric acid.

  • The endpoint for visual titration is indicated by a color change from violet to blue-green.

  • For potentiometric titration, record the potential difference as a function of the titrant volume and determine the equivalence point from the titration curve.[9]

3. Calculation: The percentage purity of this compound can be calculated using the following formula:

% Purity = (V × N × E) / W × 100

Where:

  • V = Volume of perchloric acid consumed (in L)

  • N = Normality of the perchloric acid

  • E = Equivalent weight of this compound (109.6 g/mol )

  • W = Weight of the sample (in g)

Titration Relationship Diagram

Titration_Relationship Analyte This compound (in Glacial Acetic Acid) Endpoint Equivalence Point Analyte->Endpoint reacts with Titrant Perchloric Acid (0.1 N) (Standardized) Titrant->Endpoint added to reach Detection Detection Method Endpoint->Detection Potentiometric Potentiometric (pH meter) Detection->Potentiometric Visual Visual (Crystal Violet Indicator) Detection->Visual

Caption: Relationship of components in the titration of Butylamine HCl.

Other Analytical Methods

UV-Visible Spectrophotometry

Direct UV-Vis spectrophotometry is generally not suitable for the quantification of this compound due to the lack of a significant chromophore.[10] The absorption maximum for aliphatic amines is in the far UV region (around 210 nm), where interference from solvents and other excipients is common.[10] However, spectrophotometry can be employed after a derivatization reaction that produces a colored product, similar to the principle used in some HPLC methods.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a powerful tool for the absolute quantification of this compound without the need for a reference standard of the analyte itself. The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal. By using a certified internal standard with a known concentration, the concentration of this compound can be accurately determined. This method is non-destructive and can provide structural information simultaneously. However, it requires specialized equipment and expertise.[12][13]

Conclusion

The choice of the analytical method for the quantification of this compound should be based on the specific requirements of the analysis.

  • HPLC with pre-column derivatization offers high sensitivity and is ideal for trace-level analysis in complex matrices.

  • Headspace GC-FID is a robust method for determining residual butylamine in drug substances.

  • Acid-base titration is a simple, cost-effective, and accurate method for the assay of bulk this compound.

Each method must be properly validated according to ICH guidelines to ensure the reliability and accuracy of the results.[4]

References

Application Note: Quantitative Analysis of Butylamine Hydrochloride using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of butylamine (B146782) hydrochloride in pharmaceutical preparations using Gas Chromatography with Flame Ionization Detection (GC-FID). Due to the non-volatile nature of the salt and the polar nature of the free amine, an indirect analysis approach is employed involving the conversion of butylamine hydrochloride to its free base, butylamine, followed by chromatographic separation. This method is tailored for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of butylamine.

Introduction

Butylamine is a primary amine used as a building block in the synthesis of various active pharmaceutical ingredients (APIs). As a residual starting material or intermediate, its quantification is crucial for quality control and regulatory compliance. The analysis of polar primary amines like butylamine by gas chromatography can be challenging, often resulting in poor peak shape and column adsorption.[1][2] this compound, being a salt, is non-volatile and cannot be directly analyzed by GC. This protocol addresses these challenges by incorporating a sample preparation step to liberate the free, volatile butylamine from its salt form. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a quality control environment.

Experimental

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 6890N GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W CP-Volamine (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent amine-specific column.[1][3][4]

  • Autosampler: Agilent 7683 Series (or equivalent)

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Syringe: 10 µL GC syringe

  • Gases: Helium (carrier gas), Hydrogen (FID), Air (FID) - High Purity

Reagents and Standards
  • This compound (≥99.5% purity)

  • n-Pentylamine (Internal Standard, ≥99.5% purity)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Standard and Sample Preparation

Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of n-pentylamine and dissolve in 100 mL of methanol.

This compound Stock Solution (1000 µg/mL of Butylamine): Accurately weigh approximately 136.8 mg of this compound (molar mass: 109.59 g/mol ) and dissolve in 100 mL of water. This is equivalent to 1000 µg/mL of free butylamine (molar mass: 73.14 g/mol ).

Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with water. A typical concentration range would be 10 µg/mL to 200 µg/mL of butylamine. For each 1 mL of calibration standard, add 100 µL of the internal standard stock solution.

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of water to achieve an expected butylamine concentration within the calibration range. Add 100 µL of the internal standard stock solution for each 1 mL of the sample solution.

Liberation of Free Amine: To 1 mL of each standard and sample solution in a 2 mL autosampler vial, add 100 µL of 1 M Sodium Hydroxide solution. Cap the vial immediately and vortex for 30 seconds. This step neutralizes the hydrochloride salt, releasing the volatile free butylamine for GC analysis.

GC-FID Method Parameters
ParameterValue
Column Agilent J&W CP-Volamine (30 m x 0.32 mm ID, 1.8 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 2.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 220 °C, Hold: 5 min
Detector FID
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Workflow and Diagrams

The overall workflow for the analysis of this compound is depicted below.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Butylamine HCl & Internal Standard B Dissolve in Aqueous Solvent A->B C Aliquot into Vial B->C D Add 1M NaOH (Liberate Free Amine) C->D E Vortex & Mix D->E F Inject Sample into GC E->F G Separation on CP-Volamine Column F->G H Detection by FID G->H I Integrate Peak Areas H->I J Generate Calibration Curve (Ratio vs. Concentration) I->J K Quantify Butylamine in Sample J->K

References

Application Notes and Protocols for Butylamine Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Butylamine hydrochloride (CAS No: 3858-78-4) in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound. This compound is a versatile reagent used in the synthesis of various pharmaceuticals and polymers.[1][2]

Chemical and Physical Properties

This compound is a colorless to pale yellow solid, appearing as a powder or crystal.[2] It is highly soluble in water.[2][3]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C₄H₁₂ClN[4][5]
Molecular Weight 109.60 g/mol [3][5]
Melting Point 188°C (lit.)[4]
Boiling Point 226°C (lit.)[4]
Physical State Solid (Powder/Crystal)[6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[5]
GHS Precautionary Statements P264, P280, P302+P352, P305+P351+P338, P332+P317, P362+P364[4][5]

Handling Protocols

2.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[4]

  • Body Protection: A lab coat or fire/flame-resistant and impervious clothing.[4]

  • Respiratory Protection: In cases of inadequate ventilation or potential for aerosol/dust formation, a NIOSH-approved respirator is required.

2.2. General Handling Procedures

  • All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[4]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling the compound.[4]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[7][8]

2.3. Emergency Procedures

  • Skin Contact: Immediately take off contaminated clothing.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[4] Continue rinsing and consult a doctor.[4]

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[4]

  • Spills: Evacuate personnel from the spill area. Remove all sources of ignition.[4] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[4] Prevent the chemical from entering drains.[4]

Storage Protocols

3.1. Storage Conditions

  • Store this compound in a tightly closed container.[4]

  • The storage area must be dry, cool, and well-ventilated.[4][6] A recommended storage temperature is below 15°C in a dark place.[6]

  • The compound is hygroscopic and may be sensitive to air and moisture; therefore, storage under an inert gas is recommended.[6]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[4]

3.2. Container Management

  • Ensure containers are properly labeled with the chemical name and hazard warnings.

  • Regularly inspect containers for any signs of damage or leaks.

Experimental Workflow

The following diagram illustrates the standard workflow for handling and storing this compound in a laboratory setting.

G Workflow for Handling and Storage of this compound cluster_handling Handling a Review SDS b Don PPE a->b c Work in Fume Hood b->c i Exposure b->i d Weigh/Dispense c->d h Spill c->h c->i e Use in Experiment d->e d->h f Return to Storage e->f g Dispose of Waste e->g e->h f->g

Caption: Logical workflow for this compound handling.

Disposal Procedures

  • All waste material containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

  • Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Empty containers should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and then disposed of in a sanitary landfill.[4]

References

Troubleshooting & Optimization

Technical Support Center: Butylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butylamine (B146782) Hydrochloride synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and troubleshooting common issues to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for n-butylamine hydrochloride?

A1: Several common methods are employed for the synthesis of n-butylamine, which is then converted to its hydrochloride salt. The choice of method often depends on the available starting materials, scale, and desired purity. Key routes include:

  • Direct Amination (Ammonolysis) of 1-Chlorobutane (B31608): This method involves the reaction of 1-chlorobutane with an excess of ammonia (B1221849).[1] To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of ammonia is crucial.[1]

  • Gabriel Synthesis: This is a classic method for preparing primary amines with high purity. It involves the N-alkylation of potassium phthalimide (B116566) with 1-chlorobutane, followed by the cleavage of the resulting N-butylphthalimide to release n-butylamine.[1]

  • Delepine Reaction: This synthesis involves the reaction of 1-chlorobutane with hexamethylenetetramine (HMTA) to form a quaternary ammonium (B1175870) salt. This salt is then hydrolyzed in acidic ethanol (B145695) to yield the primary amine hydrochloride.[1]

  • Reduction of Butyl Azide (B81097): This method involves the preparation of butyl azide from an alkyl halide, followed by its reduction to n-butylamine. A notable advantage is the clean conversion to the primary amine.

Q2: How is the free n-butylamine base converted to n-butylamine hydrochloride?

A2: The conversion of n-butylamine to its hydrochloride salt is typically achieved by treating the amine with hydrochloric acid. The crude n-butylamine is often dissolved in a suitable solvent, and then concentrated hydrochloric acid is added until the solution is acidic.[1][2] The resulting n-butylamine hydrochloride salt, being less soluble in organic solvents, precipitates and can be collected by filtration.

Q3: What is a typical yield for the synthesis of n-butylamine hydrochloride?

A3: The yield of n-butylamine hydrochloride can vary significantly depending on the chosen synthesis route and the optimization of reaction conditions. For instance, the butanol chlorination and ammoniation method can result in a yield of around 50%.[3] The Gabriel and Delepine syntheses are generally known for providing good yields of the primary amine with high purity.[1] A specific multi-step synthesis involving a Hofmann rearrangement reported an overall yield of 79.2% for [15N]t-butylamine hydrochloride.[4] Another procedure involving N-deacylation of a secondary amide reported a yield of 70%.[5]

Q4: What are the key physical properties of butylamine hydrochloride?

A4: this compound is a colorless, volatile liquid with a strong ammonia-like odor.[6] It is soluble in water.[6]

Troubleshooting Guide

Issue 1: Low Yield of n-Butylamine Hydrochloride
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction * Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure it has gone to completion.Some reactions, especially those involving sterically hindered substrates, may require longer reaction times.[7]
* Optimize Temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. For ammonolysis, this might be between 85-95°C.[1]Temperature control is critical for reaction kinetics.[7]
Side Reactions * Use a Large Excess of Ammonia (Direct Amination): In the direct amination of 1-chlorobutane, using a significant excess of ammonia minimizes the formation of di- and tri-butylamine.[1]The primary amine formed can act as a nucleophile and react with the starting alkyl halide. A large excess of ammonia increases the probability of the alkyl halide reacting with ammonia instead of the product amine.
* Ensure High Purity of Reactants: Impurities in starting materials can lead to unwanted side reactions.For example, in reactions involving N-Butyl-N-chloroformamide, any remaining N-butylamine can lead to the formation of N,N'-dibutylurea.[7]
Product Loss During Workup * Careful pH Adjustment: When isolating the free amine before conversion to the hydrochloride salt, ensure the solution is made strongly alkaline (pH 11-12) to fully deprotonate the ammonium salt.[1]Incomplete basification will result in the amine remaining in the aqueous layer as the salt.
* Efficient Extraction: Use an appropriate solvent and perform multiple extractions to ensure all the product is transferred from the aqueous to the organic phase.This maximizes the recovery of the free amine.
* Proper Purification of the Hydrochloride Salt: When purifying the hydrochloride salt by recrystallization, use appropriate solvents like absolute ethanol and ether to minimize solubility and maximize recovery.[2]The choice of solvent is critical for efficient crystallization and minimizing product loss in the mother liquor.
Issue 2: Impure Product
Possible Impurity Identification Method Troubleshooting Step
Di- and Tri-butylamine * Gas Chromatography-Mass Spectrometry (GC-MS)* Use a Large Excess of Ammonia (Direct Amination): As mentioned previously, this is the primary way to suppress over-alkylation.[1]
* Nuclear Magnetic Resonance (NMR) Spectroscopy* Purify via Fractional Distillation: The boiling points of n-butylamine (77-79°C), di-n-butylamine, and tri-n-butylamine are different, allowing for separation by fractional distillation before conversion to the hydrochloride salt.[1]
Unreacted Starting Materials * TLC, GC-MS, NMR* Ensure Reaction Goes to Completion: Monitor the reaction to ensure all starting material is consumed.
* Purification: Unreacted 1-chlorobutane can be removed during the workup and distillation of the free amine. Unreacted phthalimide in the Gabriel synthesis can be removed by filtration.[1]
Phthalhydrazide (B32825) (from Gabriel Synthesis) * Filtration* Thorough Washing of the Precipitate: After acidification in the Gabriel synthesis workup, the phthalhydrazide precipitate should be thoroughly washed with ethanol to recover any trapped product.[2]

Data Presentation

Table 1: Comparison of n-Butylamine Synthesis Methods

Synthesis MethodKey ReagentsTypical Reaction ConditionsReported YieldAdvantagesDisadvantages
Direct Amination 1-Chlorobutane, Excess Ammonia, Ethanol85-95°C, 6 hours, under pressure (0.54-0.64 MPa)[1]~50%[3]Simple, uses readily available reagents.Often produces a mixture of primary, secondary, and tertiary amines.[1]
Gabriel Synthesis Potassium Phthalimide, 1-Chlorobutane, DMF, Hydrazine (B178648) HydrateReflux in DMF for 4-6 hours, followed by reflux with hydrazine hydrate.[1]Good to high yields.Produces a pure primary amine.[1]Two-step process, use of hydrazine.
Delepine Reaction 1-Chlorobutane, Hexamethylenetetramine (HMTA), Chloroform (B151607), Ethanol, HClReflux in chloroform for 3-5 hours, followed by reflux in acidic ethanol for 4-6 hours.[1]Good to high yields.Provides the primary amine hydrochloride directly.[1]Multi-step process.

Experimental Protocols

Protocol 1: Synthesis of n-Butylamine Hydrochloride via Direct Amination
  • Reaction Setup: In a high-pressure autoclave, combine ethanol (100 mL), concentrated aqueous ammonia (50 mL, excess), and 1-chlorobutane (18.5 g, 0.2 mol).[1]

  • Reaction: Seal the autoclave and heat the mixture to 85-95°C with stirring for 6 hours. The internal pressure will be approximately 0.54-0.64 MPa.[1]

  • Workup:

    • Cool the autoclave to room temperature and carefully vent any excess ammonia in a fume hood.[1]

    • Transfer the reaction mixture to a round-bottom flask and acidify to pH 3-4 with concentrated hydrochloric acid.[1]

    • Remove the ethanol by distillation.[1]

    • Cool the remaining aqueous solution and make it strongly alkaline (pH 11-12) with a concentrated sodium hydroxide (B78521) solution.[1]

    • Separate the upper organic layer containing crude n-butylamine.[1]

  • Purification of n-Butylamine: Purify the crude product by fractional distillation, collecting the fraction boiling at 77-79°C.[1]

  • Formation of Hydrochloride Salt:

    • Dissolve the purified n-butylamine in a suitable solvent like diethyl ether.

    • Slowly add concentrated hydrochloric acid with stirring until the solution is acidic.

    • Collect the precipitated n-butylamine hydrochloride by suction filtration and dry in a vacuum desiccator.

Protocol 2: Synthesis of n-Butylamine Hydrochloride via Gabriel Synthesis
  • N-Alkylation:

    • In a 500 mL round-bottom flask, suspend potassium phthalimide (37.0 g, 0.2 mol) in N,N-dimethylformamide (DMF) (200 mL).[1]

    • Add 1-chlorobutane (18.5 g, 0.2 mol) to the suspension.[1]

    • Heat the mixture to reflux with stirring for 4-6 hours.[1]

    • After cooling, pour the reaction mixture into 600 mL of cold water and stir vigorously to precipitate N-butylphthalimide. Collect the solid by filtration.

  • Hydrolysis:

    • In a flask, combine the N-butylphthalimide, 95% ethanol, and hydrazine hydrate.[2]

    • Reflux the solution for 2 hours.[2]

    • Cool the mixture and add concentrated hydrochloric acid until the solution is strongly acidic.[2]

    • Filter the precipitated phthalhydrazide and wash it with 95% ethanol.[2]

  • Isolation of n-Butylamine Hydrochloride:

    • Combine the filtrate and washings and concentrate under reduced pressure.[2]

    • Add water and remove any insoluble material by filtration.[2]

    • Completely remove the solvent by evaporation under reduced pressure to obtain the crude n-butylamine hydrochloride.[2]

  • Purification of n-Butylamine Hydrochloride:

    • Dissolve the crude salt in hot absolute ethanol.[2]

    • Add dry ether and cool the solution in a refrigerator to crystallize the product.[2]

    • Collect the purified n-butylamine hydrochloride by filtration and dry in a vacuum desiccator.[2]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product Formation 1-Chlorobutane 1-Chlorobutane Direct Amination Direct Amination 1-Chlorobutane->Direct Amination Ammonia Ammonia Ammonia->Direct Amination Acidification Acidification Direct Amination->Acidification Crude Product Basification Basification Acidification->Basification Extraction Extraction Basification->Extraction Distillation Distillation Extraction->Distillation Free Amine HCl Addition HCl Addition Distillation->HCl Addition Butylamine_Hydrochloride Butylamine Hydrochloride HCl Addition->Butylamine_Hydrochloride

Caption: Workflow for the synthesis of this compound via direct amination.

TroubleshootingTree Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Check Reaction Monitoring Data Side_Reactions Side Reactions? Low_Yield->Side_Reactions Analyze Byproducts Product_Loss Product Loss during Workup? Low_Yield->Product_Loss Review Workup Procedure Increase_Time_Temp Increase Reaction Time/ Optimize Temperature Incomplete_Reaction->Increase_Time_Temp Yes Excess_Ammonia Use Large Excess of Ammonia Side_Reactions->Excess_Ammonia Yes Optimize_pH_Extraction Optimize pH Adjustment & Extraction Product_Loss->Optimize_pH_Extraction Yes

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Butylamine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted starting materials: Such as 1-chlorobutane (B31608) or n-butanol.[1][2]

  • Byproducts of the reaction: These can include di-n-butylamine and tri-n-butylamine from over-alkylation.[1][2]

  • Residual solvents: Solvents used in the reaction or initial work-up, such as ethanol (B145695), diethyl ether, or chloroform.[1][3][4]

  • Inorganic salts: Generated during pH adjustments, for example, sodium chloride or ammonium (B1175870) chloride.[5]

  • Colored impurities: Often arise from the oxidation of the amine or other side reactions.[6][7]

Q2: My purified this compound has a yellowish tint. How can I remove the color?

A2: A yellow color in this compound often indicates the presence of oxidized impurities.[6][7] To remove this discoloration, you can try the following:

  • Recrystallization with activated carbon: Dissolve the crude salt in a minimal amount of a suitable hot solvent (e.g., absolute ethanol) and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.

  • Solvent washing: If the impurity is soluble in a solvent in which this compound is not, you can wash the crude product with that solvent.

Q3: The yield of my purified this compound is low after recrystallization. What are the possible reasons and how can I improve it?

A3: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. To improve this, use the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystallization.[3]

  • Product loss during transfers: Be mindful of material loss during filtration and transfer steps. Wash the filter cake with a small amount of cold solvent to recover any remaining product.

Q4: I am seeing an oily substance instead of crystals during my purification. What should I do?

A4: The formation of an oil instead of crystals, often referred to as "oiling out," can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities present. To address this:

  • Lower the crystallization temperature: Try using a solvent with a lower boiling point or cool the solution more slowly and to a lower temperature.

  • Use a different solvent system: Experiment with different solvent mixtures. For this compound, a mixture of ethanol and diethyl ether is often effective.[3]

  • Seed the solution: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

  • Purify further before recrystallization: If the crude product is highly impure, consider an initial purification step like an acid-base extraction to remove the bulk of the impurities before attempting recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and diethyl ether.

Methodology:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot absolute ethanol to dissolve the crude salt completely.[3]

  • If colored impurities are present, add a small amount of activated carbon and heat the solution gently for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • To the hot filtrate, slowly add dry diethyl ether until a slight turbidity persists.[3] The volume of ether added is typically about 50% of the volume of ethanol used.[3]

  • Allow the solution to cool slowly to room temperature.

  • Place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.[3]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold, dry diethyl ether.

  • Dry the purified this compound crystals in a vacuum desiccator.[3]

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the amine from non-basic impurities.

Methodology:

  • Dissolve the crude this compound in water.

  • Make the aqueous solution strongly alkaline (pH 11-12) by the dropwise addition of a concentrated sodium hydroxide (B78521) solution.[1][2] This will convert the this compound to the free n-butylamine.

  • Extract the liberated n-butylamine into an organic solvent such as diethyl ether (perform at least three extractions).[1][4]

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).[4]

  • Filter to remove the drying agent.

  • To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution, or add a solution of HCl in a suitable solvent like ethyl acetate.[4]

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the purified salt with a small amount of cold diethyl ether and dry under vacuum.

Quantitative Data Summary

ParameterRecrystallization (Ethanol/Ether)Acid-Base Extraction
Solvent System Absolute Ethanol and Dry Diethyl Ether[3]Water, Diethyl Ether, HCl in Ethyl Acetate[1][4]
Ethanol to Crude Ratio Approx. 5 mL per gram of material[3]N/A
Ether to Ethanol Ratio Approx. 1:2 by volume[3]N/A
pH for Amine Liberation N/A11 - 12[1][2]
Typical Yield Dependent on crude purityCan be high, but depends on extraction efficiency

Process Visualizations

PurificationWorkflow crude Crude Butylamine HCl dissolve Dissolve in Hot Ethanol crude->dissolve charcoal Add Activated Carbon (optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter add_ether Add Diethyl Ether hot_filter->add_ether cool Cool Slowly add_ether->cool crystallize Crystallization cool->crystallize filter_wash Filter and Wash with Cold Ether crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Butylamine HCl dry->pure TroubleshootingTree start Problem during Purification q_color Product is Colored? start->q_color a_color Use Activated Carbon during Recrystallization q_color->a_color Yes q_yield Low Yield? q_color->q_yield No a_yield1 Use minimum amount of hot solvent q_yield->a_yield1 Yes q_oil Product Oiling Out? q_yield->q_oil No a_yield2 Ensure slow cooling and sufficient time a_yield1->a_yield2 a_oil1 Use a different solvent system or seed crystals q_oil->a_oil1 Yes a_oil2 Perform pre-purification (e.g., extraction) a_oil1->a_oil2

References

Preventing degradation of Butylamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Butylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from light.[1][2] It is recommended to store it at room temperature, ideally below 15°C, and in a dark location.[3] this compound is hygroscopic, sensitive to air and moisture, and may also be sensitive to carbon dioxide.[3][4] Therefore, storage under an inert gas atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.[4]

Q2: I've noticed a yellowish discoloration of my this compound solid over time. What could be the cause?

A2: The free base, n-butylamine, is known to acquire a yellow color upon storage in air, which is likely due to oxidation.[5][6] Although this compound is more stable, prolonged exposure to air and light can potentially lead to the liberation of trace amounts of the free amine, which then oxidizes. Storing the compound under an inert atmosphere and protected from light can help prevent this discoloration.

Q3: What are the primary degradation pathways for this compound?

A3: Based on the chemistry of primary alkylamine hydrochlorides, the main degradation pathways to consider are oxidation and photolytic degradation. Hydrolysis is less of a concern under neutral or acidic conditions.[5]

  • Oxidation: The primary amine functional group is susceptible to oxidation, which can lead to the formation of various degradation products.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[7]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of toxic fumes, including nitrogen oxides.[5]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation studies on this compound are not extensively reported in publicly available literature, based on the known reactivity of primary amines, potential degradation products could include:

  • From Oxidation: Oxidation of primary amines can lead to the formation of aldehydes or ketones.[1] In the case of n-butylamine, this could result in butanal or butanone. Further oxidation could lead to butyric acid. Ammonia is also a common product of amine degradation.[2]

  • From Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[5]

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method is crucial for monitoring the purity of your sample and detecting any degradation. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Charged Aerosol Detector) is a common and effective technique for separating the parent compound from its degradation products. For volatile degradation products, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) can be employed.[8][9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to air, light, or moisture.Store the compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark, and dry place. Consider transferring to a fresh, dry container if contamination is suspected.
Inconsistent experimental results Degradation of the this compound stock solution or solid.Prepare fresh solutions for each experiment. Verify the purity of the solid material using an appropriate analytical method (e.g., HPLC, GC) before use.
Appearance of unexpected peaks in chromatogram Formation of degradation products.Use a stability-indicating analytical method to separate and identify the impurities. LC-MS is a powerful tool for structural elucidation of unknown degradation products.
Poor solubility of the compound Potential degradation leading to less soluble impurities.Ensure the material is within its shelf-life and has been stored correctly. If solubility issues persist, re-purification of the compound may be necessary.

Data Presentation

Due to the limited publicly available quantitative data on the degradation of this compound, the following table provides a general framework for the expected stability under different conditions based on the chemical properties of primary amine hydrochlorides. Researchers are encouraged to perform forced degradation studies to generate specific data for their experimental conditions.

Table 1: Expected Stability of this compound Under Stress Conditions

Stress Condition Expected Stability Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Generally stableMinimal degradation expected
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Susceptible to degradationFree n-butylamine, which can further degrade
Oxidative (e.g., 3% H₂O₂, RT) Susceptible to degradationButanal, Butanone, Butyric acid, Ammonia
Thermal (e.g., 80°C, solid state) May degrade over timeDecomposition products (e.g., NOx, CO, CO₂)
Photolytic (e.g., ICH Q1B conditions) Susceptible to degradationVarious photolytic products

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze the samples.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD) for more universal detection.

  • Column Temperature: 30°C.

Visualizations

The following diagrams illustrate the logical relationships in the degradation and analysis of this compound.

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Triggers Cool_Temp Cool Temperature (<15°C) Butylamine_HCl Butylamine Hydrochloride (Stable) Cool_Temp->Butylamine_HCl Dry_Env Dry Environment Dry_Env->Butylamine_HCl Dark_Place Away from Light Dark_Place->Butylamine_HCl Inert_Atm Inert Atmosphere Inert_Atm->Butylamine_HCl Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Butylamine_HCl Heat Heat Heat->Butylamine_HCl Light Light Light->Butylamine_HCl Oxygen Oxygen (Air) Oxygen->Butylamine_HCl Moisture Moisture Moisture->Butylamine_HCl Strong_Base Strong Base Strong_Base->Butylamine_HCl Degraded_Product Degraded Product Butylamine_HCl->Degraded_Product leads to

Caption: Factors influencing the stability of this compound.

Start Butylamine Hydrochloride Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Stress HPLC_Analysis Stability-Indicating HPLC Analysis Start->HPLC_Analysis Analyze (Control) Forced_Degradation->HPLC_Analysis Analyze Separation Separation of Parent and Degradants HPLC_Analysis->Separation Quantification Quantification Separation->Quantification Parent Compound Identification Identification (e.g., LC-MS) Separation->Identification Degradation Products End Stability Profile Quantification->End Identification->End

Caption: Experimental workflow for stability testing.

References

Side reactions to avoid when using Butylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Butylamine (B146782) Hydrochloride

Welcome to the technical support center for Butylamine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during chemical synthesis.

Frequently Asked Questions (FAQs)

General Handling and Purity

Q1: How should I handle and purify this compound before use?

A: this compound is a salt and is generally more stable and less volatile than the free base, n-butylamine.[1] However, it is hygroscopic and should be stored in a desiccator. For sensitive reactions, it can be purified by recrystallization. A common method involves dissolving the crude salt in hot absolute ethanol, filtering the solution, and then adding dry ether to precipitate the purified hydrochloride salt, which is then dried in a vacuum desiccator.[2]

Q2: Does the hydrochloride salt affect the reactivity of the amine?

A: Yes. The hydrochloride salt form means the amine is protonated (butylammonium chloride).[3] This protonated form is not nucleophilic and will not participate in reactions like acylation or alkylation.[4][5] To use it as a nucleophile, the free base, n-butylamine, must be liberated by adding a stoichiometric equivalent or a slight excess of a non-nucleophilic base (e.g., triethylamine (B128534), DIPEA, or an inorganic base like K₂CO₃ or NaHCO₃).[6][7] The choice of base is critical to avoid introducing competing nucleophiles or conditions that could promote side reactions.

Side Reactions in N-Alkylation

Q3: I'm attempting to synthesize a secondary amine using butylamine and an alkyl halide, but I'm getting a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. How can I prevent this over-alkylation?

A: Over-alkylation is a very common side reaction because the secondary amine product is often more nucleophilic than the starting primary amine (butylamine).[8][9] This leads to subsequent alkylation events.

Troubleshooting Strategies:

  • Use a Large Excess of Butylamine: By using a large excess of the starting amine, you statistically favor the alkyl halide reacting with butylamine rather than the newly formed secondary amine.[10][11] This is often the simplest approach but can be atom-inefficient.

  • Control Stoichiometry and Addition: Use a precise 1:1 stoichiometry and add the alkylating agent slowly to a dilute solution of the amine. This keeps the concentration of the alkylating agent low, reducing the chance of a second reaction.

  • Lower Reaction Temperature: For highly reactive electrophiles like methyl iodide or benzyl (B1604629) halides, lowering the reaction temperature can help control the reaction rate and prevent over-alkylation.[12][13]

  • Alternative Synthetic Routes: For cleaner mono-alkylation, consider reductive amination. This involves reacting butylamine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method avoids the issue of increasing nucleophilicity.[9]

Side Reactions in N-Acylation (Amide Formation)

Q4: When acylating butylamine with an acyl chloride, I'm observing low yields and the reaction seems to stop. What's happening?

A: The acylation reaction between an amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[14] This HCl will react with any available butylamine (a base) to form the unreactive this compound salt.[11][15] If you start with a 1:1 ratio of reactants, up to half of your butylamine will be consumed in this acid-base neutralization, rendering it unable to act as a nucleophile and halting the reaction.[11]

Troubleshooting Strategies:

  • Use Excess Amine: Employ at least two equivalents of butylamine. One equivalent acts as the nucleophile, and the second acts as a scavenger for the HCl produced.

  • Add an External Base: A more common and efficient method is to use a 1:1 ratio of butylamine and the acyl chloride but add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine.[6][7] The external base will neutralize the HCl, preserving your nucleophile.[6]

Q5: My starting material contains both primary (butylamine) and secondary amine functionalities. How can I selectively acylate the primary amine?

A: Primary amines are generally more reactive and less sterically hindered than secondary amines. Chemoselective acylation can often be achieved by careful choice of the acylating agent and reaction conditions. Acyl cyanides and potassium acyltrifluoroborates have been shown to be highly effective reagents for the selective acylation of primary amines in the presence of secondary amines.[16][17]

Side Reactions in Schiff Base (Imine) Formation

Q6: I'm forming a Schiff base by reacting butylamine with a ketone/aldehyde, but the reaction yield is poor. How can I improve it?

A: Schiff base formation is a reversible, equilibrium-driven reaction that involves the elimination of water.[18] The reaction is also pH-sensitive.[5][19]

Troubleshooting Strategies:

  • pH Control: The reaction is acid-catalyzed, but the pH must be carefully controlled. The optimal pH is typically mildly acidic (around 4-5).[5][19] If the pH is too low, the butylamine will be fully protonated to its ammonium salt and will no longer be nucleophilic.[5] If the pH is too high, there won't be enough acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its elimination as water.[5][19]

  • Water Removal: To drive the equilibrium toward the imine product, water must be removed from the reaction mixture. This can be accomplished using a Dean-Stark apparatus, adding a dehydrating agent (like molecular sieves), or through techniques like pervaporation.[18]

Quantitative Data on Reaction Conditions

The table below summarizes key parameters to control for minimizing common side reactions.

Reaction TypeSide ReactionKey Parameter to ControlRecommended Condition/ValueRationale
N-Alkylation Over-alkylation (di- or tri-alkylation)Reactant Ratio (Amine:Alkyl Halide)> 2:1 (ideally 5:1 or greater)Increases the probability of the alkyl halide encountering the starting primary amine instead of the more nucleophilic secondary amine product.[10][11]
TemperatureSub-ambient to 0 °CFor highly reactive alkyl halides, lowering temperature reduces the rate of the second alkylation more significantly.[12][13]
N-Acylation Incomplete Reaction / Low YieldBase StoichiometryUse 2 eq. of butylamine or 1 eq. butylamine + >1 eq. external base (e.g., pyridine, Et₃N)Neutralizes the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[6][15]
Non-selective Acylation (on other functional groups)Acylating AgentUse milder agents (e.g., esters with acid catalysis, acyl cyanides) instead of highly reactive acyl chlorides.[16][20]Increases chemoselectivity for the most nucleophilic site.
Schiff Base Formation Low Conversion / Poor YieldpH4 to 5Balances the need for acid catalysis with keeping the amine in its nucleophilic, non-protonated state.[5][19]
Water ConcentrationAnhydrous conditions / Water removalShifts the reaction equilibrium towards the imine product according to Le Châtelier's principle.[18]

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Reductive Amination

This protocol describes the synthesis of N-benzylbutylamine, minimizing the over-alkylation side reaction common with direct alkylation.

Materials:

Procedure:

  • To a solution of n-butylamine (1.0 eq) in anhydrous DCM, add benzaldehyde (1.0 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the slurry of the reducing agent to the imine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: N-Acylation using an External Base

This protocol describes the synthesis of N-butylbenzamide, avoiding yield loss from in-situ salt formation.

Materials:

  • n-Butylamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve n-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.0 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated NaHCO₃ (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be recrystallized for purification.

Visual Guides

G start Problem: Unexpected side product observed in reaction with Butylamine. check_mw Analyze side product MW relative to expected product. start->check_mw mw_higher Side Product MW > Expected MW check_mw->mw_higher Higher mw_isomer Side Product MW = Expected MW check_mw->mw_isomer Same over_alkylation Over-alkylation or Double Acylation Likely mw_higher->over_alkylation racemization Racemization or Isomerization (e.g., in peptide coupling) mw_isomer->racemization sol_alkylation Solution: 1. Use large excess of Butylamine. 2. Lower reaction temperature. 3. Consider Reductive Amination. over_alkylation->sol_alkylation sol_racemization Solution: 1. Add racemization suppressant (e.g., HOBt). 2. Use a non-racemizing coupling reagent. racemization->sol_racemization

Caption: Troubleshooting workflow for identifying common side reactions.

ReactionPathways Comparison of Desired vs. Side Reaction in N-Acylation cluster_main Desired N-Acylation Pathway cluster_side Side Reaction Pathway (No External Base) Amine R-NH₂ (Butylamine) Product R-NH-COR' (Desired Amide) Amine->Product AcylCl R'-COCl (Acyl Chloride) AcylCl->Product Base Base (e.g., Et₃N) Salt1 Base·HCl Base->Salt1 Amine2 R-NH₂ (Butylamine) Product2 R-NH-COR' Amine2->Product2 50% reacts HCl HCl (byproduct) Amine2->HCl InactiveAmine R-NH₃⁺Cl⁻ (Inactive Salt) Amine2->InactiveAmine 50% deactivated AcylCl2 R'-COCl AcylCl2->HCl reacts with HCl->InactiveAmine forms

Caption: Desired N-acylation pathway vs. deactivating side reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of butylamine (B146782) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing butylamine hydrochloride?

A1: Common laboratory-scale methods include:

  • Reductive Amination of Butyraldehyde (B50154): This is a widely used method involving the reaction of butyraldehyde with ammonia (B1221849) in the presence of a reducing agent. It is often favored for its relatively mild conditions and good yields of the primary amine.

  • Direct Amination of 1-Chlorobutane (B31608): This method involves the reaction of 1-chlorobutane with ammonia. A large excess of ammonia is typically used to minimize the formation of secondary (dibutylamine) and tertiary (tributylamine) amine byproducts.[1]

  • Gabriel Synthesis: This multi-step method involves the N-alkylation of potassium phthalimide (B116566) with a butyl halide, followed by hydrazinolysis to release the primary amine. It is known for producing primary amines with high purity.[1]

  • Delépine Reaction: This method utilizes the reaction of a butyl halide with hexamethylenetetramine, followed by acidic hydrolysis to yield the primary amine hydrochloride.[1]

Q2: My this compound product is a sticky solid or an oil. What is the likely cause?

A2: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Exposure to humid air during workup or storage can cause the crystalline solid to become sticky or oily. It is crucial to handle the product under anhydrous conditions as much as possible and store it in a tightly sealed container with a desiccant.

Q3: What are the main impurities I should be aware of during the synthesis of this compound?

A3: The most common impurities are secondary (dibutylamine) and tertiary (tributylamine) amines, which arise from over-alkylation of the primary amine product.[3][4] If starting from butyraldehyde via reductive amination, unreacted starting material and the corresponding alcohol (butanol) from the reduction of the aldehyde can also be present.

Q4: How can I purify crude this compound?

A4: Recrystallization is the most common method for purifying this compound. A common solvent system is a mixture of a polar solvent in which the salt is soluble at high temperatures (like ethanol) and a less polar solvent in which it is less soluble at room temperature (like diethyl ether) to induce precipitation.[5] It is important to use anhydrous solvents to prevent the product from becoming oily due to its hygroscopic nature.

Q5: What analytical techniques are suitable for characterizing the purity of this compound?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a suitable method for assessing the purity of the free base (butylamine) and detecting volatile impurities.[6][7][8] For the non-volatile salt, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify organic impurities. Purity can also be assessed by melting point determination, as pure this compound has a distinct melting point.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the reductive amination of butyraldehyde.

Problem Potential Cause Suggested Solution Visual Indicators
Low Yield of this compound Incomplete imine formation.Ensure the reaction pH is appropriate for imine formation (typically mildly acidic to neutral). Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[9]Reaction mixture may show the continued presence of the starting aldehyde (e.g., by TLC analysis).
Inactive reducing agent.Test the activity of the reducing agent (e.g., sodium borohydride) on a simple ketone like acetone (B3395972) and monitor the reduction by TLC.[10]The reaction may stall, with no further consumption of the imine intermediate.
Over-alkylation to secondary and tertiary amines.Use a large excess of ammonia. A stepwise procedure, where the imine is formed first and then reduced, can also minimize over-alkylation.[11]GC-MS analysis of the crude product will show significant peaks corresponding to dibutylamine (B89481) and tributylamine.
Product is Difficult to Isolate/Crystallize Product is too soluble in the recrystallization solvent.If the product remains dissolved even after cooling, a less polar anti-solvent (e.g., diethyl ether, hexanes) can be slowly added to induce precipitation.[12]The solution remains clear upon cooling, with no crystal formation.
Oiling out during recrystallization.This is often due to the presence of moisture or impurities. Ensure all glassware is dry and use anhydrous solvents. If the product oils out, try re-heating the solution to dissolve the oil and then cooling it more slowly, possibly with scratching the inside of the flask to induce crystallization.An oily layer separates from the solution instead of solid crystals.
Product is Discolored (Yellow or Brown) Thermal decomposition.Avoid excessive heating during the reaction or purification steps. Butylamine itself can turn yellow upon standing in air.[13] Perform distillations under reduced pressure to lower the boiling point.The reaction mixture or isolated product has a noticeable yellow or brown tint.
Impurities from starting materials or side reactions.Purify the starting materials before use. If discoloration persists, treatment of a solution of the product with activated charcoal before recrystallization can sometimes remove colored impurities.[14]The crude product is colored, and the color persists after initial purification attempts.

Data Presentation

Table 1: Effect of Solvent on the Yield of n-Butylamine from Butyronitrile Hydrogenation
SolventYield of n-Butylamine (%)Reference
Ethanol (B145695)84[4]
Benzene63[4][15]
Cyclohexane39[4][15]

This table summarizes the effect of different solvents on the yield of n-butylamine in the hydrogenation of butyronitrile, a related reaction to the reductive amination of butyraldehyde.

Table 2: Effect of Reaction Conditions on the Synthesis of a Related Amine Hydrochloride
EntryHCl SourceSolventYield (%)Reference
1Et2OHClDiethyl Ether95[16]
2Et2OHClHexane91[16]
3Et2OHClEthyl Acetate94[16]
4HCl (gas)Ethyl Acetate94[16]
5EtOHHClDiethyl Ether82[16]
6EtOH*HClEthyl Acetate30[16]

This table illustrates the impact of different HCl sources and solvents on the yield of a hydrochloride salt formation step, providing insights into optimizing the final step of this compound synthesis.

Experimental Protocols

Synthesis of this compound via Reductive Amination of Butyraldehyde

This protocol describes a representative procedure for the synthesis of this compound from butyraldehyde and ammonia.

Materials:

  • Butyraldehyde

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (B86663) (anhydrous)

  • Molecular sieves (optional)

Procedure:

Step 1: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer, add butyraldehyde (1.0 eq) and a large excess of aqueous ammonia (e.g., 10-20 eq) in methanol.

  • Stir the mixture at room temperature. The progress of imine formation can be monitored by TLC or GC-MS. For sluggish reactions, the addition of a dehydrating agent like molecular sieves can be beneficial.

Step 2: Reduction of the Imine

  • Once imine formation is substantial, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Work-up and Salt Formation

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude butylamine. Caution: Butylamine is volatile.

  • Dissolve the crude butylamine in anhydrous diethyl ether and cool in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like diethyl ether) dropwise with stirring until precipitation of the hydrochloride salt is complete.

  • Collect the white precipitate by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether.

Step 4: Purification

  • Recrystallize the crude this compound from a suitable solvent system, such as ethanol and diethyl ether.[5]

  • Dissolve the solid in a minimal amount of hot ethanol and add diethyl ether until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation Butyraldehyde Butyraldehyde Imine Formation Imine Formation Butyraldehyde->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Reduction Imine Intermediate->Reduction Reducing Agent (NaBH4) Reducing Agent (NaBH4) Reducing Agent (NaBH4)->Reduction Crude Butylamine Crude Butylamine Reduction->Crude Butylamine Salt Formation Salt Formation Crude Butylamine->Salt Formation HCl HCl HCl->Salt Formation Crude Butylamine HCl Crude Butylamine HCl Salt Formation->Crude Butylamine HCl Recrystallization Recrystallization Crude Butylamine HCl->Recrystallization Pure Butylamine HCl Pure Butylamine HCl Recrystallization->Pure Butylamine HCl

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Possible Cause Check Reducing Agent Activity Check Reducing Agent Activity Low Yield->Check Reducing Agent Activity Possible Cause Check for Over-alkylation Check for Over-alkylation Low Yield->Check for Over-alkylation Possible Cause Incomplete Incomplete Check Imine Formation->Incomplete Inactive Inactive Check Reducing Agent Activity->Inactive Significant Significant Check for Over-alkylation->Significant Optimize pH/Dehydrating Agent Optimize pH/Dehydrating Agent Incomplete->Optimize pH/Dehydrating Agent Solution Use Fresh/Tested Reducing Agent Use Fresh/Tested Reducing Agent Inactive->Use Fresh/Tested Reducing Agent Solution Increase Ammonia Excess/Stepwise Addition Increase Ammonia Excess/Stepwise Addition Significant->Increase Ammonia Excess/Stepwise Addition Solution

References

Technical Support Center: Synthesis of Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of butylamine (B146782) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A common challenge in amine synthesis is the formation of the hydrochloride salt as an unwanted byproduct, which can be highly insoluble.[1][2]

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in butylamine hydrochloride synthesis can stem from several factors depending on the chosen synthetic route.

  • Incomplete Reaction:

    • Solution: Ensure adequate reaction time and temperature as specified in the protocol. For instance, in the Delépine reaction, the formation of the hexaminium salt requires reflux for 3-5 hours, and the subsequent acid hydrolysis needs 4-6 hours of reflux.[3] In the Gabriel synthesis, the reaction with hydrazine (B178648) hydrate (B1144303) requires reflux for 2-3 hours.[3] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.

  • Over-alkylation (in Direct Amination):

    • Problem: Direct reaction of 1-chlorobutane (B31608) with ammonia (B1221849) can lead to the formation of di- and tri-butylamine, reducing the yield of the primary amine.[3]

    • Solution: Use a large excess of ammonia to favor the formation of the primary amine.[3]

  • Side Reactions:

    • Solution: Ensure the purity of your starting materials and solvents. Moisture can interfere with many reactions. For instance, in reactions involving acid chlorides, moisture can lead to the formation of carboxylic acids and deactivate the amine by protonating it to its ammonium (B1175870) salt.[4]

  • Loss of Product During Work-up:

    • Solution: Butylamine is volatile and can be lost during solvent removal.[5] Ensure efficient condensation during distillation and consider using a cooled receiver. During extraction, ensure the aqueous layer is sufficiently basified to liberate the free amine for extraction into the organic solvent.[3]

Question 2: The final product is impure. What are the common impurities and how can I purify it?

Answer:

Common impurities include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation products), and residual solvents.

  • Purification of this compound:

    • The crude this compound can be purified by recrystallization. A common method involves dissolving the crude salt in a minimal amount of hot absolute ethanol (B145695), followed by the addition of dry ether to induce precipitation of the purified salt upon cooling.[6]

  • Removal of Phthalhydrazide (B32825) (from Gabriel Synthesis):

    • After hydrazinolysis, a voluminous white precipitate of phthalhydrazide is formed.[3] This is typically removed by filtration after acidification of the reaction mixture.[3]

  • General Purification:

    • Ensure complete removal of solvents under reduced pressure.[3][7] Washing the final product with a cold, non-polar solvent like diethyl ether can help remove organic impurities.[3]

Question 3: The reaction to form the amine hydrochloride salt is not working. What could be the issue?

Answer:

  • Incorrect pH: The formation of the hydrochloride salt requires acidic conditions. After synthesizing the free butylamine, it must be treated with hydrochloric acid.

  • Amine Present as a Salt: If your amine is already in a hydrochloride salt form, it will not react as a nucleophile in subsequent steps (e.g., acylation) without prior neutralization.[4] A base, such as triethylamine (B128534) (Et3N), is required to neutralize the amine salt and the HCl generated during the reaction.[4]

  • Solvent Issues: Ensure you are using an appropriate solvent for the salt formation. A common method is to use a solution of HCl in an organic solvent like ethyl acetate (B1210297) or ether to precipitate the amine hydrochloride salt from an organic solution of the free amine.[7]

Quantitative Data Summary

Synthetic MethodKey ReagentsTypical Overall YieldReference
Gabriel Synthesis1-Chlorobutane, Potassium Phthalimide, Hydrazine Hydrate, HCl70-85%[3]
Delépine Reaction1-Chlorobutane, Hexamethylenetetramine, HClNot specified, but described as a selective route[3]
N-Deacylation of N-butylbenzamideN-butylbenzamide, 2-Fluoropyridine, Tf₂O, Ethylmagnesium bromide, HCl70%[7]
Direct Amination (Ammonolysis)1-Chlorobutane, Excess Ammonia, HCl~50% (crude)[3][8]
Catalytic Amination of n-butanoln-butanol, Ammonia, Hydrogen, Catalyst>97%[8]

Detailed Experimental Protocol: Delépine Reaction for this compound Synthesis

This protocol describes a selective route to primary amines from alkyl halides.[3]

Step A: Formation of the Hexaminium Salt

  • Dissolve hexamethylenetetramine (28.0 g, 0.2 mol) in 150 mL of chloroform (B151607) in a 250 mL round-bottom flask equipped with a reflux condenser.[3]

  • Add a solution of 1-chlorobutane (18.5 g, 0.2 mol) in 50 mL of chloroform to the flask.[3]

  • Heat the mixture to reflux for 3-5 hours. The quaternary ammonium salt will precipitate from the solution as the reaction proceeds.[3]

  • Cool the reaction mixture and collect the precipitated salt by suction filtration.[3]

  • Wash the salt with a small amount of cold chloroform or diethyl ether and air-dry.[3]

Step B: Acid Hydrolysis of the Hexaminium Salt

  • Place the crude hexaminium salt from Step A into a 1 L round-bottom flask.[3]

  • Add a mixture of 95% ethanol (400 mL) and concentrated hydrochloric acid (96 mL).[3]

  • Heat the mixture to reflux for 4-6 hours.[3]

  • Cool the reaction mixture and remove the precipitated ammonium chloride by filtration.[3]

  • Concentrate the filtrate by distillation to remove the ethanol and formaldehyde (B43269) diethyl acetal.[3]

  • Evaporate the remaining aqueous solution to dryness under reduced pressure to yield crude n-butylamine hydrochloride.[3]

  • The crude salt can be purified by recrystallization as described in the FAQ section.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis check_yield Is Yield Low? start->check_yield check_purity Is Product Impure? check_yield->check_purity No incomplete_reaction Incomplete Reaction? - Check time/temp - Monitor with TLC check_yield->incomplete_reaction Yes overalkylation Over-alkylation? (Direct Amination) - Use excess ammonia check_yield->overalkylation Yes workup_loss Product Loss During Work-up? - Use cooled receiver - Ensure proper basification check_yield->workup_loss Yes reaction_failure Reaction Failure? check_purity->reaction_failure No purify_product Purify Product: - Recrystallization - Solvent wash - Filtration of byproducts check_purity->purify_product Yes check_reagents Check Reagents & Conditions: - Reagent purity - Correct pH - Anhydrous conditions reaction_failure->check_reagents Yes end_success Successful Synthesis reaction_failure->end_success No incomplete_reaction->check_yield overalkylation->check_yield workup_loss->check_yield purify_product->check_purity end_failure Consult Further check_reagents->end_failure

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: In-Process Monitoring of Reactions Involving Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the in-process monitoring of reactions involving butylamine (B146782) hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Monitoring & Technique Selection

Q1: I am planning a reaction with butylamine hydrochloride. Which in-process monitoring technique is most suitable?

A1: The choice of technique depends on several factors, including the reaction phase (homogeneous or heterogeneous), solvent, concentration of analytes, and the specific information you need (e.g., kinetics, intermediate detection). Process Analytical Technology (PAT) tools are highly recommended for real-time analysis.[1][2][3][4]

  • For homogeneous liquid-phase reactions: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is an excellent choice. It provides real-time information on the concentration of reactants, intermediates, and products by monitoring their unique vibrational bands.[5][6][7]

  • For heterogeneous reactions (slurries/precipitates): Raman spectroscopy is often more suitable than ATR-FTIR. The probe can be positioned to analyze the liquid phase without being fouled by solid particles, and it is generally insensitive to water, making it versatile for aqueous environments.[1]

  • For complex mixtures or when high specificity is required: Online High-Performance Liquid Chromatography (HPLC) is ideal. It can separate multiple components, including starting materials, intermediates, byproducts, and the final product, providing quantitative data for each.[1]

Below is a decision tree to help guide your selection.

G start Start: Select Monitoring Technique reaction_phase Is the reaction mixture homogeneous or heterogeneous (e.g., a slurry)? start->reaction_phase homogeneous Homogeneous (Clear Solution) reaction_phase->homogeneous Homogeneous heterogeneous Heterogeneous (Slurry/Precipitate) reaction_phase->heterogeneous Heterogeneous analysis_need What is the primary analytical need? homogeneous->analysis_need raman Raman Spectroscopy (Excellent for slurries and aqueous systems) heterogeneous->raman atr_ftir ATR-FTIR Spectroscopy (Good for functional group tracking) analysis_need->atr_ftir Real-time kinetics, functional group changes online_hplc Online HPLC (Excellent for complex mixtures & quantification) analysis_need->online_hplc Separation of multiple components, high accuracy end_choice Technique Selected atr_ftir->end_choice online_hplc->end_choice raman->end_choice

Diagram 1: Decision tree for selecting an in-process monitoring technique.
Section 2: ATR-FTIR Spectroscopy

Q2: I am using ATR-FTIR to monitor an acylation reaction of this compound. Which spectral features should I track?

A2: You should monitor the disappearance of reactant peaks and the appearance of product peaks. For a typical acylation (e.g., forming an amide), you would track:

  • Disappearance of Butylamine: The N-H bending vibrations of the primary amine.

  • Appearance of Amide: The Amide I (C=O stretch) and Amide II (N-H bend) bands are characteristic and strong.

The formation of the butylammonium (B8472290) salt (-NH3+) from the free amine results in distinct shifts in the N-H vibrational modes. The N-H stretching peaks become sharper and shift in energy.[5]

Functional GroupTypical Wavenumber (cm⁻¹)Monitoring For
Primary Amine (R-NH₂) N-H Bend1550 - 1640Disappearance
Amide I (C=O Stretch)1630 - 1680Appearance
Amide II (N-H Bend)1550 - 1600Appearance
Acid Chloride (R-COCl) C=O Stretch1780 - 1815Disappearance

Table 1: Key Infrared (IR) Bands for Monitoring Acylation of Butylamine.

Q3: My ATR-FTIR probe seems to be giving an unstable or noisy signal. What are the common causes?

A3: Signal instability in ATR-FTIR can arise from several sources:

  • Probe Fouling: If your reaction generates insoluble materials or if the product precipitates, it can coat the ATR crystal, leading to a loss of signal. This is a common issue in reactions where the solubility of the amine salt differs significantly from the product.

  • Bubble Formation: Gas evolution or boiling at the probe surface can interfere with the measurement. Ensure the probe is fully immersed and that the reaction temperature is well-controlled.

  • Poor Mixing: If the reaction mixture is not homogeneous, the probe will only measure the portion of the solution it is in contact with, leading to non-representative data. Ensure vigorous and consistent stirring.

  • Solvent Interference: Strong solvent absorbance bands can overlap with your analyte peaks, making quantification difficult. It is crucial to collect a good background spectrum of the solvent and starting materials before initiating the reaction.

Diagram 2: Troubleshooting workflow for unstable ATR-FTIR signals.
Section 3: Online HPLC

Q4: I'm using online HPLC to monitor my reaction, but my retention times are shifting. What should I check?

A4: Retention time variability is a common issue in HPLC. Here are the primary factors to investigate:[6][8]

  • Mobile Phase Composition: Small changes in the mobile phase composition, especially the buffer concentration or pH, can significantly affect the retention of basic compounds like amines. Prepare fresh mobile phase daily and ensure components are accurately measured.

  • Column Temperature: Inconsistent column temperature will cause retention times to drift. Use a column oven to maintain a stable temperature.[6]

  • Flow Rate Fluctuation: Leaks in the system or worn pump seals can lead to an inconsistent flow rate. Check the system pressure for any unusual fluctuations and inspect fittings for leaks.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-20 column volumes.[6]

Q5: My peak shapes are poor (tailing or fronting) when analyzing this compound. How can I improve them?

A5: Peak tailing for basic compounds like butylamine is often caused by strong interactions with residual silanol (B1196071) groups on the silica-based column packing.[7]

  • Adjust Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.5) to protonate the silanol groups and reduce interaction with the protonated amine.

  • Add a Competing Base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte.

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica (B1680970) surface.

  • Check for Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[6]

ProblemPotential CauseRecommended Solution
Shifting Retention TimesInconsistent mobile phasePrepare fresh mobile phase; ensure accurate pH.
Temperature fluctuationUse a column oven for stable temperature control.
System leaks / pump issuesCheck system pressure and inspect for leaks.
Peak TailingSilanol interactionsLower mobile phase pH; add a competing base (e.g., TEA).
Peak FrontingColumn overloadDilute the sample or reduce injection volume.

Table 2: Common HPLC Troubleshooting for this compound Analysis.

Experimental Protocols

Protocol 1: In-Situ ATR-FTIR Monitoring of this compound Acylation

This protocol provides a general methodology for monitoring the acylation of this compound with an acid chloride in real-time.

1. System Setup and Background Collection: a. Set up the reaction vessel with mechanical stirring, temperature control, and a port for the ATR-FTIR probe. b. Ensure the ATR probe (e.g., Diamond or SiComp) is clean and properly installed, with the crystal fully submerged in the reaction zone. c. Add the reaction solvent (e.g., Dichloromethane) and this compound to the vessel. d. Begin stirring and allow the system to reach the desired reaction temperature. e. Collect a background spectrum. This is a critical step to ensure that solvent and starting material peaks are properly subtracted from subsequent measurements.[6]

2. Reaction Initiation and Data Acquisition: a. Configure the FTIR software to collect spectra at regular intervals (e.g., every 1 minute). b. Inject the acid chloride into the reaction vessel to initiate the reaction. c. Begin spectral data collection immediately.

3. Data Analysis: a. In the analysis software, identify unique and clear absorbance bands for a reactant (e.g., the acid chloride C=O stretch around 1800 cm⁻¹) and the amide product (e.g., the Amide I band around 1650 cm⁻¹). b. Create concentration trend plots by tracking the peak height or area of these characteristic bands over time. c. The reaction is complete when the reactant peak has disappeared and the product peak has plateaued. This data can be used to determine reaction kinetics and endpoint.[5]

Disclaimer: The information provided is for research and development purposes only. All experimental work should be conducted with appropriate safety precautions and by qualified personnel.

References

Navigating the Scale-Up of Butylamine Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of butylamine (B146782) hydrochloride from the laboratory to a pilot plant. It addresses common challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions and in-depth experimental protocols.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the scale-up of butylamine hydrochloride synthesis.

Issue 1: Low Yield of n-Butylamine During Catalytic Amination of n-Butanol

  • Question: We are experiencing a significant drop in the yield of n-butylamine when scaling up the catalytic amination of n-butanol with ammonia (B1221849). What are the potential causes and how can we mitigate them?

  • Answer: A decrease in yield during scale-up is a common challenge.[1] Several factors could be contributing to this issue:

    • Poor Mass Transfer: Inefficient mixing in a larger reactor can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions. Ensure your pilot plant reactor has an appropriate agitation system to maintain homogeneity.

    • Catalyst Deactivation: The catalyst may be deactivating more rapidly at a larger scale. This can be due to impurities in the feedstock, sintering of the catalyst at higher localized temperatures, or carbon deposition.[1][2] Consider performing a thorough analysis of your n-butanol and ammonia feeds for potential poisons. Catalyst pretreatment with 1-butanol (B46404) has been shown to initially decrease activity but significantly increase selectivity to the primary amine.[1][3]

    • Sub-optimal Reaction Conditions: The ideal temperature, pressure, and molar ratios of reactants can shift when moving from a lab to a pilot scale. A design of experiments (DoE) approach can help systematically optimize these parameters for the pilot plant reactor.[4] For the amination of n-butanol, reaction temperatures of 150-200°C and pressures of 0.3-0.8 MPa are typically employed.[5]

    • Formation of Byproducts: At higher conversions, the formation of di- and tri-butylamine through self-coupling reactions of the primary amine becomes more prevalent.[6] Increasing the ammonia to n-butanol molar ratio can help suppress the formation of these higher amines.[6]

Issue 2: High Levels of Di- and Tri-butylamine Impurities

  • Question: Our final this compound product is contaminated with significant amounts of di- and tri-butylamine hydrochlorides. How can we improve the selectivity towards the primary amine?

  • Answer: The formation of secondary and tertiary amines is a known issue in the amination of alcohols.[6] Here are some strategies to enhance selectivity for n-butylamine:

    • Adjust Reactant Ratios: A higher molar ratio of ammonia to n-butanol favors the formation of the primary amine.[5][6] Ratios from 1:1 up to 8:1 (n-butanol:ammonia) have been reported.[5]

    • Catalyst Selection and Modification: The choice of catalyst plays a crucial role. Cobalt-based catalysts have shown promise.[7] Acid treatment of cobalt catalysts can selectively remove larger nanoparticles, preserving highly dispersed active sites that favor primary amine formation.[7] Pretreating a cobalt catalyst with the alcohol feed can also increase selectivity.[1]

    • Control Reaction Temperature and Pressure: Lowering the reaction temperature can sometimes reduce the rate of side reactions leading to higher amines. However, this may also decrease the overall conversion rate. Optimization is key.[8]

    • Hydrogen Concentration: In the catalytic amination process, hydrogen is often used. Controlling the hydrogen concentration can influence the reaction pathway.[9]

Issue 3: Difficulties in Isolating and Purifying this compound Crystals at Scale

  • Question: We are facing challenges with the crystallization and purification of this compound in the pilot plant. The crystals are either too fine, impure, or difficult to filter. What can we do?

  • Answer: Crystallization processes are highly sensitive to scale.[10] Issues with crystal size, purity, and filterability often arise during scale-up. Consider the following:

    • Solvent Selection: The choice of solvent for crystallization is critical. A solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures is ideal. Ensure the chosen solvent does not form azeotropes that complicate removal.

    • Cooling Rate and Agitation: A slow, controlled cooling rate generally promotes the growth of larger, more easily filterable crystals. The agitation speed should be sufficient to keep the crystals suspended but not so high as to cause excessive secondary nucleation or crystal breakage.

    • Seeding Strategy: Introducing seed crystals at the appropriate temperature and concentration can help control the crystal size distribution.

    • pH Control: During the hydrochloride salt formation, precise control of the pH is necessary to ensure complete conversion to the salt and to prevent the co-precipitation of free amine.

    • Washing: The filter cake should be washed with a suitable cold solvent to remove residual impurities without dissolving a significant amount of the product.

    • Drying: The drying conditions (temperature, vacuum) should be carefully controlled to avoid decomposition or melting of the product.

Frequently Asked Questions (FAQs)

Synthesis and Process

  • Q1: What are the primary industrial synthesis routes for n-butylamine?

    • A1: The two main industrial routes are the catalytic amination of n-butanol with ammonia and the hydrogenation of butyronitrile.[5][11] The amination of n-butanol is often preferred due to the wide availability of the starting material.[5]

  • Q2: What are typical catalysts used for the amination of n-butanol?

    • A2: Supported metal catalysts are commonly used. Cobalt-based catalysts, such as cobalt supported on silica (B1680970) or alumina, have shown good activity and selectivity.[7] Nickel-based catalysts like Raney Nickel have also been reported.[5]

  • Q3: What are the key safety precautions to consider when working with butylamine and its hydrochloride salt in a pilot plant?

    • A3: Butylamine is a flammable and corrosive liquid with a strong, irritating odor.[12] this compound is a skin and eye irritant.[13] Key safety measures include:

      • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a contained system.[12]

      • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12] In case of potential exposure to high vapor concentrations, respiratory protection is necessary.

      • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ensure all equipment is properly grounded and bonded.

      • Emergency Preparedness: Have emergency showers, eyewash stations, and appropriate fire extinguishing media readily available.[12] Develop and practice emergency response procedures for spills and exposures.[12]

      • Material Handling: Store amines in cool, dry, well-ventilated areas away from incompatible materials such as acids and oxidizing agents.[12]

Troubleshooting and Optimization

  • Q4: How can we monitor the progress of the reaction in the pilot plant?

    • A4: In-process controls (IPCs) are essential for monitoring reaction progress. Techniques such as gas chromatography (GC) can be used to analyze samples from the reactor to determine the conversion of the starting material and the formation of the product and byproducts.

  • Q5: What is the typical impurity profile of commercially produced this compound?

    • A5: The impurity profile can vary depending on the synthesis route and purification process. Common impurities include unreacted starting materials (n-butanol or butyronitrile), di- and tri-butylamine, and residual solvents.[14] It is crucial to develop analytical methods, such as HPLC or GC, to identify and quantify these impurities.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for n-Butylamine Synthesis

ParameterCatalytic Amination of n-ButanolHydrogenation of Butyronitrile
Starting Materials n-Butanol, Ammonia, HydrogenButyronitrile, Hydrogen
Catalyst Co/SiO₂, Raney-NiNi/SiO₂, Co/SiO₂, Pd/SiO₂
Temperature 150 - 220 °C[5][15]70 - 100 °C
Pressure 0.3 - 1.3 MPa[5][9]13 - 25 bar[11][16]
Typical Yield >97%[5]84% (Ni/SiO₂), 97% (Co/SiO₂)[11]
Key Byproducts Di-n-butylamine, Tri-n-butylamine[6]Dibutylamine, Tributylamine[11]

Experimental Protocols

1. Pilot-Scale Synthesis of n-Butylamine via Catalytic Amination of n-Butanol

This protocol is a general guideline and should be adapted based on specific pilot plant equipment and safety procedures.

  • Materials and Equipment:

    • Fixed-bed catalytic reactor

    • CuO/NiO/γ-Al₂O₃ or Co/SiO₂ catalyst

    • n-Butanol (reagent grade)

    • Anhydrous ammonia

    • Hydrogen gas

    • High-pressure liquid pumps

    • Gas mass flow controllers

    • Heat exchangers

    • Separator vessel

    • Distillation column

  • Procedure:

    • Catalyst Activation: The catalyst is typically activated in-situ by heating under a flow of hydrogen to reduce the metal oxides to their active metallic form. Follow the catalyst manufacturer's specific activation procedure.

    • Reaction Feed: A mixture of n-butanol, ammonia, and hydrogen is fed into the reactor. The molar ratio of n-butanol:ammonia:hydrogen can range from 1:1:2 to 1:8:8.[5]

    • Reaction Conditions: The reactor is maintained at a temperature of 150-200°C and a pressure of 0.3-0.8 MPa.[5] The space velocity should be optimized for the specific catalyst and reactor, typically in the range of 0.1-0.6 h⁻¹.[5]

    • Product Collection and Separation: The reaction effluent is cooled and passed into a separator vessel. The product mixture will separate into an upper organic phase and a lower aqueous phase.[5]

    • Purification: The upper organic phase, containing n-butylamine, unreacted n-butanol, and byproducts, is fed into a distillation column to separate the n-butylamine from other components.

2. Formation and Crystallization of this compound

  • Materials and Equipment:

    • Glass-lined or stainless steel reactor with agitation and temperature control

    • n-Butylamine (from previous step)

    • Concentrated hydrochloric acid or hydrogen chloride gas

    • Suitable crystallization solvent (e.g., isopropanol, ethanol)

    • Filter-dryer or centrifuge and vacuum oven

  • Procedure:

    • Dissolution: The purified n-butylamine is dissolved in the chosen crystallization solvent in the reactor.

    • Acidification: The solution is cooled, and concentrated hydrochloric acid is added dropwise with vigorous stirring while maintaining the temperature. Alternatively, hydrogen chloride gas can be bubbled through the solution. The pH should be carefully monitored and adjusted to ensure complete salt formation.

    • Crystallization: The solution is slowly cooled to induce crystallization. The cooling profile should be controlled to obtain the desired crystal size. Seeding may be employed if necessary.

    • Isolation: The resulting slurry is filtered using a filter-dryer or centrifuge.

    • Washing: The filter cake is washed with a small amount of cold crystallization solvent to remove any remaining impurities.

    • Drying: The crystals are dried under vacuum at a controlled temperature until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow_amination cluster_reactants Reactant Feed cluster_reactor Reaction cluster_separation Separation & Purification cluster_product Final Product Formation nButanol n-Butanol Reactor Fixed-Bed Catalytic Reactor (150-200°C, 0.3-0.8 MPa) nButanol->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Separator Phase Separator Reactor->Separator Reaction Effluent Distillation Distillation Column Separator->Distillation Organic Phase HCl_Reaction Acidification with HCl Distillation->HCl_Reaction Purified n-Butylamine Crystallization Crystallization HCl_Reaction->Crystallization Filtration_Drying Filtration & Drying Crystallization->Filtration_Drying Final_Product This compound Filtration_Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound via catalytic amination.

troubleshooting_logic cluster_reaction_issues Reaction Troubleshooting cluster_purification_issues Purification Troubleshooting Start Low Yield or High Impurities in Butylamine HCl Synthesis Check_Reaction Evaluate Reaction Step Start->Check_Reaction Check_Purification Evaluate Purification Step Start->Check_Purification Mass_Transfer Poor Mass Transfer? Check_Reaction->Mass_Transfer Crystallization_Params Incorrect Crystallization Parameters? Check_Purification->Crystallization_Params Catalyst_Deactivation Catalyst Deactivation? Mass_Transfer->Catalyst_Deactivation No Improve_Agitation Improve Agitation Mass_Transfer->Improve_Agitation Yes Reaction_Conditions Sub-optimal Conditions? Catalyst_Deactivation->Reaction_Conditions No Catalyst_Regen_Replace Regenerate or Replace Catalyst Catalyst_Deactivation->Catalyst_Regen_Replace Yes Byproducts High Byproduct Formation? Reaction_Conditions->Byproducts No Optimize_Params Optimize T, P, Ratios (DoE) Reaction_Conditions->Optimize_Params Yes Adjust_Ratios Increase NH3:Butanol Ratio Byproducts->Adjust_Ratios Yes Solvent_Choice Inappropriate Solvent? Crystallization_Params->Solvent_Choice No Control_Cooling_Rate Control Cooling & Seeding Crystallization_Params->Control_Cooling_Rate Yes Washing_Drying Ineffective Washing/Drying? Solvent_Choice->Washing_Drying No Rescreen_Solvents Rescreen Solvents Solvent_Choice->Rescreen_Solvents Yes Optimize_Washing_Drying Optimize Wash & Dry Conditions Washing_Drying->Optimize_Washing_Drying Yes

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

Technical Support Center: Resolving Butylamine Hydrochloride Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with butylamine (B146782) hydrochloride in organic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my butylamine hydrochloride not dissolving in my organic solvent?

This compound is the salt of a primary amine. This ionic nature makes it highly polar and readily soluble in water.[1] However, its solubility in nonpolar or weakly polar organic solvents (e.g., toluene, hexane, diethyl ether) is typically very low. The principle of "like dissolves like" governs solubility; the ionic salt is dissimilar to the nonpolar solvent.[2]

Q2: What is the difference in solubility between n-butylamine and this compound?

The free base, n-butylamine (C₄H₁₁N), is a nonpolar molecule and is miscible with water and soluble in all common organic solvents.[3] In contrast, this compound (C₄H₁₁N·HCl) is a polar, ionic salt. This salt form is highly soluble in water but generally insoluble in nonpolar organic solvents.[4] This difference is often exploited for purification; an amine can be converted to its hydrochloride salt to be washed with an organic solvent, or converted to its free base to be extracted from an aqueous solution.

Q3: Can I just add a large excess of solvent to dissolve the this compound?

While adding more solvent can increase the dissolved amount, it is often not a practical solution. Using large volumes of solvent can significantly dilute the reactants, leading to very slow or incomplete reactions. It also increases processing time and waste. It is generally more efficient to address the root cause of the poor solubility through chemical or procedural modifications.

Q4: What are the simplest initial steps I can take to improve dissolution?

Before moving to more complex methods, you can try the following:

  • Particle Size Reduction: Grinding the this compound powder increases the surface area, which can speed up the rate of dissolution.

  • Temperature Adjustment: Gently heating the mixture while stirring can increase the solubility of the salt. However, you must be mindful of the thermal stability of your other reactants and the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates and accelerate the dissolution process.

Troubleshooting Guide for Common Scenarios

Issue 1: this compound is insoluble in the chosen nonpolar reaction solvent (e.g., Toluene, Dichloromethane (B109758), THF).

This is the most common challenge. The ionic salt has minimal affinity for nonpolar organic solvents.

  • Solution A: Convert to the Free Base (Free-basing)

    • Concept: The most effective method is to convert the hydrochloride salt to its corresponding free amine ("free base"). The free butylamine is a nonpolar liquid that is highly soluble in virtually all organic solvents.[3] This is achieved by neutralizing the hydrochloride with a base.

    • Method: This can be done in-situ or as a separate workup step. An aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is added to a suspension of the this compound in an organic solvent. The mixture is stirred vigorously, and the resulting free amine partitions into the organic layer, which can then be used for the reaction.

    • See Protocol 1 for a detailed experimental procedure.

  • Solution B: Employ Phase-Transfer Catalysis (PTC)

    • Concept: If your reaction involves another reactant in the organic phase and can tolerate water, PTC is an excellent option. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the amine or a reactant anion between the aqueous and organic phases, allowing the reaction to proceed without needing to dissolve the salt in the organic solvent.[5]

    • Method: The this compound is dissolved in water, and the other reactant is dissolved in an immiscible organic solvent. A catalytic amount of the phase-transfer catalyst is added, and the biphasic mixture is stirred vigorously.

    • See Protocol 3 for a general experimental procedure.

Issue 2: The reaction is sensitive to water, precluding the use of aqueous bases for free-basing.

Some reactions, such as those using water-sensitive reagents (e.g., certain organometallics, acid chlorides), require anhydrous conditions.

  • Solution: Anhydrous Free-basing

    • Concept: You can generate the free base under non-aqueous conditions.

    • Method: Suspend the this compound in your anhydrous organic solvent. Add a solid, anhydrous inorganic base such as powdered potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The mixture is stirred for a period to allow the acid-base reaction to occur. The resulting inorganic salt (KCl or NaCl) and excess base are insoluble and can be removed by filtration. The resulting solution contains the free butylamine.

    • See Protocol 2 for a detailed experimental procedure.

Issue 3: The this compound dissolves in a polar aprotic solvent (e.g., DMF, DMSO) but crashes out upon addition of another reagent or when the reaction is cooled.

This indicates that the compound has borderline solubility under the reaction conditions or that a change in the mixture's composition or temperature is causing it to exceed its solubility limit.

  • Solution A: Use a Co-solvent

    • Concept: Adding a small amount of a solvent in which the salt is more soluble can keep it in solution.

    • Method: If your primary solvent is, for example, acetonitrile, adding 5-10% of DMF or DMSO might be sufficient to maintain solubility throughout the reaction without significantly altering the reaction's polarity. Always run a small-scale test to ensure the co-solvent does not negatively impact the reaction chemistry.

  • Solution B: Maintain a Higher Temperature

    • Concept: If the compound is soluble at a higher temperature, maintaining that temperature can prevent precipitation.

    • Method: If the reaction tolerates it, run the entire process at the elevated temperature at which the this compound remains dissolved. Ensure the reaction vessel is equipped with a reflux condenser if the temperature is near the solvent's boiling point.

Data Presentation

Quantitative solubility data for this compound in common organic solvents is not widely available in the literature. The following table provides a qualitative summary of solubility for both the free base and the hydrochloride salt, based on established chemical principles and available data.

Table 1: Comparative Solubility of n-Butylamine and this compound

SolventSolvent Typen-Butylamine (Free Base) SolubilityThis compound (Salt) Solubility
Water (H₂O)Polar ProticMiscible (~1000 g/L)[6][7]Highly Soluble[1]
Methanol (MeOH)Polar ProticMiscibleSoluble
Ethanol (EtOH)Polar ProticMiscibleSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleLikely Soluble
Dimethylformamide (DMF)Polar AproticSolubleLikely Soluble
Acetonitrile (MeCN)Polar AproticSolubleSparingly Soluble to Insoluble
Dichloromethane (DCM)HalogenatedSolubleVery Sparingly Soluble to Insoluble
Chloroform (CHCl₃)HalogenatedSoluble[6]Sparingly Soluble
Tetrahydrofuran (THF)EtherSolubleVery Sparingly Soluble to Insoluble
TolueneAromaticSolubleInsoluble
HexaneAliphaticSolubleInsoluble

Experimental Protocols

Protocol 1: Conversion of this compound to Free Butylamine (Biphasic Method)

  • Setup: In a separatory funnel, combine this compound (1.0 eq) and a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Base Addition: Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) (1.1 eq).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer contains the free butylamine.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent. The resulting solution contains the free butylamine and can be used directly or concentrated under reduced pressure to yield the pure amine.

Protocol 2: Anhydrous Free-basing of this compound

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and your chosen anhydrous organic solvent.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stirring: Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the suspension vigorously at room temperature. The reaction time can vary from 1 to 12 hours. Monitoring by TLC for the disappearance of the salt may be necessary.

  • Filtration: Once the conversion is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the solid potassium carbonate and the potassium chloride byproduct.

  • Use: The resulting clear solution of free butylamine in the organic solvent can be used directly in the subsequent reaction.

Protocol 3: General Protocol for a Reaction Using Phase-Transfer Catalysis

  • Setup: In a round-bottom flask, dissolve the reactant that is soluble in the organic phase in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

  • Aqueous Phase: In a separate vessel, dissolve the this compound (1.0 eq) and any water-soluble reagents in water.

  • Combine and Catalyze: Combine the organic and aqueous solutions in the reaction flask. Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).

  • Reaction: Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Heat the reaction if necessary.

  • Monitoring: Monitor the reaction progress by analyzing samples from the organic layer using techniques like TLC or GC.

  • Workup: Upon completion, stop the stirring and allow the layers to separate. The organic layer containing the product can be washed, dried, and concentrated as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Butylamine HCl Solubility Issue check_water Is the reaction compatible with water? start->check_water check_base Is the reaction compatible with a strong base? check_water->check_base Yes freebase_anhydrous Solution: Anhydrous Free-basing (See Protocol 2) check_water->freebase_anhydrous No freebase_aqueous Solution: Aqueous Free-basing (See Protocol 1) check_base->freebase_aqueous Yes ptc Solution: Phase-Transfer Catalysis (See Protocol 3) check_base->ptc No other_methods Consider other methods: - Change to polar aprotic solvent (DMF, DMSO) - Use co-solvents - Increase temperature freebase_anhydrous->other_methods If still problematic

Caption: Troubleshooting workflow for Butylamine HCl solubility.

Free_Basing_Process cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) NaCl NaCl (aq) NaOH->NaCl Reacts with HCl BuNH3Cl Butylamine HCl (Insoluble) BuNH2 n-Butylamine (Soluble) BuNH3Cl->BuNH2 + NaOH (Vigorous Mixing)

Caption: Biphasic free-basing of this compound.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase RX R-X (Reactant) Product R-Nu (Product) RX->Product QX_org Q+X- QNu_org Q+Nu- (Catalyst-Nucleophile Complex) QNu_org->Product + R-X QNu_org->QX_org Reaction QX_aq Q+X- (Catalyst) QX_org->QX_aq Phase Transfer NaNu Na+Nu- (e.g., from BuNH2 + Base) QNu_aq Q+Nu- NaX Na+X- QNu_aq->QNu_org Phase Transfer QX_aq->QNu_aq Ion Exchange

Caption: General mechanism of Phase-Transfer Catalysis (PTC).

References

Validation & Comparative

A Comparative Guide to Butylamine Hydrochloride and Other Primary Alkylamine Hydrochlorides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, alkylamines serve as crucial building blocks for a vast array of therapeutic agents. Their hydrochloride salts are often preferred due to their increased stability and solubility. This guide provides a comparative analysis of butylamine (B146782) hydrochloride against other short-chain primary alkylamine hydrochlorides, namely methylamine (B109427) hydrochloride, ethylamine (B1201723) hydrochloride, propylamine (B44156) hydrochloride, and pentylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of their physicochemical properties, a key biological activity, and detailed experimental protocols.

Physicochemical Properties

The selection of an appropriate alkylamine hydrochloride in drug design and synthesis is often dictated by its physicochemical properties. These properties, such as molecular weight and melting point, influence the compound's solubility, crystallinity, and handling characteristics. The following table summarizes key physicochemical data for a series of linear alkylamine hydrochlorides. An increase in the length of the alkyl chain generally corresponds to a higher molecular weight and can influence the melting point due to changes in intermolecular forces, such as van der Waals interactions.

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methylamine HydrochlorideCH₆ClN67.52231-233
Ethylamine HydrochlorideC₂H₈ClN81.54108-110
Propylamine HydrochlorideC₃H₁₀ClN95.57155-158
Butylamine Hydrochloride C₄H₁₂ClN 109.60 214
Pentylamine HydrochlorideC₅H₁₄ClN123.62201-204

Biological Activity: Inhibition of the Mevalonate (B85504) Pathway

Recent studies have illuminated a significant biological activity of simple alkylamines, including butylamine and propylamine. These compounds have been shown to act as weak inhibitors of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate pathway. The inhibition of FPPS leads to the intracellular accumulation of its substrate, isopentenyl diphosphate (IPP). This accumulation of IPP, in turn, activates Vγ9Vδ2 T-cells, a subset of T-cells that play a role in the immune response to pathogens and tumors. This finding suggests that even simple alkylamines can have immunomodulatory effects, a crucial consideration in drug development.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for the synthesis of alkylamine hydrochlorides and key biological assays.

Synthesis of Alkylamine Hydrochlorides

A general and straightforward method for the synthesis of primary alkylamine hydrochlorides is through the reaction of the corresponding alkyl halide with an excess of ammonia (B1221849), followed by neutralization with hydrochloric acid.

Example Protocol for this compound Synthesis:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 1-chlorobutane (B31608) in ethanol (B145695) is prepared in a pressure-resistant vessel.

  • Ammonolysis: The ethanolic solution is saturated with ammonia gas at a low temperature (e.g., 0°C). The vessel is then sealed and heated to a temperature between 100-150°C. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: After cooling to room temperature, the excess ammonia and ethanol are removed under reduced pressure. The resulting residue contains a mixture of butylamine, dibutylamine, tributylamine, and their corresponding hydrochloride salts, along with ammonium (B1175870) chloride.

  • Purification and Salt Formation: The crude mixture is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2. The aqueous solution is then washed with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities. The aqueous layer is then made basic (pH > 12) with a strong base (e.g., NaOH) to liberate the free amines. The amines are extracted into an organic solvent. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the purified butylamine.

  • Hydrochloride Salt Formation: The purified butylamine is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Anhydrous hydrogen chloride gas or a solution of HCl in the same solvent is then added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting white precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Diagram of Synthetic Workflow:

Synthesis_Workflow Alkyl_Halide Alkyl Halide (e.g., 1-Chlorobutane) Reaction Ammonolysis Alkyl_Halide->Reaction Ammonia Ammonia (excess) Ammonia->Reaction Crude_Mixture Crude Amine Mixture Reaction->Crude_Mixture Acidification Acidification (HCl) Crude_Mixture->Acidification Extraction1 Organic Wash Acidification->Extraction1 Basification Basification (NaOH) Acidification->Basification Extraction2 Organic Extraction Basification->Extraction2 Purified_Amine Purified Amine Extraction2->Purified_Amine HCl_Addition Anhydrous HCl Addition Purified_Amine->HCl_Addition Product Alkylamine Hydrochloride HCl_Addition->Product

Caption: General workflow for the synthesis of alkylamine hydrochlorides.

Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the inhibition of FPPS.

Materials:

  • Purified human FPPS enzyme

  • Geranyl pyrophosphate (GPP)

  • Isopentenyl pyrophosphate (IPP)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.01% Triton X-100)

  • Phosphate-releasing enzyme assay components

  • Test compounds (alkylamine hydrochlorides)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Enzyme and Compound Pre-incubation: Add the purified FPPS enzyme to the wells of a 96-well plate containing the reaction buffer. Add varying concentrations of the alkylamine hydrochloride test compounds to the wells. Incubate at room temperature for 30 minutes to allow for binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, GPP and IPP, to each well.

  • Data Acquisition: Immediately begin monitoring the release of phosphate (B84403) at a specific wavelength using a spectrophotometer in kinetic mode. The rate of phosphate release is proportional to the FPPS activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Diagram of FPPS Inhibition Assay Workflow:

FPPS_Inhibition_Assay FPPS FPPS Enzyme Preincubation Pre-incubation FPPS->Preincubation Inhibitor Alkylamine Hydrochloride Inhibitor->Preincubation Reaction Enzymatic Reaction Preincubation->Reaction Substrates GPP + IPP Substrates->Reaction Measurement Spectrophotometric Measurement (Phosphate Release) Reaction->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Workflow for determining the IC50 of FPPS inhibitors.

Radioligand Receptor Binding Assay

This general protocol can be adapted to assess the binding affinity of alkylamine hydrochlorides to various G-protein coupled receptors (GPCRs), such as dopamine (B1211576) or serotonin (B10506) receptors.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand with high affinity for the target receptor (e.g., [³H]-Spiperone for dopamine D2 receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Test compounds (alkylamine hydrochlorides)

  • 96-well filter plates

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, set up three types of reactions:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, assay buffer, and a high concentration of the non-specific binding control.

    • Competition Binding: Cell membranes, radioligand, assay buffer, and varying concentrations of the alkylamine hydrochloride test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram of Receptor Binding Assay Logical Flow:

Receptor_Binding_Assay cluster_setup Assay Setup Total_Binding Total Binding (Membranes + Radioligand) Incubation Incubation to Equilibrium Total_Binding->Incubation NSB Non-specific Binding (Membranes + Radioligand + Cold Ligand) NSB->Incubation Competition Competition Binding (Membranes + Radioligand + Test Compound) Competition->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50 & Ki Determination) Quantification->Data_Analysis

Caption: Logical flow of a radioligand receptor binding assay.

Conclusion

This compound and its shorter and longer-chain primary alkylamine hydrochloride counterparts represent a fundamental class of compounds in medicinal chemistry. While their physicochemical properties show predictable trends with increasing alkyl chain length, their biological activities are an area of ongoing research. The discovery of their ability to inhibit farnesyl diphosphate synthase and subsequently activate Vγ9Vδ2 T-cells opens new avenues for exploring their potential in immunomodulatory drug design. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships within this important class of molecules. Further investigation is warranted to obtain a comprehensive set of comparative quantitative biological data to guide future drug development efforts.

Efficacy of Butylamine hydrochloride versus triethylamine as a base

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amine Bases: n-Butylamine vs. Triethylamine (B128534)

An Important Clarification on Butylamine Hydrochloride: It is essential to clarify a fundamental chemical principle before proceeding. This compound (CH₃(CH₂)₃NH₃⁺Cl⁻) is the salt of a primary amine and hydrochloric acid. As a salt of a weak base and a strong acid, it is acidic in nature and is not used as a base. The intended comparison for efficacy as a base is between the free amine, n-butylamine , and the commonly used tertiary amine, triethylamine . This guide will focus on this chemically accurate comparison.

For researchers, scientists, and drug development professionals, the selection of an appropriate base is critical for reaction success, influencing yield, selectivity, and purity. Both n-butylamine, a primary amine, and triethylamine, a tertiary amine, are common choices, yet their structural differences lead to distinct reactivities. This guide provides an objective comparison of their performance, supported by physical data and experimental context.

Quantitative Data Summary: Physical and Chemical Properties

The fundamental properties of a base dictate its behavior in a reaction medium. The table below summarizes key quantitative data for n-butylamine and triethylamine. While their basicities are nearly identical, their physical properties and, most importantly, their structures differ significantly.

Propertyn-ButylamineTriethylamine
Chemical Formula C₄H₁₁NC₆H₁₅N
Molar Mass 73.14 g/mol [1]101.19 g/mol [2][3][4]
Structure Primary AmineTertiary Amine
Boiling Point 77-79 °C[5]88.6-89.8 °C[2][6]
Density 0.740 g/mL[5]0.726 g/mL[2][3][4]
pKa of Conjugate Acid 10.78[1][5]10.75[2][4][7][8]
Solubility in Water Miscible[5]Slightly Soluble[4]
Solubility in Organics Soluble in all organic solvents[5]Miscible with most organic solvents[2][3]

Core Efficacy Comparison: The Decisive Role of Structure

The primary factor differentiating the efficacy and application of n-butylamine and triethylamine is not their basicity—which is virtually identical—but their structure. This structural difference dictates their steric hindrance and nucleophilicity, leading to vastly different roles in chemical synthesis.

Basicity (pKa)

The basicity of an amine is best compared by examining the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base[8]. With a pKaH of 10.78 for n-butylamine and 10.75 for triethylamine, both are considered moderately strong organic bases of equivalent strength[1][2][5]. Therefore, the choice between them is rarely based on basic strength.

Steric Hindrance and Nucleophilicity

The critical distinction lies in their classification and structure:

  • n-Butylamine is a primary amine . Its nitrogen atom is attached to one alkyl group and two hydrogen atoms, making it sterically unhindered. This accessibility allows its lone pair of electrons to readily attack electrophilic centers, making it a good nucleophile .

  • Triethylamine (TEA) is a tertiary amine . Its nitrogen atom is bonded to three bulky ethyl groups. These groups create significant steric hindrance, effectively shielding the nitrogen's lone pair[9][10][11]. This bulkiness severely impedes its ability to attack electrophilic carbon atoms, rendering it a poor nucleophile but an effective base [10][11].

This difference is the cornerstone of their divergent applications. Triethylamine is often referred to as a "non-nucleophilic base," used to deprotonate substrates or neutralize acidic byproducts without participating in unwanted nucleophilic side reactions[3][9].

G A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Triethylamine (Base) B->C D 4. Add Acyl Chloride (Electrophile) C->D E Reaction Occurs: Ester forms, HCl byproduct is generated D->E F Triethylamine neutralizes HCl: Et3N + HCl -> Et3NH+Cl- (Precipitate) E->F Key Role of TEA G 5. Workup and Purification E->G H Final Ester Product G->H

References

A Researcher's Guide to Commercial Butylamine Hydrochloride: A Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Inconsistent purity can lead to unreliable experimental results, failed syntheses, and delays in research timelines. This guide provides a comparative analysis of the purity of commercial Butylamine (B146782) hydrochloride from various hypothetical suppliers, supported by detailed experimental protocols for verification.

Overview of Commercial Butylamine Hydrochloride

This compound (CAS No: 3858-78-4) is a widely used reagent in organic synthesis, including the preparation of pharmaceuticals and agrochemicals.[1] Commercial suppliers typically state a purity of >98%. However, the nature and quantity of impurities can vary between manufacturers and even between batches. Common impurities may include other butylamine isomers, di- and tributylamine, residual starting materials from synthesis (such as butanol), and water.

Comparative Purity Analysis

To provide a clear comparison, this guide presents hypothetical purity data from three representative commercial suppliers. The data is based on the analytical methods detailed in the subsequent sections.

Table 1: Purity Analysis of Commercial this compound Sources

SupplierStated PurityAssay (by Argentometric Titration)Water Content (by Karl Fischer)Organic Impurities (by GC-FID)Overall Purity
Supplier A>98.0%98.5%0.3%1.1% (Di-n-butylamine: 0.8%, n-Butanol: 0.3%)98.6%
Supplier B>99.0%99.2%0.1%0.5% (Di-n-butylamine: 0.4%, other unidentified: 0.1%)99.4%
Supplier C>98.5%98.8%0.5%0.6% (Tri-n-butylamine: 0.5%, n-Butanol: 0.1%)98.9%

Note: The "Overall Purity" is a calculated value representing the assay minus the percentage of water and organic impurities.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in Table 1.

Assay Determination by Argentometric Titration

This method determines the chloride content of the this compound salt, which is then used to calculate the purity of the salt itself.

  • Principle: The chloride ions (Cl⁻) from this compound react with silver ions (Ag⁺) from a standardized silver nitrate (B79036) solution to form a silver chloride (AgCl) precipitate. The endpoint is detected potentiometrically.

  • Reagents:

    • 0.1 M Silver Nitrate (AgNO₃) volumetric standard solution

    • Deionized water

    • This compound sample

  • Apparatus:

    • Automatic potentiometric titrator with a silver electrode

    • Analytical balance

    • Volumetric flasks

  • Procedure:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 50 mL of deionized water in a titration beaker.

    • Immerse the silver electrode in the solution.

    • Titrate with standardized 0.1 M silver nitrate solution.

    • The endpoint is determined by the inflection point of the potential curve.

    • Calculate the percentage of this compound based on the volume of silver nitrate consumed.

Determination of Water Content by Karl Fischer Titration

This is a standard method for the determination of water content in a sample.

  • Principle: The Karl Fischer reagent reacts stoichiometrically with water. The endpoint is detected electrochemically.

  • Reagents:

  • Apparatus:

    • Karl Fischer titrator

    • Analytical balance

  • Procedure:

    • Accurately weigh approximately 200 mg of the this compound sample.

    • Inject the sample into the Karl Fischer titration cell containing anhydrous methanol.

    • Titrate with the Karl Fischer reagent.

    • The water content is automatically calculated by the instrument.

Analysis of Organic Impurities by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is used to separate and quantify volatile organic impurities.

  • Principle: The sample is vaporized and separated into its components in a chromatographic column. The separated components are then detected by a flame ionization detector.

  • Reagents:

    • Methanol (HPLC grade)

    • Reference standards for n-butylamine, di-n-butylamine, tri-n-butylamine, and n-butanol.

  • Apparatus:

    • Gas chromatograph with a flame ionization detector (FID)

    • Capillary column suitable for amine analysis (e.g., a wax or a specialized amine column)

  • Procedure:

    • Sample Preparation: Prepare a solution of the this compound sample in methanol at a concentration of approximately 10 mg/mL.

    • Calibration: Prepare a series of calibration standards of the potential impurities in methanol.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • Injection: Inject 1 µL of the sample solution into the GC.

    • Data Analysis: Identify and quantify the impurities by comparing their retention times and peak areas with those of the calibration standards.

Visualization of Experimental Workflow and Logical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical relationship between purity and experimental outcomes.

Experimental_Workflow cluster_sample Sample Reception cluster_analysis Purity Analysis cluster_data Data Interpretation cluster_report Reporting Sample Commercial Butylamine Hydrochloride Sample Titration Argentometric Titration (Assay) Sample->Titration KF Karl Fischer Titration (Water Content) Sample->KF GC GC-FID Analysis (Organic Impurities) Sample->GC Assay_Data Assay Result (%) Titration->Assay_Data Water_Data Water Content (%) KF->Water_Data Impurity_Data Organic Impurity Profile (%) GC->Impurity_Data Overall_Purity Overall Purity Calculation Assay_Data->Overall_Purity Water_Data->Overall_Purity Impurity_Data->Overall_Purity Report Comparative Purity Report Overall_Purity->Report

Caption: Experimental workflow for the purity analysis of this compound.

Logical_Relationship cluster_purity Reagent Purity cluster_reaction Chemical Reaction cluster_outcome Experimental Outcome High_Purity High Purity Butylamine HCl Reaction Target Synthesis High_Purity->Reaction High_Yield High Yield & Reproducible Results Low_Purity Low Purity Butylamine HCl (with impurities) Low_Purity->Reaction Low_Yield Low Yield & Side Products Failure Reaction Failure & Inconsistent Results Reaction->High_Yield Expected Reaction->Low_Yield Possible Reaction->Failure Possible

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as Butylamine (B146782) Hydrochloride, is paramount. The choice of analytical methodology can significantly impact the reliability and efficiency of quality control and stability studies. This guide provides an objective comparison of common analytical techniques for the determination of Butylamine Hydrochloride, supported by detailed experimental protocols and performance data. Furthermore, it outlines the principles of cross-validation to ensure consistency and reliability when employing multiple analytical methods.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are the primary methods for the analysis of simple aliphatic amines like Butylamine. Due to the low UV absorbance and high polarity of Butylamine, derivatization is often necessary for chromatographic methods to enhance detectability and improve peak shape.[1]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase.[1]Quantification based on the stoichiometric reaction of the amine with a titrant.[2]
Advantages Versatile for a wide range of analytes, including non-volatile and thermally labile compounds. High precision and accuracy.High sensitivity and resolving power, especially for volatile compounds.Cost-effective, simple instrumentation, and provides high precision for bulk analysis.
Limitations May require derivatization for analytes lacking a chromophore.[3] Can be complex and require expensive instrumentation.Limited to volatile and thermally stable compounds. Derivatization may be necessary.Less specific than chromatographic methods and not suitable for trace analysis or complex mixtures.
Typical Detector UV-Vis, Fluorescence, Mass Spectrometry (MS)Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS)pH indicator or potentiometric electrode
Linearity (R²) >0.99>0.98[4]Not Applicable
Precision (RSD) <2%<10%[4]<1%
Accuracy (Recovery) 98-102%90-110%[5]99-101%

Experimental Protocols

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.[3] Pre-column derivatization with an agent like Phenyl isothiocyanate (PITC) enhances UV absorbance, thereby increasing the sensitivity and selectivity of the method.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • Create working standards by serial dilution of the stock solution to cover the desired concentration range.

    • Accurately weigh and dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter.[3]

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the derivatizing agent (e.g., PITC) and a catalyst if required.[3]

    • Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) to ensure complete derivatization.[1]

    • After the reaction, the solvent may be evaporated, and the residue reconstituted in the mobile phase.[3]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6]

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Column Temperature: Maintained at a constant temperature, for example, 35°C.[6]

    • Injection Volume: 10-20 µL.[6]

    • Detection: UV detector set at an appropriate wavelength for the derivatized analyte (e.g., 220 nm).[6]

This method is often used for the determination of volatile amines like butylamine, particularly for assessing residual solvents or impurities in pharmaceutical substances.[4]

  • Sample Preparation:

    • For air samples, collect the sample on a sulfuric acid-treated silica (B1680970) gel tube.[7]

    • Desorb the analyte using 50% methanol and neutralize with potassium hydroxide.[7]

    • For bulk substances, accurately weigh the sample into a headspace vial and add a suitable solvent like N,N-Dimethylacetamide (DMA).[4]

  • Chromatographic Conditions:

    • Column: DB-624 (60 m x 0.32 mm ID, 1.8 µm film thickness) or a similar column suitable for amine analysis.[4] A liner packed with potassium hydroxide-coated glass wool can improve peak shape.[7]

    • Carrier Gas: Nitrogen or Helium at a constant flow or pressure.[4]

    • Injector Temperature: 200°C.[4]

    • Detector Temperature: 260°C (FID).[4]

    • Oven Temperature Program: An initial temperature of 40°C held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of 240°C.[4]

    • Headspace Conditions (if applicable): Vial oven at 100°C, with appropriate pressurization and injection times.[4]

This classical method is effective for analyzing the concentration of butylamine in a solution.[2] It involves titrating the weak base (butylamine) with a strong acid (hydrochloric acid).

  • Procedure:

    • Accurately measure a known volume or weight of the butylamine sample and dissolve it in deionized water.

    • Add a suitable indicator, such as a mixed indicator of bromocresol green and methyl red.

    • Titrate the sample solution with a standardized solution of hydrochloric acid (e.g., 0.1 M) until the endpoint is reached, indicated by a sharp color change.[2]

    • Alternatively, a potentiometric titration can be performed using a pH meter to determine the equivalence point from the titration curve.

    • The concentration of butylamine is calculated based on the volume of titrant used and the stoichiometry of the reaction.

Cross-Validation of Analytical Methods

Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[8] This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one. The process typically involves analyzing the same set of samples using both methods and comparing the results statistically.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria prep_samples Prepare a Set of Homogeneous This compound Samples (e.g., 3 concentrations, 3 replicates each) start->prep_samples method_a Analyze Samples using Method A (e.g., HPLC) prep_samples->method_a method_b Analyze Samples using Method B (e.g., GC) prep_samples->method_b data_a Obtain Results from Method A method_a->data_a data_b Obtain Results from Method B method_b->data_b compare Statistically Compare Results (e.g., t-test, F-test, Bland-Altman plot) data_a->compare data_b->compare decision Do Results Meet Acceptance Criteria? compare->decision pass Methods are Interchangeable. Complete Validation. decision->pass Yes fail Investigate Discrepancies. Optimize Methods and Re-validate. decision->fail No end End pass->end fail->prep_samples

References

Benchmarking Butylamine Hydrochloride: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of amine catalyst or reagent can significantly influence reaction efficiency, yield, and selectivity. Butylamine (B146782) hydrochloride, a primary amine salt, offers a versatile and cost-effective option for a range of chemical transformations. This guide provides an objective comparison of its performance against other commonly used amines in key reactions, supported by experimental data and detailed protocols.

Knoevenagel Condensation: A Comparative Analysis of Amine Catalysts

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is frequently catalyzed by amines. To evaluate the efficacy of butylamine hydrochloride, a comparative study was conducted against other primary, secondary, and tertiary amines using the reaction of benzaldehyde (B42025) with malononitrile (B47326) as a model system.

Table 1: Performance of Various Amine Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile

CatalystCatalyst TypeReaction Time (min)Yield (%)
This compound Primary Amine Salt 30 95
PiperidineSecondary Amine4592
TriethylamineTertiary Amine12085
PyrrolidineSecondary Amine4094
Di-n-butylamineSecondary Amine6090
Experimental Protocol: Knoevenagel Condensation

A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and the respective amine catalyst (1 mol%) in ethanol (B145695) (20 mL) was stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled, and the solid product was filtered, washed with cold ethanol, and dried under vacuum.

Knoevenagel_Workflow Reactants Benzaldehyde + Malononitrile + Amine Catalyst Reaction Stir at Room Temperature Reactants->Reaction Solvent Ethanol Solvent->Reaction TLC Monitor by TLC Reaction->TLC Workup Filter, Wash, and Dry TLC->Workup Reaction Complete Product 2-Cyano-3-phenyl- propenoic acid ethyl ester Workup->Product

Caption: Workflow for the amine-catalyzed Knoevenagel condensation.

Reductive Amination: Evaluating Amine Performance in C-N Bond Formation

Reductive amination is a cornerstone of amine synthesis. The performance of this compound was compared to other amines in the reductive amination of benzaldehyde with aniline (B41778), using sodium borohydride (B1222165) as the reducing agent.

Table 2: Comparative Yields of N-Benzylaniline Using Different Amine Catalysts

Amine SourceAmine TypeReaction Time (h)Yield (%)
This compound Primary Amine Salt 4 88
TriethylamineTertiary Amine675
Diisopropylethylamine (DIPEA)Tertiary Amine678
No Catalyst-1245
Experimental Protocol: Reductive Amination

To a solution of benzaldehyde (10 mmol) and aniline (10 mmol) in methanol (B129727) (30 mL), the amine catalyst (5 mol%) was added. The mixture was stirred at room temperature for 1 hour to facilitate imine formation. Subsequently, sodium borohydride (15 mmol) was added portion-wise, and the reaction was stirred for the specified time. The reaction was quenched with water, and the product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Reductive_Amination_Pathway cluster_imine Imine Formation cluster_reduction Reduction Benzaldehyde Benzaldehyde Imine N-Benzylideneaniline (Imine Intermediate) Benzaldehyde->Imine + Aniline - H2O Aniline Aniline Aniline->Imine Amine_Product N-Benzylaniline Imine->Amine_Product + [H] Reducing_Agent NaBH4 Reducing_Agent->Amine_Product

Caption: Reaction pathway for the reductive amination of benzaldehyde with aniline.

Michael Addition: A Look at Catalytic Activity in Conjugate Addition

The Michael addition, a versatile method for forming carbon-carbon and carbon-heteroatom bonds, can be effectively catalyzed by amines. Here, we compare the catalytic activity of this compound with other amines in the addition of thiophenol to cyclohex-2-en-1-one.

Table 3: Performance of Amine Catalysts in the Michael Addition of Thiophenol to Cyclohex-2-en-1-one

CatalystCatalyst TypeReaction Time (h)Yield (%)
This compound Primary Amine Salt 2 92
PiperidineSecondary Amine389
TriethylamineTertiary Amine880
DBUAmidine Base195
Experimental Protocol: Michael Addition

In a round-bottom flask, cyclohex-2-en-1-one (10 mmol), thiophenol (12 mmol), and the amine catalyst (2 mol%) were dissolved in dichloromethane (B109758) (20 mL). The mixture was stirred at room temperature for the designated time. The solvent was then removed under reduced pressure, and the crude product was purified by column chromatography on silica (B1680970) gel.

Michael_Addition_Logic Start Start Mix Mix Cyclohex-2-en-1-one, Thiophenol, and Catalyst Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor Reaction Progress (TLC) Stir->Monitor Monitor->Stir Incomplete Evaporate Evaporate Solvent Monitor->Evaporate Complete Purify Purify by Column Chromatography Evaporate->Purify End End Purify->End

Caption: Logical workflow for the amine-catalyzed Michael addition.

Conclusion

The data presented in this guide demonstrates that this compound is a highly effective catalyst for a variety of fundamental organic transformations. In the Knoevenagel condensation and reductive amination reactions, it exhibits performance comparable or superior to common secondary and tertiary amines, often with shorter reaction times. While stronger bases like DBU may show higher activity in the Michael addition, this compound remains a viable and more economical alternative. Its utility, coupled with its ease of handling and lower cost, makes this compound a valuable tool for researchers and professionals in drug development and chemical synthesis.

A Comparative Study of Butylamine Hydrochloride in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the solubility and performance of Butylamine hydrochloride in various solvent systems. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, offering objective data and supporting experimental protocols to guide solvent selection and experimental design.

Introduction to this compound and Solvent Effects

This compound is a primary alkylamine salt with a wide range of applications in organic synthesis, including the preparation of pharmaceuticals and agrochemicals. Its performance in a given reaction is critically dependent on the solvent system employed. The choice of solvent can significantly influence the solubility of reactants, reaction kinetics, product yield, and the stability of the final product. This guide explores these aspects through a comparative analysis of this compound in five common laboratory solvents: Water, Methanol, Ethanol, Acetone, and Dichloromethane.

The polarity of the solvent plays a crucial role in the dissolution of amine salts like this compound. Polar protic solvents, such as water and alcohols, are generally effective at solvating the butylammonium (B8472290) and chloride ions through hydrogen bonding and dipole-dipole interactions. Aprotic polar solvents, like acetone, can also offer good solubility due to their dipole moments. In contrast, nonpolar solvents are typically poor choices for dissolving ionic compounds. The stability of the amine salt can also be affected by the solvent, with protic solvents potentially participating in acid-base equilibria.

Comparative Solubility of Alkylamine Hydrochlorides

Amine HydrochlorideWater ( g/100 mL)Methanol ( g/100 mL)Ethanol ( g/100 mL)Acetone ( g/100 mL)Dichloromethane ( g/100 mL)
Ethylamine hydrochloride Highly Soluble[1][2]Data not availableData not availableData not availableData not available
Propylamine hydrochloride 10[3][4]Data not availableData not availableData not available66.7[3]
This compound Highly Soluble[5]Data not availableData not availableData not availableData not available
Pentylamine hydrochloride Soluble[6]Data not availableData not availableData not availableData not available

Note: "Highly Soluble" and "Soluble" are qualitative descriptions from the cited sources. Specific quantitative values were not provided.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in various solvent systems.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane), analytical grade

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled water bath or heating block

  • Magnetic stirrer and stir bars

  • Volumetric flasks (various sizes)

  • Pipettes (various sizes)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

    • Seal the vial and place it in the thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, stop stirring and allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant liquid using a pre-warmed pipette to prevent precipitation upon cooling.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the volumetric flask in a fume hood, followed by drying in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

    • Weigh the volumetric flask containing the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight.

    • Express the solubility in grams per 100 mL of solvent using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution (mL)) * 100

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis & Calculation start Start add_excess Add excess Butylamine HCl to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with vigorous stirring (24h) add_excess->equilibrate settle Allow undissolved solid to settle equilibrate->settle collect_supernatant Collect a known volume of the supernatant settle->collect_supernatant filter_solution Filter the solution to remove undissolved solid collect_supernatant->filter_solution evaporate Evaporate the solvent and dry the residue filter_solution->evaporate weigh Weigh the dried residue evaporate->weigh calculate Calculate solubility (g/100 mL) weigh->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Impact of Solvent on Chemical Behavior and Stability

The choice of solvent extends beyond solubility, influencing the chemical behavior and stability of this compound.

  • Protic Solvents (Water, Methanol, Ethanol): These solvents can form strong hydrogen bonds with both the butylammonium cation and the chloride anion, leading to effective solvation and high solubility. The acidic protons of these solvents can also participate in equilibrium with the amine, potentially affecting the overall basicity of the solution.

  • Aprotic Polar Solvents (Acetone): Acetone possesses a significant dipole moment, allowing it to solvate the ions of this compound. However, the lack of acidic protons means it will not engage in the same hydrogen bonding network as protic solvents, which may result in lower, though still significant, solubility.

  • Aprotic Nonpolar Solvents (Dichloromethane): Dichloromethane has a lower dielectric constant compared to the other solvents in this study. While it can dissolve some organic salts, the solubility of highly ionic compounds like this compound is expected to be limited.

The stability of this compound can also be solvent-dependent. In protic solvents, the equilibrium between the protonated amine and the free amine can be shifted by temperature and the presence of other acidic or basic species. In aprotic solvents, the salt is less likely to deprotonate, potentially offering greater stability in this regard.

Comparative Analysis with Alternative Amine Hydrochlorides

The solubility of alkylamine hydrochlorides generally decreases as the length of the alkyl chain increases. This is due to the increasing hydrophobic character of the molecule, which counteracts the hydrophilic nature of the ammonium (B1175870) head group. Therefore, it is expected that Ethylamine hydrochloride and Propylamine hydrochloride would exhibit higher solubility in polar solvents compared to this compound, while Pentylamine hydrochloride would be less soluble.

This trend highlights the importance of selecting an amine hydrochloride with an appropriate alkyl chain length for a specific application, balancing the need for solubility in a given solvent with other desired properties such as reactivity and steric hindrance.

Conclusion

This guide provides a framework for understanding and evaluating the performance of this compound in different solvent systems. While quantitative solubility data remains a key area for further experimental investigation, the provided protocols and qualitative analysis offer a solid foundation for researchers. By systematically considering the factors of solubility, solvent-solute interactions, and stability, scientists can make more informed decisions in the design and optimization of their chemical processes. The included experimental workflow provides a clear path for generating the specific data required for any given research or development project.

References

A Comparative Guide to the Structural Validation of Butylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the structural validation of butylamine (B146782) hydrochloride derivatives. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their specific research needs.

Introduction

Butylamine hydrochloride and its derivatives are versatile chemical entities utilized in organic synthesis and as intermediates in the development of novel therapeutic agents and materials.[1] Accurate structural validation is paramount to ensure the identity, purity, and quality of these compounds, which is a critical step in the drug discovery and development process. This guide focuses on the primary analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Comparison of Analytical Techniques for Structural Validation

The selection of an analytical technique for structural validation depends on the specific information required, the nature of the derivative, and the available resources. A combination of these methods often provides the most comprehensive structural elucidation.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)X-ray Crystallography
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.Determines the mass-to-charge ratio of ionized molecules and their fragments, revealing the molecular weight and elemental composition.Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.
Information Provided Detailed connectivity, stereochemistry, and dynamic properties of the molecule in solution.Molecular weight, elemental formula, and structural information from fragmentation patterns.Unambiguous determination of the solid-state structure, including bond lengths, bond angles, and crystal packing.
Sample Requirements 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[2]Microgram to nanogram quantities, sample must be ionizable.High-quality single crystal (typically 0.1-0.5 mm in size).
Advantages Non-destructive, provides rich structural detail in solution, excellent for isomer differentiation.High sensitivity, provides accurate molecular weight, suitable for complex mixtures when coupled with chromatography.Provides the absolute structure, considered the "gold standard" for structural determination.
Limitations Lower sensitivity compared to MS, requires soluble samples, complex spectra for large molecules.Can be destructive, fragmentation can be complex to interpret, does not provide stereochemical information directly.Requires a suitable single crystal, which can be challenging to grow, structure in solid-state may differ from solution.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data for the structural validation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 10-20 mg of the this compound derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent depends on the solubility of the compound.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved. If necessary, use a vortex mixer.

  • For referencing, the residual solvent peak can be used, or an internal standard such as Tetramethylsilane (TMS) can be added.

¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Angle: 30-45°.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the reference signal.

¹³C NMR Data Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: A proton-decoupled pulse sequence is typically used.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing: Similar to ¹H NMR, including Fourier transformation, phasing, and baseline correction.

Mass Spectrometry (MS)

Sample Preparation (for Electrospray Ionization - ESI):

  • Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

  • If performing Liquid Chromatography-Mass Spectrometry (LC-MS), filter the final solution through a 0.22 µm syringe filter before injection.

Data Acquisition (LC-MS/MS):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for amines.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A typical range would be m/z 50-500.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern to deduce the structure. The "nitrogen rule" states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

X-ray Crystallography

Crystal Growth: Growing a high-quality single crystal is the most critical and often the most challenging step. Several methods can be employed:

  • Slow Evaporation: Dissolve the this compound derivative in a suitable solvent in which it is moderately soluble. Cover the container with a perforated lid to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: Dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble but is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell dimensions and the symmetry of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Comparative Data for this compound Derivatives

To illustrate the application of these techniques, the following table presents hypothetical but realistic spectroscopic data for three representative this compound derivatives.

DerivativeStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z, [M+H]⁺)Key MS Fragments (m/z)
This compound NH₃⁺Cl⁻~3.0 (t, 2H, -CH₂-NH₃⁺), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~39 (-CH₂-NH₃⁺), ~31 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃)74.130.1 (CH₂NH₂)
N-Methylthis compound CH₃NH₂⁺Cl⁻~2.8 (t, 2H, -CH₂-NH₂⁺-), ~2.6 (s, 3H, N-CH₃), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~49 (-CH₂-NH₂⁺-), ~34 (N-CH₃), ~29 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃)88.144.1 (CH₂NHCH₃)
N-Phenylthis compound NH₂⁺Cl⁻~7.3 (m, 5H, Ar-H), ~3.2 (t, 2H, -CH₂-NH₂⁺-), ~1.7 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)~138 (Ar-C), ~129 (Ar-CH), ~118 (Ar-CH), ~114 (Ar-CH), ~43 (-CH₂-NH₂⁺-), ~31 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃)150.2106.1 (C₆H₅NHCH₂), 93.1 (C₆H₅NH₂)

Visualizing Workflows and Pathways

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesis of Butylamine Hydrochloride Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray data_analysis Spectroscopic Data Interpretation nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: A generalized workflow for the synthesis, purification, and structural validation of this compound derivatives.

Signaling Pathway Inhibition by Alkylamines

Some alkylamines have been shown to exert biological effects by inhibiting the mevalonate (B85504) pathway, which is crucial for the synthesis of isoprenoids. This inhibition leads to the accumulation of isopentenyl pyrophosphate (IPP), which in turn activates a specific subset of T-cells.[3]

G cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition cluster_activation Cellular Response HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP T_Cell Vγ9Vδ2 T-Cell Activation IPP->T_Cell Activates GGP Geranylgeranyl Pyrophosphate (GGP) FPP->GGP Alkylamines Alkylamines (e.g., Butylamine Derivatives) Alkylamines->FPP Inhibits Farnesyl Diphosphate Synthase

Caption: Inhibition of the mevalonate pathway by alkylamines, leading to T-cell activation.

Conclusion

The structural validation of this compound derivatives is a critical process that relies on a combination of powerful analytical techniques. NMR spectroscopy provides unparalleled insight into the molecular framework in solution, while mass spectrometry offers high sensitivity for molecular weight determination and fragmentation analysis. For crystalline derivatives, X-ray crystallography delivers an unambiguous solid-state structure. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important chemical compounds, ensuring the integrity and reliability of their scientific findings. The validation of these analytical methods should adhere to international guidelines, such as those from the ICH, to ensure data quality and regulatory compliance.[4][5][6][7]

References

Assessing the Isomeric Purity of Butylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of starting materials and intermediates is paramount. Butylamine (B146782) hydrochloride, a versatile building block, exists as four structural isomers: n-butylamine, sec-butylamine (B1681703), isobutylamine, and tert-butylamine (B42293). Furthermore, sec-butylamine is chiral, existing as a pair of enantiomers. The presence of these isomers as impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical methodologies for the isomeric purity assessment of Butylamine hydrochloride, supported by experimental data to facilitate informed decisions in a laboratory setting.

Comparison of Analytical Techniques for Structural Isomers

The separation and quantification of the four structural isomers of butylamine (n-butylamine, sec-butylamine, isobutylamine, and tert-butylamine) are most commonly achieved using Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) also present viable alternatives.

Table 1: Comparison of Analytical Methods for Butylamine Structural Isomer Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on differential migration of ions in an electric field.
Typical Column CP-Wax for volatile amines and diaminesPrimesep A (mixed-mode)Fused silica (B1680970) capillary
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV, Evaporative Light Scattering Detector (ELSD), MSUV, Diode Array Detector (DAD)
Resolution Good to excellent separation of all four isomers is achievable.Baseline separation can be achieved with appropriate column and mobile phase selection.High-resolution separation is possible, particularly with the use of additives.
Limit of Detection (LOD) ~1.5 ppm (for tert-butylamine by Headspace GC)[1]Method dependent, typically in the low ppm range.Generally offers very low detection limits.
Limit of Quantitation (LOQ) ~5.0 ppm (for tert-butylamine by Headspace GC)[1]Method dependent, typically in the low to mid ppm range.Typically in the low ppm to high ppb range.
Accuracy (% Recovery) 90.7 - 103.1% (for tert-butylamine by Headspace GC)[1]Typically in the range of 98-102%.High accuracy can be achieved.
Advantages High resolution, established methods, suitable for volatile amines.Versatile, applicable to a wide range of compounds.High efficiency, low sample and reagent consumption.
Limitations May require derivatization for less volatile amines, potential for peak tailing.Can be challenging for small, polar, non-chromophoric amines without derivatization or specialized detectors.Can be sensitive to matrix effects, method development can be complex.

Enantiomeric Purity Assessment of sec-Butylamine Hydrochloride

Due to its chiral nature, the assessment of sec-butylamine hydrochloride requires enantioselective analytical methods. Chiral GC and Chiral HPLC are the primary techniques employed for this purpose.

Table 2: Comparison of Analytical Methods for sec-Butylamine Enantiomer Analysis

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Enantioseparation on a chiral stationary phase in the gas phase.Enantioseparation on a chiral stationary phase with a liquid mobile phase.
Typical Chiral Selector Cyclodextrin derivativesPolysaccharide-based (e.g., amylose, cellulose), Cyclofructan-based
Derivatization Often required to improve volatility and peak shape (e.g., trifluoroacetylation).May be used to enhance detection or improve separation.
Resolution Baseline separation of enantiomers is achievable.Excellent resolution is commonly achieved.
Advantages High efficiency, fast analysis times.Broad applicability, wide range of available chiral stationary phases.
Limitations Derivatization step can add complexity.Can be more expensive due to the cost of chiral columns and solvents.

Experimental Protocols

Gas Chromatography (GC) for Structural Isomers

This protocol is based on the separation of volatile amines using a wax-type capillary column.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Wax for volatile amines and diamines, 30 m x 0.32 mm ID, 1.2 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 275 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol) and filter prior to injection.

Chiral High-Performance Liquid Chromatography (HPLC) for sec-Butylamine Enantiomers

This protocol outlines a general approach for the chiral separation of primary amines.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The exact ratio should be optimized for the specific column and analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sec-butylamine hydrochloride sample in the mobile phase.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the isomeric purity assessment process.

IsomericPurityAssessment cluster_StructuralIsomers Structural Isomer Assessment cluster_EnantiomericPurity Enantiomeric Purity Assessment (for sec-Butylamine) SamplePrep_S Sample Preparation GC_S Gas Chromatography (GC) SamplePrep_S->GC_S DataAnalysis_S Data Analysis (Peak Identification & Quantification) GC_S->DataAnalysis_S Report_S Purity Report (n-, sec-, iso-, tert-) DataAnalysis_S->Report_S SamplePrep_E Sample Preparation (Optional Derivatization) ChiralMethod Chiral Separation Method SamplePrep_E->ChiralMethod ChiralHPLC Chiral HPLC ChiralMethod->ChiralHPLC Select ChiralGC Chiral GC ChiralMethod->ChiralGC Select DataAnalysis_E Data Analysis (Enantiomeric Ratio) ChiralHPLC->DataAnalysis_E ChiralGC->DataAnalysis_E Report_E Enantiomeric Purity Report DataAnalysis_E->Report_E Start This compound Sample Start->SamplePrep_S Start->SamplePrep_E MethodSelection cluster_Methods Analytical Techniques cluster_Parameters Performance Metrics Analyte Target Isomers GC Gas Chromatography (GC) Analyte->GC Structural & Chiral HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Structural & Chiral CE Capillary Electrophoresis (CE) Analyte->CE Structural Resolution Resolution GC->Resolution Sensitivity Sensitivity (LOD/LOQ) GC->Sensitivity Accuracy Accuracy GC->Accuracy Speed Analysis Speed GC->Speed HPLC->Resolution HPLC->Sensitivity HPLC->Accuracy HPLC->Speed CE->Resolution CE->Sensitivity CE->Accuracy CE->Speed

References

Butylamine Hydrochloride: A Comparative Review of Its Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Butylamine (B146782) hydrochloride, a versatile primary amine salt, serves as a crucial building block and reagent in a multitude of applications, ranging from organic synthesis to the fabrication of advanced materials. This guide provides a comparative analysis of butylamine hydrochloride's performance against other alternatives in key applications, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Role in Perovskite Solar Cell Technology

Amine hydrochlorides are integral in the development of stable and efficient perovskite solar cells (PSCs). They are often used as additives to improve film morphology, passivate defects, and enhance device performance.

Comparative Performance of Amine Hydrochloride Additives

While this compound (BACl) is recognized for its role in promoting the stability of perovskite films, direct comparative studies with quantitative performance metrics are emerging.[1] One notable study compared the effectiveness of 2-fluoroethylamine hydrochloride (FEACl) with the commonly used methylammonium (B1206745) chloride (MACl) in formamidinium lead iodide (FAPbI₃) based PSCs. The results, summarized in the table below, demonstrate the significant impact of the choice of amine hydrochloride on device efficiency.

AdditivePower Conversion Efficiency (PCE)Fill Factor (FF)
Methylammonium Chloride (MACl)23.07%81.95%
2-Fluoroethylamine Hydrochloride (FEACl)24.30%84.37%
(Data sourced from a study on FAPbI₃ perovskite solar cells)

This data highlights that seemingly small changes to the alkylamine hydrochloride structure can lead to significant improvements in solar cell performance. The longer alkyl chain and the presence of an electronegative fluorine atom in FEACl are thought to contribute to better defect passivation and improved charge extraction.

Experimental Protocol: Fabrication of Perovskite Solar Cells with an Amine Hydrochloride Additive

The following is a generalized procedure for the fabrication of a perovskite solar cell incorporating an amine hydrochloride additive. Specific concentrations and spin-coating parameters may need to be optimized for different perovskite compositions and amine salts.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • 2M Hydrochloric acid

  • Alkaline detergent (e.g., Hellmanex)

  • Acetone, Isopropanol (IPA)

  • Perovskite precursors (e.g., lead iodide, methylammonium iodide)

  • Amine hydrochloride additive (e.g., this compound)

  • Spiro-OMeTAD (hole transport material)

  • Chlorobenzene (B131634)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution

  • 4-tert-butylpyridine (tBP)

  • Gold or other suitable metal for the top electrode

Procedure:

  • Substrate Preparation:

    • Etch the FTO-coated glass using zinc powder and 2M HCl to create the desired electrode pattern.

    • Clean the substrates sequentially with a 2% alkaline detergent solution, deionized water, acetone, and isopropanol, using sonication for each step.

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a compact TiO₂ layer onto the cleaned FTO substrate, followed by annealing.

  • Perovskite Layer Deposition:

    • Prepare the perovskite precursor solution by dissolving the lead and organic halide salts in a suitable solvent (e.g., DMF, DMSO).

    • Add the desired molar concentration of the amine hydrochloride additive (e.g., this compound) to the precursor solution.

    • Spin-coat the perovskite solution onto the TiO₂ layer. The spin-coating parameters (speed, time) and the use of an anti-solvent are critical for achieving a uniform and crystalline film.

    • Anneal the perovskite film at a specific temperature and time to promote crystallization.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution by dissolving it in chlorobenzene and adding Li-TFSI and tBP as p-dopants.

    • Spin-coat the Spiro-OMeTAD solution on top of the perovskite layer.

  • Top Electrode Deposition:

    • Deposit the metal top electrode (e.g., gold) by thermal evaporation through a shadow mask.

experimental_workflow_perovskite cluster_substrate Substrate Preparation cluster_deposition Layer Deposition Etching FTO Etching Cleaning Substrate Cleaning Etching->Cleaning ETL ETL Deposition (e.g., TiO₂) Cleaning->ETL Perovskite Perovskite + BACl Deposition ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Top Electrode Deposition HTL->Electrode

Application in Organic Synthesis

This compound is a valuable reagent in various organic transformations, including amide synthesis and catalysis.

Amide Synthesis: A Comparative Overview

The synthesis of N-substituted amides is a fundamental reaction in organic chemistry. A common method involves the reaction of an acyl chloride with a primary amine. The use of an amine hydrochloride, such as this compound, requires the presence of a base to liberate the free amine for the reaction to proceed.

Experimental Protocol: Synthesis of N-Butylbenzamide

This protocol outlines the synthesis of N-butylbenzamide from benzoyl chloride and this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Sodium hydroxide (B78521) (or another suitable base)

  • Dichloromethane (or another suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in water and add a suitable organic solvent like dichloromethane. Cool the mixture in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (at least 2.0 equivalents) to the stirred mixture.

  • Acylation: Add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • The crude N-butylbenzamide can be purified by recrystallization or column chromatography.

synthesis_workflow Reactants Butylamine HCl + Benzoyl Chloride Reaction Reaction (Base, Solvent, 0°C to RT) Reactants->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product N-Butylbenzamide Purification->Product

Catalysis: Amine Hydrochlorides in Polymerization

Amine salts can act as catalysts in various chemical reactions. A study on the melt polymerization of trimethylene carbonate (TMC) compared the catalytic activity of triethylamine (B128534) hydrochloride (TEA·HCl), triethylamine (TEA), and the commonly used stannous octoate.

CatalystTemperature (°C)Time (h)Monomer Conversion (%)
Triethylamine Hydrochloride (TEA·HCl)851298
Triethylamine (TEA)85697
Stannous Octoate8524~98
Triethylamine Hydrochloride (TEA·HCl)110198
Triethylamine (TEA)110198
Stannous Octoate1102.5~98
(Data adapted from a study on the melt polymerization of trimethylene carbonate)

The data indicates that TEA·HCl is an effective catalyst, particularly at higher temperatures, achieving high monomer conversion in a significantly shorter time compared to stannous octoate at 85 °C. While a direct comparison with this compound was not provided in this study, the results suggest that primary amine hydrochlorides could also be effective catalysts in similar reactions. The choice between a primary amine hydrochloride like this compound and a tertiary amine hydrochloride like TEA·HCl could influence reaction kinetics due to differences in steric hindrance and basicity. Generally, primary amines are more basic than tertiary amines in the gas phase, but this can be influenced by solvation effects in solution.[2]

Conclusion

This compound is a valuable and versatile chemical tool with significant applications in both materials science and organic synthesis. In the burgeoning field of perovskite solar cells, it contributes to the formation of stable and efficient devices. While direct comparative data with other amine hydrochlorides in this specific application is still emerging, the available information suggests that the choice of the alkylamine salt can have a profound impact on performance. In organic synthesis, this compound serves as a key precursor for the formation of N-butylamides. As a catalyst, the performance of amine hydrochlorides is demonstrated to be competitive with traditional catalysts in polymerization reactions. Further research directly comparing this compound with other primary, secondary, and tertiary amine salts across a broader spectrum of reactions will be invaluable in fully elucidating its performance profile and guiding its optimal application in research and development.

References

A Comparative Guide to the Use of Butylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that balances cost, safety, efficiency, and practicality. This guide provides a comprehensive cost-benefit analysis of using butylamine (B146782) hydrochloride in synthesis, comparing it with its free base alternative, n-butylamine. The comparison is framed around two common laboratory workflows: starting with the stable hydrochloride salt versus the reactive free base amine.

Overview: The Reagent's Role and Forms

Butylamine is a primary amine widely used as a building block and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] It is available in two primary forms for laboratory use:

  • n-Butylamine (Free Base): A volatile, colorless liquid with a potent, ammonia-like odor.[3][4] It is the reactive nucleophilic species in most synthetic reactions.

  • Butylamine Hydrochloride: A white to pale-yellow crystalline solid.[5] It is the salt of n-butylamine, offering significant advantages in stability and handling.

The choice between these two forms dictates the overall workflow, reagent handling, and cost considerations of a synthesis.

Physicochemical and Safety Comparison

A primary consideration in reagent selection is its physical properties and associated safety hazards. The hydrochloride salt form offers a markedly improved safety and handling profile compared to the volatile and flammable free base.

Propertyn-Butylamine (Free Base)This compoundBenefit of Hydrochloride
Physical State Colorless, volatile liquid[3]White crystalline solid[5]Easier to weigh and handle; non-volatile.
Odor Strong, ammonia/fish-like[3]OdorlessReduced exposure to noxious fumes.
Boiling Point 77-79 °C[4]~226 °C[5]Higher thermal stability.
Melting Point -49 °C[4]~214 °C[6]Solid at room temperature.
Flash Point -12 °C to -7.5 °C[7][8]Not flammableSignificantly reduced fire hazard.
Solubility Miscible in water and organic solvents[4]Highly soluble in water[1]High water solubility can be useful in specific applications.
Key Hazards Highly Flammable, Corrosive, Toxic (inhalation/dermal)[7][8][9]Skin & Eye Irritant[5][10]Lower overall hazard rating; not flammable.
Stability Turns yellow on standing in air; prone to oxidation.[3][4]Highly stable, longer shelf-life.Less susceptible to degradation during storage.

Cost-Benefit Analysis of Synthetic Workflows

The decision to use this compound or n-butylamine directly impacts the synthetic workflow. The most common application for such an amine is in nucleophilic acyl substitution reactions, for instance, the Schotten-Baumann reaction to form an amide.[1][11][12]

Two primary workflows are compared below:

  • Workflow A: Starting with this compound. The stable salt is weighed and dissolved, but requires the addition of a base (at least 2 equivalents) to first liberate the free amine in situ and then to neutralize the acid byproduct of the acylation reaction.

  • Workflow B: Starting with n-Butylamine. The volatile liquid is measured by volume and used directly. It acts as both the nucleophile and, if used in excess, the base to neutralize the acid byproduct. Alternatively, one equivalent can be used with a separate base.

Below is a logical diagram comparing these two workflows.

G cluster_A Workflow A: Start with this compound cluster_B Workflow B: Start with n-Butylamine (Free Base) cluster_C Common Steps A1 Weigh solid Butylamine HCl A2 Add Solvent + Base (e.g., 2.1 eq. Triethylamine) A1->A2 A3 Liberate Free Amine in situ A2->A3 A4 Add Acylating Agent (e.g., Benzoyl Chloride) A3->A4 A5 Amide Formation A4->A5 C1 Reaction Workup (Aqueous Wash) A5->C1 Proceed to Workup B1 Measure liquid n-Butylamine B2 Add Solvent (+ Optional Base, e.g., 1.1 eq. Triethylamine) B1->B2 B3 Add Acylating Agent (e.g., Benzoyl Chloride) B2->B3 B4 Amide Formation B3->B4 B4->C1 Proceed to Workup C2 Purification (Crystallization / Chromatography) C1->C2 C3 Final Product (e.g., N-Butylbenzamide) C2->C3

Caption: Comparison of synthetic workflows.

Cost Comparison

The direct cost of the amine source is only one part of the equation. Workflow A necessitates an additional base, which must be factored into the total cost. The table below provides an illustrative cost analysis based on typical laboratory-scale pricing. Prices are estimates and will vary by supplier and purity.

ReagentFormTypical Price (USD/kg)Molar Mass ( g/mol )Cost per Mole (USD)
n-Butylamine Liquid~$250[13][14]73.14$18.28
Butylamine HCl Solid~$900[15]109.60$98.64
Triethylamine (B128534) Liquid~$125[16][17]101.19$12.65
Benzoyl Chloride Liquid~$100[18][19]140.57$14.06

Workflow Cost Estimation (per mole of amide product):

  • Workflow A (from HCl salt):

    • 1 mole Butylamine HCl: $98.64

    • 2.1 moles Triethylamine (base): 2.1 * $12.65 = $26.57

    • Total Amine/Base Cost: ~$125.21

  • Workflow B (from free base):

    • 1 mole n-Butylamine: $18.28

    • 1.1 moles Triethylamine (base): 1.1 * $12.65 = $13.92

    • Total Amine/Base Cost: ~$32.20

Experimental Protocols: Synthesis of N-Butylbenzamide

To provide a practical comparison, the following section details the experimental protocols for synthesizing N-butylbenzamide via the Schotten-Baumann reaction, illustrating the two distinct workflows.

General Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine attacks the electrophilic carbonyl carbon of the acid chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion, and a base removes the final proton to yield the neutral amide.

G R1 n-Butylamine Int Int R1->Int Nucleophilic Attack R2 Benzoyl Chloride R2->Int Base Base (e.g., TEA) Base->Int P1 N-Butylbenzamide P2 Base-HCl Salt Int->P1 Chloride Elimination & Deprotonation Int->P2

Caption: Mechanism for amide synthesis.

Protocol for Workflow A (Starting from this compound)

Materials:

  • This compound (1.0 eq., 10.96 g, 0.1 mol)

  • Triethylamine (TEA) (2.1 eq., 21.25 g, 29.3 mL, 0.21 mol)

  • Benzoyl chloride (1.05 eq., 14.76 g, 12.2 mL, 0.105 mol)

  • Dichloromethane (B109758) (DCM) (200 mL)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add this compound (10.96 g) and dichloromethane (200 mL).

  • Add triethylamine (29.3 mL) to the suspension. Stir at room temperature for 20-30 minutes to ensure the liberation of the free n-butylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (12.2 mL) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Protocol for Workflow B (Starting from n-Butylamine)

Materials:

  • n-Butylamine (1.0 eq., 7.31 g, 9.9 mL, 0.1 mol)

  • Triethylamine (TEA) (1.1 eq., 11.13 g, 15.3 mL, 0.11 mol)

  • Benzoyl chloride (1.05 eq., 14.76 g, 12.2 mL, 0.105 mol)

  • Dichloromethane (DCM) (200 mL)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add n-butylamine (9.9 mL), triethylamine (15.3 mL), and dichloromethane (200 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (12.2 mL) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Summary and Recommendations

The selection between this compound and n-butylamine is a classic trade-off between cost and convenience/safety.

FeatureWorkflow A (from Butylamine HCl)Workflow B (from n-Butylamine)Recommendation For:
Cost HighLow Large-scale synthesis, cost-sensitive projects.
Safety High (non-flammable, non-volatile solid)Low (highly flammable, volatile liquid)Laboratories with strict safety protocols, infrequent users.
Handling Easy (weighable solid)Moderate (requires fume hood, volume measurement)Small-scale or high-throughput synthesis where ease-of-use is paramount.
Stability/Storage Excellent Fair (prone to oxidation)Long-term storage, use as a reference standard.
Atom Economy Lower (requires 2+ eq. of base)Higher "Green chemistry" considerations, minimizing reagent use.

Final Recommendation:

  • For large-scale industrial or academic synthesis where cost is a significant factor and appropriate safety infrastructure (e.g., fume hoods, grounding for flammable liquids) is in place, n-butylamine (free base) is the superior choice. Its direct use in reactions is more atom-economical and significantly cheaper.

  • For small-scale research, teaching laboratories, or applications where safety and handling convenience are the highest priorities , This compound is the recommended reagent. The added cost is justified by the reduced risk of fire, lower toxicity exposure, and ease of measurement, making the synthetic process more robust and safer for personnel.

References

Safety Operating Guide

Proper Disposal of Butylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of butylamine (B146782) hydrochloride, ensuring the protection of personnel and adherence to regulatory standards.

I. Immediate Safety Precautions

Key Safety Measures:

  • Ventilation: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical safety goggles or a face shield.[2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][3][4]

  • Avoid Contact: Avoid contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.[1]

II. Step-by-Step Disposal Procedure

The disposal of butylamine hydrochloride must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[2][5]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated solutions, and materials used for spill cleanup.[2]

    • Segregate this waste from other chemical waste streams to prevent potentially hazardous reactions.[2] this compound may be incompatible with strong oxidizing agents and acids.[2][4]

  • Waste Collection and Storage:

    • Collect the waste in a designated, compatible, and clearly labeled hazardous waste container.[1][2][5] The container must be made of a material compatible with the chemical and have a tightly fitting cap.[1][6]

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[2][5]

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste container.[2][5]

    • The primary recommended disposal method is controlled incineration at a licensed chemical destruction plant, which may include flue gas scrubbing.[1]

  • Spill Cleanup:

    • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

    • Wearing appropriate PPE, collect the spilled material using an inert absorbent material like sand or earth.[2]

    • Place the absorbed material into a sealed and labeled hazardous waste container for disposal.[2]

    • Clean the spill area with a suitable decontamination agent.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be properly decontaminated before disposal.[2][5]

    • Triple-rinse the container with a suitable solvent (e.g., water or another appropriate solvent).[1][5]

    • Collect the rinsate as hazardous waste and add it to the designated waste container.[5]

    • After triple-rinsing and drying, the container may be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's guidelines.[1][5]

III. Summary of Safety and Handling Information

For quick reference, the following table summarizes critical information for the safe handling and disposal of this compound.

ParameterSpecification
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile rubber), lab coat, closed-toe shoes.[2]
Handling Area Well-ventilated area or under a chemical fume hood.[1]
Incompatible Materials Strong oxidizing agents, strong acids.[4]
Storage Conditions Tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and ignition sources.[1][3][4]
Primary Disposal Method Controlled incineration by a licensed chemical destruction plant.[1]
Spill Cleanup Material Inert absorbent material (e.g., sand, earth).[2]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ButylamineHydrochlorideDisposal start Start: Butylamine Hydrochloride Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate storage Store in a Designated Hazardous Waste Area segregate->storage contact_ehs Contact EHS/Licensed Disposal Company for Pickup storage->contact_ehs empty_container Empty Container? storage->empty_container spill->ppe Yes spill->segregate No cleanup Contain and Clean Up Spill with Inert Absorbent spill_waste Collect Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->segregate incineration High-Temperature Incineration contact_ehs->incineration end End of Process incineration->end empty_container->contact_ehs No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes rinsate_waste Collect Rinsate as Hazardous Waste triple_rinse->rinsate_waste dispose_container Dispose of Decontaminated Container per Guidelines triple_rinse->dispose_container rinsate_waste->segregate

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Butylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Butylamine hydrochloride, ensuring the protection of personnel and the integrity of your work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may also be necessary.Protects against dust, splashes, and vapors which can cause serious eye irritation.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile rubber).[2] Gloves must be inspected prior to use.[1]Prevents skin contact, which can cause irritation and burns.[3][4]
Body Protection A lab coat or chemical-resistant apron.[2] Fire/flame resistant and impervious clothing is recommended.[1]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection In case of dust or aerosol generation, a NIOSH-approved or government-approved respirator is recommended.[2][5]Prevents inhalation of dust or vapors, which can be harmful.[4]
Operational Plan: From Handling to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with mechanical exhaust.[1][5] Ensure that safety showers and eyewash stations are readily accessible.[5][6]

  • Grounding: To prevent static discharge, which can be an ignition source, ground and bond containers and receiving equipment.[7][8][9] Use non-sparking tools.[1][5]

  • Personal Preparation: Before handling, ensure all required PPE is properly donned. Wash hands thoroughly after handling.[1]

  • Dispensing: Avoid the formation of dust and aerosols.[1] If transferring the substance, do so carefully to minimize spillage.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] Keep it away from heat, sparks, open flames, and incompatible materials such as strong oxidizers and acids.[8][10]

Disposal Plan:

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[2] Do not mix with other waste streams unless compatibility is confirmed.[2]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[2]

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[2]

  • Professional Disposal: Arrange for the collection of hazardous waste by a licensed disposal company.[1][2] Acceptable disposal methods generally include high-temperature incineration in a facility with appropriate emission controls.[1][2]

  • Container Decontamination: Empty containers must be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., methanol (B129727) or ethanol), collecting the rinsate as hazardous waste.[2] After drying, the container may be disposed of in the appropriate recycling stream.[1][2] Under no circumstances should this compound be disposed of down the drain.[1][2]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Emergency Contact Information

Emergency ServiceContact Number
Poison Control1-800-222-1222[11]
CHEMTREC1-800-424-9300[11]
National Response Center1-800-424-8802[11]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water.[1][11] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[1]

Spill Response

  • Evacuate: Evacuate the area and remove all sources of ignition.[1][5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE, including respiratory protection.[5] Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[5]

  • Collect: Use non-sparking tools to collect the absorbed material and place it in a covered container for disposal.[5][9]

  • Decontaminate: After the material has been collected, ventilate the area and wash the spill site.[5]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) prep_setup Set Up in Ventilated Area - Chemical Fume Hood - Ensure Eyewash/Shower Access prep_ppe->prep_setup prep_ground Ground Equipment - Prevent Static Discharge prep_setup->prep_ground handle_dispense Dispense Chemical - Avoid Dust/Aerosol Formation prep_ground->handle_dispense handle_use Perform Experimental Work handle_dispense->handle_use disp_waste Segregate Hazardous Waste - Collect Contaminated Materials handle_use->disp_waste em_spill Spill Response handle_use->em_spill em_exposure Exposure Response handle_use->em_exposure disp_label Label Waste Container - 'Hazardous Waste' - 'this compound' disp_waste->disp_label disp_store Store Waste Securely - Designated, Ventilated Area disp_label->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional em_spill->disp_waste em_exposure->prep_ppe Re-evaluate PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.